Product packaging for 3-Chloro-2,4-difluoroaniline(Cat. No.:CAS No. 2613-34-5)

3-Chloro-2,4-difluoroaniline

Cat. No.: B1361499
CAS No.: 2613-34-5
M. Wt: 163.55 g/mol
InChI Key: BNTNWQPIBPBJOO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluoroaniline is a useful research compound. Its molecular formula is C6H4ClF2N and its molecular weight is 163.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClF2N B1361499 3-Chloro-2,4-difluoroaniline CAS No. 2613-34-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2,4-difluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTNWQPIBPBJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278839
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2613-34-5
Record name 2613-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-2,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 3-Chloro-2,4-difluoroaniline (CAS No. 2613-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific electronic properties and metabolic stability to derivative molecules. This makes it a compound of significant interest in the fields of medicinal chemistry and materials science, particularly as an intermediate for synthesizing complex pharmaceutical compounds, such as kinase inhibitors and protein degraders. This guide provides a comprehensive overview of its properties, safety information, a proposed synthetic route, and its applications in drug development.

Chemical and Physical Properties

Table 1: Compound Identification
IdentifierValue
CAS Number 2613-34-5[1]
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [2]
IUPAC Name This compound[2]
Synonyms 2,4-DIFLUORO-3-CHLOROANILINE, Benzenamine, 3-chloro-2,4-difluoro-[2]
Table 2: Computed Physicochemical Properties
PropertyValueSource
XLogP3 2.1PubChem (Computed)[2]
Hydrogen Bond Donor Count 1PubChem (Computed)[2]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[2]
Rotatable Bond Count 0PubChem (Computed)[2]

Safety and Handling

This compound is a hazardous chemical and should be handled only by trained professionals in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3]
Table 4: Precautionary Statements
CodeStatement
P261 Avoid breathing dust/fumes/gas/mist/vapors/spray.[3]
P271 Use only outdoors or in a well-ventilated area.[3]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[3]
P302 + P352 IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P403 + P233 Store in a well-ventilated place. Keep container tightly closed.[4]
P501 Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, a plausible synthetic route can be adapted from established methodologies for structurally related compounds. The following protocols are proposed for the synthesis, purification, and analysis of this compound.

Proposed Synthesis: Chlorination of 2,4-Difluoroaniline

A common strategy for synthesizing halogenated anilines involves direct electrophilic halogenation of a less substituted aniline precursor. The amino group is a strong activating group, which can be temporarily protected to control reactivity and regioselectivity.

G A 2,4-Difluoroaniline B N-(2,4-difluorophenyl)acetamide A->B Acetylation (Acetic Anhydride) C N-(3-chloro-2,4-difluorophenyl)acetamide B->C Regioselective Chlorination (e.g., N-Chlorosuccinimide) D This compound C->D Hydrolysis (Acid or Base)

Proposed synthesis workflow for this compound.

Step 1: Acetylation of 2,4-Difluoroaniline (Protection)

  • Objective: To protect the amino group as an acetamide to modulate its directing effect and prevent side reactions.

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-difluoroaniline in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add acetic anhydride to the cooled solution with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid N-(2,4-difluorophenyl)acetamide by filtration, wash with water, and dry.

Step 2: Regioselective Chlorination

  • Objective: To introduce a chlorine atom at the C3 position, ortho to the amino group and meta to the fluorine atoms.

  • Procedure:

    • Dissolve the dried N-(2,4-difluorophenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Add a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise at room temperature.

    • Stir the mixture and monitor the reaction's progress by TLC or GC.

    • Once the starting material is consumed, quench the reaction (e.g., with sodium bisulfite solution).

    • Extract the product into an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Hydrolysis of the Acetamide (Deprotection)

  • Objective: To remove the acetyl protecting group to yield the final aniline product.

  • Procedure:

    • Reflux the crude N-(3-chloro-2,4-difluorophenyl)acetamide from the previous step in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

    • Monitor the deprotection by TLC.

    • After completion, cool the reaction mixture and neutralize it to precipitate the crude this compound.

    • Collect the product by filtration or extract with an organic solvent.

Purification Protocol: Column Chromatography
  • Objective: To purify the crude product and remove isomers or unreacted starting materials.

  • Methodology:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

    • Sample Loading: Dissolve the crude aniline in a minimal amount of the mobile phase and load it onto the column.

    • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating aromatic amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming the molecular weight and identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product.

Application in Drug Development

Halogenated anilines are crucial scaffolds in medicinal chemistry. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further chemical modification. This compound is a key building block, particularly in the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.

General Workflow in Kinase Inhibitor Synthesis

Many kinase inhibitors are built upon a core heterocyclic scaffold, which is often assembled through coupling reactions involving a substituted aniline.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Further Functionalization cluster_3 Final Product A This compound C Coupled Intermediate A->C C-N Coupling (e.g., Buchwald-Hartwig, SNAr) B Heterocyclic Core (e.g., Quinazoline, Pyrimidine) B->C D Advanced Intermediate C->D Modification of Scaffold (e.g., Suzuki Coupling) E Kinase Inhibitor API D->E Final Synthetic Steps (e.g., Deprotection)

General workflow for utilizing this compound in kinase inhibitor synthesis.

This workflow typically involves a carbon-nitrogen (C-N) bond-forming reaction, such as a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SₙAr), to couple the aniline with a suitable heterocyclic electrophile. The resulting intermediate can then undergo further reactions to build the final, complex active pharmaceutical ingredient (API). The specific substitution pattern of this compound can be crucial for achieving high potency and selectivity for the target kinase.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring chlorine and fluorine atoms on the aniline ring, imparts specific chemical reactivity and physical properties that are of significant interest in the development of novel pharmaceuticals and agrochemicals. The presence of fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules, making this compound a valuable intermediate in medicinal chemistry.[1][2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its applications in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol [4]
CAS Number 2613-34-5[4][5]
Appearance Solid
Melting Point Not explicitly available in search results.
Boiling Point Not explicitly available in search results.
Density Not explicitly available in search results.
Solubility Not explicitly available in search results.
pKa Not explicitly available in search results.
LogP 2.1[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[4]

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds, with chemical shifts being highly sensitive to the local electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.[4] Key expected peaks include N-H stretching vibrations of the primary amine, C-N stretching, C-H aromatic stretching, and C-F and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of chlorine would result in a characteristic isotopic pattern (M+2 peak) in the mass spectrum.

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable data. The following are generalized protocols for determining key physicochemical properties, which can be adapted for this compound.

Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample of this compound is a fine, dry powder.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the solid.

  • Packing the Sample: Invert the tube and tap its sealed end gently on a hard surface to pack the sample into the bottom.

  • Measurement: Place the capillary tube in the melting point apparatus and heat it gradually.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to when the entire sample has melted.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical substance like this compound.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B G IR Spectroscopy A->G Prepare KBr pellet or thin film H Mass Spectrometry A->H Prepare dilute solution C Transfer to NMR Tube B->C D ¹H NMR Spectroscopy C->D E ¹³C NMR Spectroscopy C->E F ¹⁹F NMR Spectroscopy C->F I Process Spectra D->I E->I F->I G->I H->I J Assign Signals I->J K Structural Elucidation J->K L L K->L Confirm Structure

Generalized workflow for spectroscopic analysis.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation, increase binding affinity, and modulate pKa.

The synthetic utility of this compound lies in the reactivity of the aniline functional group, which can undergo a variety of chemical transformations, such as acylation, alkylation, and diazotization, to introduce diverse functionalities. These reactions allow for the construction of a wide range of molecular scaffolds for drug discovery programs.

Synthetic Pathway Example

While a specific, widely recognized signaling pathway involving this compound is not documented, its role as a synthetic intermediate is a critical logical pathway in drug development. The following diagram illustrates a generalized synthetic scheme where a substituted aniline, such as this compound, is used to synthesize a more complex, potentially bioactive molecule.

G A This compound C Amide Formation A->C B Acylating Agent (e.g., Acid Chloride) B->C D Intermediate Amide C->D F Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) D->F E Coupling Partner E->F G Final Bioactive Molecule F->G

Generalized synthetic pathway utilizing this compound.

Conclusion

This compound is a key chemical intermediate with a unique set of physicochemical properties that make it highly valuable for research and development, particularly in the pharmaceutical industry. Its halogenated structure provides a versatile scaffold for the synthesis of novel compounds with potentially enhanced biological activity and metabolic stability. A thorough understanding of its properties, supported by robust experimental protocols and spectroscopic analysis, is essential for its effective application in the design and synthesis of next-generation therapeutics.

References

A Technical Guide to 3-Chloro-2,4-difluoroaniline: Molecular Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for 3-Chloro-2,4-difluoroaniline. This halogenated aniline serves as a critical building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. Its specific substitution pattern offers a unique scaffold for medicinal chemists to design novel therapeutic agents.

Molecular Structure and Physicochemical Data

This compound is a substituted aromatic amine with the molecular formula C₆H₄ClF₂N.[1] The presence of chlorine and fluorine atoms on the benzene ring significantly influences its electronic properties and reactivity. The IUPAC name for this compound is this compound.[2]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₆H₄ClF₂N[1]
Molecular Weight 163.55 g/mol [2][3][4][5]
CAS Number 2613-34-5[3]
Appearance Faint grey/purple crystalline solid[3]
Melting Point 60-62 °C[3][5]
Boiling Point (Predicted) 222.8 ± 35.0 °C at 760 mmHg[3][5]
Density (Predicted) 1.459 ± 0.06 g/cm³[3]
SMILES C1=C(C(=C(C(=C1)F)Cl)F)N[4]
InChI InChI=1S/C6H4ClF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2[2]

Proposed Synthesis Pathway

The proposed two-step synthesis commences with the chlorination of 2,4-difluoronitrobenzene to yield 3-chloro-2,4-difluoronitrobenzene, followed by the reduction of the nitro group to the desired aniline.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 2,4-Difluoronitrobenzene B 3-Chloro-2,4-difluoronitrobenzene A->B Chlorination (e.g., Cl₂, Lewis Acid) C This compound B->C Reduction (e.g., H₂, Pd/C or SnCl₂)

A proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, representative methodologies for the proposed synthesis. These protocols are based on common laboratory practices for the synthesis of analogous compounds and should be adapted and optimized by qualified personnel.

Disclaimer: The synthesis of halogenated anilines involves hazardous materials and reactions. All experimental work should be conducted by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and safety protocols.

Step 1: Synthesis of 3-Chloro-2,4-difluoronitrobenzene

This step involves the electrophilic aromatic substitution (chlorination) of 2,4-difluoronitrobenzene. The nitro and fluoro groups are deactivating, and the regioselectivity of the chlorination will be influenced by their directing effects.

Materials:

  • 2,4-Difluoronitrobenzene

  • Chlorinating agent (e.g., Chlorine gas or N-chlorosuccinimide)

  • Lewis acid catalyst (e.g., FeCl₃ or AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane or Carbon tetrachloride)

  • Sodium sulfite solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser and gas inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluoronitrobenzene and a catalytic amount of the Lewis acid in the anhydrous solvent.

  • Cool the mixture in an ice bath.

  • Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise, maintaining a low temperature.

  • Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), to track the consumption of the starting material.

  • Once the reaction is complete, quench the reaction by carefully adding a sodium sulfite solution to neutralize any remaining chlorinating agent.

  • Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, 3-chloro-2,4-difluoronitrobenzene, can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This final step involves the reduction of the nitro group of the intermediate to an amine. Catalytic hydrogenation is a common and effective method for this transformation.

Materials:

  • 3-Chloro-2,4-difluoronitrobenzene

  • Reduction catalyst (e.g., 5-10% Palladium on Carbon or Raney Nickel)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl acetate)

  • Hydrogen gas source (e.g., hydrogen balloon or Parr hydrogenator)

  • Filtration apparatus (e.g., Celite bed)

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve the 3-chloro-2,4-difluoronitrobenzene intermediate in the chosen solvent.

  • Carefully add the reduction catalyst to the solution under an inert atmosphere.

  • Purge the reaction vessel with nitrogen and then introduce hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure (or elevated pressure if using a hydrogenator).

  • Monitor the reaction progress by TLC or GC until the starting material is fully consumed.

  • Upon completion, carefully purge the vessel with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The final product can be further purified by recrystallization or distillation under reduced pressure.

This technical guide provides foundational information for researchers working with this compound. The provided synthetic protocols, while based on established chemical principles, should serve as a starting point for further development and optimization in a laboratory setting.

References

Synthesis of 3-Chloro-2,4-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways for 3-Chloro-2,4-difluoroaniline, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a halogenated aromatic amine of significant interest in medicinal chemistry and material science. The unique substitution pattern of chlorine and fluorine atoms on the aniline ring imparts specific electronic and lipophilic properties, making it a valuable building block for synthesizing complex molecules with desired biological activities. This guide focuses on a plausible and accessible synthetic pathway starting from the readily available 2,4-difluoroaniline.

Proposed Synthesis Pathway

The most logical and well-documented approach to synthesize this compound involves a three-step process. This pathway leverages the directing effects of substituents on the aromatic ring to achieve the desired regioselectivity. The core stages are:

  • Acetylation of 2,4-difluoroaniline: The amino group is protected as an acetamide to modulate its reactivity and directing influence in the subsequent electrophilic aromatic substitution.

  • Selective Chlorination: A chlorine atom is introduced at the 3-position of the N-(2,4-difluorophenyl)acetamide intermediate.

  • Hydrolysis: The protecting acetyl group is removed to yield the final product, this compound.

This synthetic approach is outlined in the following diagram:

Synthesis_Pathway A 2,4-Difluoroaniline B Acetylation A->B Acetic Anhydride, Sodium Acetate C N-(2,4-difluorophenyl)acetamide B->C D Chlorination C->D N-Chlorosuccinimide (NCS) E N-(3-chloro-2,4-difluorophenyl)acetamide D->E F Hydrolysis E->F HCl, Ethanol G This compound F->G

Proposed synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the proposed synthesis of this compound.

Step 1: Acetylation of 2,4-difluoroaniline

This initial step involves the protection of the highly activating amino group of 2,4-difluoroaniline by acetylation to form N-(2,4-difluorophenyl)acetamide. This moderation of the amino group's directing effect is crucial for achieving the desired regioselectivity in the subsequent chlorination step.

Materials:

  • 2,4-Difluoroaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Glacial Acetic Acid

  • Water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition of acetic anhydride is complete, add a solution of sodium acetate in water to the reaction mixture.

  • Continue stirring the mixture in the ice bath for 1-2 hours to allow for the complete precipitation of the product.

  • Collect the white precipitate of N-(2,4-difluorophenyl)acetamide by vacuum filtration.

  • Wash the collected solid with cold water to remove any remaining acetic acid and salts.

  • Dry the product under vacuum to obtain the pure N-(2,4-difluorophenyl)acetamide.

Step 2: Chlorination of N-(2,4-difluorophenyl)acetamide

This critical step introduces a chlorine atom at the 3-position of the acetylated aniline. The regioselectivity is governed by the directing effects of the acetamido group (ortho-, para-directing) and the two fluorine atoms (ortho-, para-directing). The 3-position is ortho to the fluorine at position 4 and meta to the fluorine at position 2, making it a favorable site for electrophilic substitution. N-Chlorosuccinimide (NCS) is a suitable reagent for this selective monochlorination.

Materials:

  • N-(2,4-difluorophenyl)acetamide

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or other suitable polar aprotic solvent)

Procedure:

  • Dissolve N-(2,4-difluorophenyl)acetamide in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (around 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion of the reaction (typically after 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure N-(3-chloro-2,4-difluorophenyl)acetamide.

Step 3: Hydrolysis of N-(3-chloro-2,4-difluorophenyl)acetamide

The final step is the deprotection of the amino group by acidic hydrolysis to yield the target molecule, this compound.

Materials:

  • N-(3-chloro-2,4-difluorophenyl)acetamide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend N-(3-chloro-2,4-difluorophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid in a round-bottom flask.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8, which will precipitate the free aniline.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on the described protocols. These values are indicative and may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (%)
1Acetylation2,4-DifluoroanilineAcetic Anhydride, Sodium AcetateGlacial Acetic Acid90-95>98
2ChlorinationN-(2,4-difluorophenyl)acetamideN-Chlorosuccinimide (NCS)Acetonitrile75-85>97
3HydrolysisN-(3-chloro-2,4-difluorophenyl)acetamideHydrochloric Acid, EthanolEthanol/Water85-95>99

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the experimental process, from starting materials to the final purified product.

Experimental_Workflow cluster_acetylation Step 1: Acetylation cluster_chlorination Step 2: Chlorination cluster_hydrolysis Step 3: Hydrolysis and Purification A1 Dissolve 2,4-Difluoroaniline in Acetic Acid A2 Cool to 0-5 °C A1->A2 A3 Add Acetic Anhydride A2->A3 A4 Add Sodium Acetate Solution A3->A4 A5 Filter and Wash Precipitate A4->A5 A6 Dry Product: N-(2,4-difluorophenyl)acetamide A5->A6 B1 Dissolve Acetamide in Acetonitrile A6->B1 B2 Add NCS B1->B2 B3 Reflux and Monitor B2->B3 B4 Solvent Evaporation B3->B4 B5 Purify by Recrystallization or Chromatography B4->B5 B6 Dry Product: N-(3-chloro-2,4-difluorophenyl)acetamide B5->B6 C1 Suspend Chloro-acetamide in HCl/Ethanol B6->C1 C2 Reflux and Monitor C1->C2 C3 Quench and Neutralize C2->C3 C4 Extract with Ethyl Acetate C3->C4 C5 Dry and Evaporate Solvent C4->C5 C6 Purify by Distillation or Chromatography C5->C6 C7 Final Product: This compound C6->C7

Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a robust and detailed pathway for the synthesis of this compound. The presented three-step approach, starting from 2,4-difluoroaniline, is a practical and efficient method for obtaining this valuable chemical intermediate. The provided experimental protocols and quantitative data serve as a solid foundation for researchers and professionals in the fields of drug discovery and chemical synthesis to produce this compound for their research and development needs. Careful optimization of reaction conditions may be necessary to achieve the desired yields and purity on a larger scale.

Starting Materials for the Synthesis of 3-Chloro-2,4-difluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of 3-Chloro-2,4-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines two principal synthetic routes, including detailed experimental protocols, quantitative data for analogous reactions, and logical workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a halogenated aromatic amine whose structural features are of significant interest in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms on the aniline ring imparts unique physicochemical properties, influencing factors such as metabolic stability, binding affinity to biological targets, and reactivity in further chemical transformations. The synthesis of this compound can be approached from two primary, commercially available starting materials: 2,4-difluoroaniline and 2,4-difluoronitrobenzene .

Synthetic Pathways and Starting Materials

Two major synthetic routes have been identified for the preparation of this compound. The choice of starting material will dictate the subsequent reaction steps and conditions.

Route 1: From 2,4-difluoroaniline

This pathway involves a three-step process commencing with the protection of the highly reactive amino group of 2,4-difluoroaniline, followed by a regioselective chlorination, and concluding with the deprotection of the amino group.

Route 2: From 2,4-difluoronitrobenzene

This two-step approach begins with the chlorination of 2,4-difluoronitrobenzene, followed by the reduction of the nitro group to the corresponding aniline.

Data Presentation

The following tables summarize quantitative data for reactions analogous to those required for the synthesis of this compound. These data are provided to offer insights into expected yields and reaction conditions.

Table 1: Quantitative Data for Reactions Starting from 2,4-difluoroaniline Analogs

StepReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
1Acetylation2,4-difluoroanilineAcetic anhydride, sodium acetate, glacial acetic acid, ice bathN-(2,4-difluorophenyl)acetamideHigh[1]
2DichlorinationN-(2,4-difluorophenyl)acetamideN-Chlorosuccinimide (NCS), glacial acetic acid, room temperatureN-(3,6-dichloro-2,4-difluorophenyl)acetamideNot specified[1]
3HydrolysisN-(3,6-dichloro-2,4-difluorophenyl)acetamideAcid or base catalysis3,6-dichloro-2,4-difluoroanilineNot specified[1]

Table 2: Quantitative Data for Reactions Starting from 2,4-difluoronitrobenzene Analogs

StepReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
1Dichlorination2,4-difluoronitrobenzeneChlorine gas, iodine catalyst, polar solvent, 120-160°C, 6-8h3,5-dichloro-2,4-difluoronitrobenzeneNot specified[2]
2Reduction3,5-dichloro-2,4-difluoronitrobenzeneRaney nickel, H₂, DMF, 50°C, 3h3,5-dichloro-2,4-difluoroanilineNot specified[2]
2Reduction3-chloro-4-fluoronitrobenzene1% Pt/C catalyst, H₂ (0.1-5 MPa), 50-100°C, 1-10h3-chloro-4-fluoroaniline>94[3]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound, adapted from established procedures for structurally similar compounds.

Route 1: Starting from 2,4-difluoroaniline

Step 1: Acetylation of 2,4-difluoroaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluoroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition of acetic anhydride is complete, add a solution of sodium acetate in water to the reaction mixture.

  • Continue stirring in the ice bath for a specified period to allow for the precipitation of the product, N-(2,4-difluorophenyl)acetamide.

  • Collect the precipitate by vacuum filtration and wash with cold water.

Step 2: Selective Monochlorination of N-(2,4-difluorophenyl)acetamide

  • Dissolve the N-(2,4-difluorophenyl)acetamide from the previous step in a suitable solvent such as glacial acetic acid or acetonitrile.

  • To achieve selective monochlorination at the 3-position, add one equivalent of N-Chlorosuccinimide (NCS) portion-wise to the stirred solution at room temperature.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the formation of the mono-chlorinated product and minimize di-chlorination.

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Collect the precipitated product, N-(3-chloro-2,4-difluorophenyl)acetamide, by vacuum filtration.

Step 3: Hydrolysis of N-(3-chloro-2,4-difluorophenyl)acetamide

  • Reflux the N-(3-chloro-2,4-difluorophenyl)acetamide in the presence of an acid or base catalyst to hydrolyze the acetamido group.

  • After the reaction is complete, neutralize the solution to precipitate the free aniline.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography or distillation.

Route 2: Starting from 2,4-difluoronitrobenzene

Step 1: Selective Monochlorination of 2,4-difluoronitrobenzene

  • Dissolve 2,4-difluoronitrobenzene in a polar aprotic solvent.

  • Introduce a suitable chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst (e.g., FeCl₃) or an iodine catalyst.[2] The stoichiometry of the chlorinating agent should be carefully controlled to favor monochlorination.

  • Heat the reaction mixture to a controlled temperature (e.g., 80-160°C) and monitor the reaction progress by GC or TLC.[2][5]

  • Upon completion, the reaction mixture is worked up to isolate the 3-chloro-2,4-difluoronitrobenzene intermediate.

Step 2: Reduction of 3-chloro-2,4-difluoronitrobenzene

  • Charge a hydrogenation reactor with 3-chloro-2,4-difluoronitrobenzene and a suitable catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[3]

  • Add a solvent such as methanol or ethanol.

  • Pressurize the reactor with hydrogen gas and stir the mixture at a controlled temperature (e.g., 50-100°C).[3]

  • After the reaction is complete, as indicated by the cessation of hydrogen uptake, cool the mixture and filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or recrystallization.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the two primary synthetic routes to this compound.

Route 1: From 2,4-difluoroaniline A 2,4-difluoroaniline B Acetylation A->B Acetic anhydride, Sodium acetate C N-(2,4-difluorophenyl)acetamide B->C D Selective Monochlorination C->D N-Chlorosuccinimide (NCS) E N-(3-chloro-2,4-difluorophenyl)acetamide D->E F Hydrolysis E->F Acid or Base G This compound F->G

Caption: Synthesis workflow starting from 2,4-difluoroaniline.

Route 2: From 2,4-difluoronitrobenzene A 2,4-difluoronitrobenzene B Selective Monochlorination A->B Chlorinating agent, Catalyst C 3-chloro-2,4-difluoronitrobenzene B->C D Reduction C->D H₂, Pd/C or Pt/C E This compound D->E

Caption: Synthesis workflow starting from 2,4-difluoronitrobenzene.

References

3-Chloro-2,4-difluoroaniline: A Comprehensive Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aniline ring, imparts distinct electronic properties and metabolic stability to derivative molecules.[1][2] These characteristics make it a valuable intermediate, particularly in the development of pharmaceuticals and agrochemicals.[3] The strategic placement of halogens can significantly influence a compound's lipophilicity, binding affinity for biological targets, and overall pharmacokinetic profile, making this aniline a synthon of great interest to researchers and drug development professionals.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in synthetic chemistry. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 2613-34-5[4]
Molecular Formula C₆H₄ClF₂N[4][5]
Molecular Weight 163.55 g/mol [5]
Appearance Data not available; related compounds are often solids
Exact Mass 163.0000331 Da[5]
XLogP3 2.1[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 2[5]
Rotatable Bond Count 0[5]
Storage Keep in dark place, inert atmosphere, 2-8°C[6]

Synthesis of this compound

The synthesis of halogenated anilines like this compound typically involves a multi-step process that starts from a substituted nitrobenzene. A common and effective route is the reduction of the corresponding nitro compound, 3-Chloro-2,4-difluoronitrobenzene.[7] This precursor itself can be synthesized through various halogenation and nitration reactions. The general workflow involves the reduction of the nitro group to an amine, often achieved through catalytic hydrogenation.

G Start Substituted Benzene Precursor Nitro 3-Chloro-2,4-difluoronitrobenzene Start->Nitro Nitration / Halogenation Aniline This compound Nitro->Aniline Reduction (e.g., Catalytic Hydrogenation)

Caption: General synthesis pathway for this compound.

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-2,4-difluoronitrobenzene

This protocol is adapted from procedures for structurally similar compounds and provides a plausible method for the synthesis of this compound.[1][8][9]

Disclaimer: This synthesis involves hazardous materials, including flammable hydrogen gas under pressure and potentially pyrophoric catalysts. All work should be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions and personal protective equipment (PPE).

Materials:

  • 3-Chloro-2,4-difluoronitrobenzene

  • Methanol (or Ethanol/Water mixture)

  • Palladium on Carbon (5% Pd/C) or Raney Nickel catalyst

  • High-pressure hydrogenation apparatus (e.g., Parr Hydrogenator)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas

  • Filtration medium (e.g., Celite)

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor vessel, dissolve 3-Chloro-2,4-difluoronitrobenzene (1.0 eq) in a suitable solvent like methanol.

  • Under an inert atmosphere (e.g., nitrogen), carefully add the hydrogenation catalyst (e.g., 5% Pd/C). The catalyst can be pyrophoric and should be handled with care.[9]

  • Seal the reactor and purge the system first with inert gas and then with hydrogen gas to ensure an oxygen-free environment.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-50 psi).

  • Begin vigorous stirring and, if necessary, heat the reaction mixture to a controlled temperature (e.g., 60°C) to facilitate the reaction.[8]

  • Monitor the reaction progress by tracking hydrogen uptake or by using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on aliquots carefully removed from the reactor.[9]

  • Once the reaction is complete (typically after several hours), cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[1][8] Wash the filter cake with additional solvent (methanol).

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent.

  • The resulting crude this compound can be purified further by methods such as vacuum distillation or column chromatography.[1]

Applications in Organic Synthesis

This compound is a versatile building block for introducing a substituted phenylamine moiety into more complex molecular structures. It is a key precursor for forming amide, urea, and sulfonamide linkages and participates in various carbon-nitrogen and carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling.

Caption: General reaction schemes involving this compound.

Key Application Areas:
  • Kinase Inhibitors: The substituted aniline core is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds within the ATP-binding pocket of the enzyme.[1] The specific halogenation pattern of this compound can be leveraged to develop novel inhibitors with improved potency and selectivity.[1]

  • Agrochemicals: Structurally related dihalofluoroanilines are critical intermediates in the synthesis of potent insecticides and herbicides.[3] For instance, 3,5-dichloro-2,4-difluoroaniline is a precursor to the benzoylurea insecticide teflubenzuron.[3][10] This suggests that this compound could serve a similar role in the development of new agrochemicals.

  • Protein Degraders: This aniline is listed as a building block for protein degraders, indicating its utility in synthesizing molecules for targeted protein degradation, a cutting-edge area of drug discovery.[4]

Hypothetical Signaling Pathway Inhibition

Many pharmaceuticals derived from aniline precursors function by inhibiting specific signaling pathways implicated in diseases like cancer. Kinase inhibitors, for example, block the phosphorylation cascade that drives cell proliferation. A drug synthesized from this compound could potentially act as such an inhibitor.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Proliferation Cell Proliferation & Survival Kinase2->Proliferation Drug Inhibitor (Derived from This compound) Drug->Kinase1 Inhibition

Caption: Conceptual diagram of a kinase inhibitor blocking a signaling pathway.

Safety and Handling

  • Use in a well-ventilated fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

This compound is a highly functionalized intermediate with significant potential in organic synthesis. Its unique electronic and structural properties, conferred by the chloro and difluoro substitutions, make it an attractive starting material for the discovery and development of new pharmaceuticals and agrochemicals. From kinase inhibitors to next-generation pesticides, the applications of this building block are extensive, underscoring its importance for professionals in chemical research and drug development.

References

A Technical Guide to 3-Chloro-2,4-difluoroaniline (CAS: 2613-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper provides a comprehensive technical overview of 3-Chloro-2,4-difluoroaniline, a key halogenated intermediate for the pharmaceutical and agrochemical industries. The document details the compound's physicochemical properties, spectroscopic data, a plausible multi-step synthesis with detailed experimental protocols, and its applications in drug development, particularly as a scaffold for kinase inhibitors. Safety and handling information is also provided. This guide is intended for researchers, synthetic chemists, and professionals involved in drug discovery and development.

Introduction

This compound is a substituted aromatic amine that has garnered significant interest as a versatile building block in organic synthesis. The strategic placement of chlorine and fluorine atoms on the aniline ring imparts unique electronic properties, metabolic stability, and binding characteristics to derivative molecules. These features make it a valuable synthon, particularly in the design of bioactive compounds. Its structural motifs are found in various scaffolds for targeted therapeutics, where the aniline group provides a key attachment point for further molecular elaboration. Polychlorofluoroanilines are a class of chemical intermediates that have garnered significant interest in the pharmaceutical industry.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical, chemical, and spectroscopic properties of this compound is essential for its application in synthesis and for quality control.

Physical and Chemical Properties

The key physicochemical properties are summarized in Table 1 below.

PropertyValueReference
IUPAC Name This compound[2]
CAS Number 2613-34-5[2]
Molecular Formula C₆H₄ClF₂N[2][3]
Molecular Weight 163.55 g/mol [2]
Appearance Solid-
Purity ≥98% (typical commercial grade)[3]
Storage Keep in dark place, inert atmosphere, 2-8°C-
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. Representative data is compiled in Table 2.

TechniqueDataReference
¹H NMR Spectra available, showing characteristic aromatic and amine proton signals.[2]
¹³C NMR Spectra available, with distinct signals for the six aromatic carbons.[2]
Infrared (IR) Spectra available, with characteristic peaks for N-H stretching of the amine and C-Cl, C-F, and aromatic C-H bonds.[2]
Mass Spectrometry (MS) Molecular ion peaks corresponding to the molecular weight, showing isotopic pattern for chlorine.-

Synthesis and Experimental Protocols

While multiple synthetic routes to halogenated anilines exist, a common and effective strategy involves the protection of a commercially available aniline, followed by regioselective chlorination and subsequent deprotection. This approach offers good control over the final substitution pattern.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved from 2,4-difluoroaniline in a three-step process:

  • Acetylation: Protection of the amine group as an acetanilide to moderate its activating effect and direct the subsequent electrophilic substitution.

  • Chlorination: Regioselective introduction of a chlorine atom at the 3-position. The acetamido group directs ortho, and the existing fluorine at position 2 further influences the regioselectivity.

  • Hydrolysis: Deprotection of the acetamido group to yield the target aniline.[4]

G cluster_main A 2,4-Difluoroaniline B N-(2,4-difluorophenyl)acetamide A->B Step 1: Acetylation (Acetic Anhydride) C N-(3-chloro-2,4-difluorophenyl)acetamide B->C Step 2: Chlorination (e.g., NCS) D This compound C->D Step 3: Hydrolysis (Acid or Base) A This compound C Palladium Catalyst + Ligand + Base A->C B Aryl Halide / Triflate (R-X) B->C D Advanced Drug Scaffold (C-N Coupled Product) C->D Buchwald-Hartwig Amination cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate 2. Phosphorylation Ligand Growth Factor (Ligand) Ligand->RTK 1. Activation ATP ATP ATP->RTK PhosSubstrate Phosphorylated Substrate (Active) Response Cell Proliferation, Survival PhosSubstrate->Response 3. Signal Transduction Inhibitor Kinase Inhibitor (Derived from Precursor) Inhibitor->RTK Inhibition

References

Navigating the Terrain of 3-Chloro-2,4-difluoroaniline: An In-depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 3-Chloro-2,4-difluoroaniline, a key intermediate in various manufacturing processes. Given the limited publicly available data specific to this compound, this guide incorporates a "read-across" approach, leveraging information from structurally similar halogenated anilines to provide a thorough understanding of its potential hazards and the necessary safety protocols. All quantitative data is summarized for clarity, and generalized experimental protocols are provided to guide laboratory practices.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and use.

PropertyValue
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol [1]
CAS Number 2613-34-5[2][3]
Appearance Colorless to orange liquid
Boiling Point 214 °C (lit.)[4]
Density 1.324 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.564 (lit.)[4]
Flash Point 110 °C (230 °F) - closed cup[4]

Section 2: Toxicological Profile and Hazards

While specific toxicological data for this compound is limited, data from analogous halogenated anilines suggest that it should be handled as a hazardous substance. The primary hazards are associated with acute toxicity upon ingestion, inhalation, or skin contact.[5][6][7][8]

Hazard Classification (Predicted):

HazardCategoryStatement
Acute Toxicity, OralCategory 4Harmful if swallowed.[6][9]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[6][9]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[6][9]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[10][11]
Serious Eye Damage/Eye IrritationCategory 2A/1Causes serious eye irritation/damage.[4][10][12]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[10]

Key Toxicological Concerns:

  • Methemoglobinemia: A common toxic effect of anilines is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its oxygen-carrying capacity.[13] This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, can be life-threatening.[14]

  • Carcinogenicity: Aniline is classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A).[7] While data for this compound is not available, it should be handled with appropriate precautions as a potential carcinogen.

Section 3: Experimental Protocols (Generalized)

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to estimate the acute oral toxicity (LD50) of a chemical.

Methodology:

  • Animal Selection and Acclimatization: Young, healthy adult rats (8-12 weeks old) are used.[15] They are acclimatized to laboratory conditions for at least 5 days prior to the study.[15]

  • Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).

  • Administration: A single dose is administered to the animals by oral gavage.

  • Stepwise Dosing:

    • A starting dose is administered to a group of three animals.

    • If no mortality is observed, a higher dose is given to a new group of three animals.

    • If mortality is observed, a lower dose is given to a new group of three animals.

    • This process is continued until the dose causing mortality is identified or the limit dose (typically 2000 mg/kg) is reached without mortality.[16]

  • Observation: Animals are observed for clinical signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[16]

  • Pathology: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[17]

start Start: Select Starting Dose dose1 Dose Group 1 (3 animals) start->dose1 obs1 Observe for mortality dose1->obs1 mortality1 Mortality? obs1->mortality1 dose_lower Dose new group at lower dose mortality1->dose_lower Yes no_mortality_limit No mortality at limit dose? mortality1->no_mortality_limit No dose_lower->dose1 dose_higher Dose new group at higher dose dose_higher->dose1 stop Stop: Determine LD50 cutoff no_mortality_limit->dose_higher No no_mortality_limit->stop Yes

Acute Oral Toxicity Testing Workflow (OECD 423).
Dermal Absorption Assessment (In Vitro Method - Adapted from OECD Guideline 428)

This protocol provides a method for assessing the absorption of a chemical through the skin.

Methodology:

  • Skin Preparation: Human or animal skin is obtained and prepared to a specific thickness (typically 200-500 µm).[18] The integrity of the skin barrier is verified.[19]

  • Test System: The skin is mounted in a diffusion cell, separating a donor chamber (where the chemical is applied) from a receptor chamber containing a fluid that mimics physiological conditions.

  • Application: A known amount of the test substance is applied to the surface of the skin in the donor chamber.

  • Sampling: The receptor fluid is sampled at predetermined time intervals to measure the amount of the chemical that has permeated through the skin.[18]

  • Mass Balance: At the end of the experiment, the amounts of the chemical remaining on the skin surface, within the skin layers, and in the receptor fluid are quantified to ensure a mass balance of 85-115%.[18]

  • Analysis: The concentration of the test substance in the collected samples is determined using a validated analytical method, such as HPLC.

Inhalation Toxicity Assessment (Adapted from OECD Guideline 403)

This protocol outlines a method to assess the toxicity of a substance upon inhalation.

Methodology:

  • Test Atmosphere Generation: A dynamic inhalation exposure system is used to generate a stable and measurable concentration of the test substance in the air.

  • Exposure Chamber: Animals are placed in exposure chambers, with a preference for "nose-only" exposure to minimize ingestion of the substance due to grooming.[12][15]

  • Exposure Conditions: The concentration, duration of exposure, temperature, and humidity are carefully controlled and monitored.[15] Particle size distribution is measured for aerosols.[12]

  • Observation: Animals are observed for signs of toxicity during and after exposure.

  • Data Collection: Data on mortality, clinical signs, body weight, and pathology are collected and analyzed to determine the LC50 (lethal concentration 50).

Section 4: Safe Handling and Storage

Adherence to strict safety protocols is paramount when working with this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5][16]

  • Ensure that eyewash stations and safety showers are readily accessible.[20]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][21]

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., butyl rubber, neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with anilines.

    • Wear a lab coat or other protective clothing.[5]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[5]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[8][17]

  • Keep containers tightly closed.[8][17]

  • Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[17]

Section 5: Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5][6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7][15]

Accidental Release Measures:

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.[22]

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact emergency services and your institution's environmental health and safety department.[7][22]

    • Do not attempt to clean up a large spill without specialized training and equipment.

spill Chemical Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill & Trained Personnel assess->small_spill Small large_spill Large Spill or Untrained Personnel assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate the Area large_spill->evacuate contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect Waste in Sealed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose notify Notify Emergency Services & EHS evacuate->notify secure Secure the Area - Prevent Entry notify->secure

Decision-Making Workflow for Chemical Spills.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Combustion may produce toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[6][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6]

Section 6: Risk Assessment and Management

A systematic approach to risk assessment is crucial before handling any new or hazardous chemical.

start Introduction of New Chemical identify_hazards 1. Identify Hazards (Review SDS) start->identify_hazards assess_risks 2. Assess Risks of Exposure identify_hazards->assess_risks implement_controls 3. Implement Control Measures assess_risks->implement_controls engineering Engineering Controls (Fume Hood) implement_controls->engineering administrative Administrative Controls (SOPs, Training) implement_controls->administrative ppe_node Personal Protective Equipment implement_controls->ppe_node review 4. Review and Update Assessment Regularly implement_controls->review

References

An In-depth Technical Guide to the Storage and Handling of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and handling procedures for 3-Chloro-2,4-difluoroaniline. The information is compiled from safety data sheets, regulatory guidelines, and scientific literature to ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is a halogenated aromatic amine with the molecular formula C₆H₄ClF₂N.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Weight 163.55 g/mol [1]
Appearance Off-white solid
Purity Typically ≥98% or ≥99%[2][3]
CAS Number 2613-34-5[2]

Recommended Storage Conditions

To maintain the stability and purity of this compound, it is imperative to adhere to the following storage conditions, summarized in Table 2.

ParameterRecommendationRationale
Temperature 2-8°C or in a cool place.[2]Minimizes degradation and maintains chemical stability.
Atmosphere Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[2]Protects against moisture and air-oxidation, to which anilines are prone.
Container Keep in a tightly closed container.Prevents contamination and exposure to atmospheric conditions.
Light Exposure Store in a dark place.[2]Protects from photodegradation.

Incompatible Materials and Hazardous Decomposition

Contact with incompatible materials can lead to the degradation of this compound. It is crucial to avoid storage near the substances listed in Table 3.

Incompatible Materials
Strong oxidizing agents
Acids
Acid chlorides
Acid anhydrides
Chloroformates

Hazardous decomposition products may be formed upon combustion or thermal degradation, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

Experimental Protocols for Stability Assessment

For a thorough understanding of the stability of this compound, forced degradation studies are recommended. These studies intentionally stress the compound to identify potential degradation products and pathways.[4][5]

General Protocol for Forced Degradation Studies

A general experimental workflow for conducting forced degradation studies is outlined below. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[6]

Forced Degradation Workflow Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid state) prep->thermal Expose to photo Photolytic Stress (ICH Q1B guidelines) prep->photo Expose to sampling Sample at time points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for acid/base) sampling->neutralize hplc Analyze by stability-indicating HPLC-UV method sampling->hplc neutralize->hplc characterize Characterize degradation products (LC-MS) hplc->characterize

Forced Degradation Experimental Workflow
Recommended Parameters for Forced Degradation Studies

Table 4 provides a summary of recommended starting conditions for forced degradation studies on this compound. These conditions may need to be optimized based on the observed rate of degradation.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C8 hours
Oxidation 3% H₂O₂Room Temperature12 hours
Thermal (Dry Heat) Oven80°C48 hours
Photolytic ICH Q1B compliant light sourceRoom TemperatureAs per guidelines
Analytical Method for Stability Monitoring

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[7]

  • Column: A C18 reversed-phase column is generally suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is often used.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products absorb.

  • Method Validation: The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the public domain, potential degradation routes can be inferred from studies on similar halogenated anilines.[6] These may include hydrolysis, oxidation, and photodegradation. A logical diagram of potential degradation pathways is presented below.

Degradation Pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydroxylated and/or Dehalogenated Products parent->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized Products (e.g., nitroso, nitro compounds) parent->oxidation Oxidation photodegradation Photodegradation Products (e.g., polymers, dehalogenated species) parent->photodegradation Photolysis

Potential Degradation Pathways

Role in Drug Development

This compound is a valuable building block in pharmaceutical synthesis. Halogenated anilines are common intermediates in the development of various therapeutic agents, including kinase inhibitors.[8] A general workflow for the utilization of this compound in the synthesis of a pharmaceutical intermediate is depicted below.

Pharmaceutical Synthesis Workflow General Pharmaceutical Synthesis Workflow start This compound reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction intermediate Crude Pharmaceutical Intermediate reaction->intermediate purification Purification (e.g., Chromatography, Recrystallization) intermediate->purification final Pure Pharmaceutical Intermediate purification->final analysis Analytical Characterization (NMR, MS, HPLC) final->analysis

General Pharmaceutical Synthesis Workflow

Conclusion

The stability and integrity of this compound are critical for its successful application in research and drug development. Adherence to the recommended storage conditions is paramount. For in-depth stability analysis, conducting forced degradation studies using the outlined protocols will provide valuable insights into the compound's degradation profile, aiding in the development of robust analytical methods and stable formulations.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-2,4-difluoroaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoroaniline is a halogenated aromatic amine that serves as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic placement of chloro and fluoro substituents on the aniline ring imparts unique physicochemical properties to the molecule, influencing its reactivity and the biological activity of its derivatives. This document provides an overview of the application of this compound in the synthesis of bioactive molecules, with a focus on its potential role as a precursor for kinase inhibitors. Detailed experimental protocols for key chemical transformations are provided to guide researchers in its effective utilization.

While specific, publicly documented examples of marketed pharmaceuticals derived directly from this compound are limited, its structural similarity to key intermediates in the synthesis of approved drugs, such as the kinase inhibitors gefitinib and lapatinib, highlights its potential. The protocols and synthetic strategies outlined herein are based on established methodologies for analogous compounds and provide a solid foundation for the exploration of this compound in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and successful application in synthesis.

PropertyValue
CAS Number 2613-34-5
Molecular Formula C₆H₄ClF₂N
Molecular Weight 163.55 g/mol
Appearance Solid
Purity ≥98%

Application in Pharmaceutical Synthesis: Kinase Inhibitors

Substituted anilines are critical pharmacophores in a wide range of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. These aniline moieties often form key hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The unique substitution pattern of this compound offers a scaffold for the development of novel kinase inhibitors with potentially improved selectivity and potency.

Potential Synthetic Application in Quinazoline-Based Kinase Inhibitors

Many potent kinase inhibitors, including the EGFR inhibitor gefitinib and the dual EGFR/HER2 inhibitor lapatinib, feature a 4-anilinoquinazoline core. The synthesis of these molecules typically involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline derivative and a substituted aniline. This compound can be envisioned as a key building block in the synthesis of novel analogs of these important anticancer agents.

Experimental Protocols

The following protocols are representative methods for the key chemical transformations involving this compound and analogous compounds, providing a starting point for the synthesis of more complex pharmaceutical intermediates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of N-Aryl-quinazolines

This protocol describes a general procedure for the coupling of a substituted aniline with a 4-chloroquinazoline, a key step in the synthesis of many kinase inhibitors.

Reaction Scheme:

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold isopropanol to remove any unreacted starting materials.

  • Dry the purified product, N-(3-chloro-2,4-difluorophenyl)-6,7-dimethoxyquinazolin-4-amine, in a vacuum oven.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Reaction Scheme:

Caption: General workflow for synthesizing a 4-anilinoquinazoline precursor.

Signaling Pathway Inhibition by EGFR/HER2 Kinase Inhibitors

Pharmaceuticals derived from anilinoquinazoline scaffolds, such as gefitinib and lapatinib, function by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are key components of signaling pathways that regulate cell growth, proliferation, and survival. [1][2]Their aberrant activation is a hallmark of many cancers. [3]

G cluster_0 EGFR/HER2 Signaling Pathway Inhibition Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Tyrosine Kinase Ligand->Receptor Dimerization Receptor Dimerization & Autophosphorylation Receptor->Dimerization Inhibitor Anilinoquinazoline Inhibitor (e.g., Gefitinib, Lapatinib analog) Inhibitor->Dimerization Blocks ATP Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Block Inhibition Response Cellular Response: - Proliferation - Survival - Angiogenesis Downstream->Response

Caption: Simplified EGFR/HER2 signaling pathway and the site of inhibition.

Conclusion

This compound is a promising building block for the synthesis of novel pharmaceutical agents, particularly in the area of kinase inhibitors. Its unique substitution pattern provides a scaffold for medicinal chemists to design molecules with potentially enhanced biological activity and improved pharmacokinetic properties. The protocols and synthetic strategies outlined in these application notes, based on established chemical transformations of analogous compounds, offer a solid foundation for researchers to explore the utility of this versatile intermediate in drug discovery and development.

References

Application of 3-Chloro-2,4-difluoroaniline in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This document provides detailed application notes and experimental protocols for the utilization of 3-Chloro-2,4-difluoroaniline and its isomers as key intermediates in the synthesis of modern agrochemicals. The focus is on the production of the insecticide Chlorfluazuron and the fungicide Fluquinconazole. This guide is intended for researchers, scientists, and professionals in the field of agrochemical development. It includes comprehensive synthetic pathways, quantitative efficacy data, and detailed experimental workflows.

Introduction

This compound is a versatile chemical intermediate belonging to the class of halogenated anilines. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts desirable properties to the resulting agrochemical active ingredients, such as enhanced biological activity, metabolic stability, and target specificity. This document outlines the synthetic routes to two major agrochemicals, Chlorfluazuron and Fluquinconazole, starting from precursors closely related to this compound.

I. Application in Insecticide Synthesis: Chlorfluazuron

Chlorfluazuron is a benzoylurea insecticide that acts as an insect growth regulator (IGR). It is highly effective against a wide range of chewing pests, particularly Lepidoptera, in various crops such as cotton, vegetables, and fruit.

Mode of Action: Chitin Synthesis Inhibition

Chlorfluazuron's primary mode of action is the inhibition of chitin biosynthesis in insects. Chitin is a crucial component of the insect's exoskeleton. By disrupting the production of chitin, Chlorfluazuron interferes with the molting process, leading to the death of larvae and pupae.[1][2][3] This targeted mechanism has a low impact on non-target organisms, making it a valuable tool in integrated pest management (IPM) programs.[4]

Chitin Synthesis Inhibition Pathway UDP_GlcNAc UDP-N-acetylglucosamine Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Substrate Chitin_Polymer Chitin Polymer Chitin_Synthase->Chitin_Polymer Catalyzes Exoskeleton Exoskeleton Formation Chitin_Polymer->Exoskeleton Molting Successful Molting Exoskeleton->Molting Chlorfluazuron Chlorfluazuron Chlorfluazuron->Chitin_Synthase Inhibits

Figure 1: Simplified pathway of chitin synthesis inhibition by Chlorfluazuron.
Quantitative Efficacy Data

The efficacy of Chlorfluazuron against various insect pests has been quantified through laboratory bioassays. The following table summarizes the lethal concentration (LC50) values for Chlorfluazuron against several key lepidopteran pests.

Pest SpeciesLife StageBioassay MethodLC50 (ppm)Reference
Spodoptera littoralis2nd Instar LarvaeLeaf Dip0.153[5]
Spodoptera littoralis4th Instar LarvaeLeaf Dip0.342[5]
Aedes aegypti3rd/4th Instar LarvaeWater Contamination0.052 (Neem Oil Extract)[6]
Experimental Protocol: Synthesis of Chlorfluazuron

The following is a representative multi-step synthesis for Chlorfluazuron, adapted from a known process for a closely related isomer, 3,5-dichloro-2,4-difluoroaniline.[7] This protocol can be adapted for this compound.

Step 1: Nitration of a Dihalogenated Aniline Precursor

This step would be adapted based on the specific starting material to introduce a nitro group, which is then reduced to an amine. A general procedure for the reduction of a nitro group to an amine is provided.

Step 2: Reduction to form 3,5-dichloro-2,4-difluoroaniline [7]

  • To a solution of 3,5-dichloro-2,4-difluoronitrobenzene in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder or perform catalytic hydrogenation using a catalyst like Pd/C.

  • If using iron, the reaction is typically carried out in the presence of an acid, such as hydrochloric acid, and heated.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron residues.

  • Neutralize the filtrate and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,5-dichloro-2,4-difluoroaniline.

Step 3: Synthesis of 2,6-difluorobenzoyl isocyanate [3][8]

  • In a reaction vessel, dissolve 2,6-difluorobenzamide in a dry aprotic solvent (e.g., toluene).

  • Add oxalyl chloride dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases.

  • Cool the reaction mixture and distill under reduced pressure to isolate 2,6-difluorobenzoyl isocyanate.

Step 4: Coupling Reaction to form Chlorfluazuron [7]

  • Dissolve 3,5-dichloro-2,4-difluoroaniline in a dry aprotic solvent (e.g., toluene).

  • Add the prepared 2,6-difluorobenzoyl isocyanate dropwise to the aniline solution at room temperature with stirring.

  • An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC indicates the completion of the reaction.

  • The product, Chlorfluazuron, will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chlorfluazuron Synthesis Workflow Start 3-Chloro-2,4-difluoronitrobenzene (or related precursor) Reduction Reduction of Nitro Group Start->Reduction Aniline This compound Reduction->Aniline Coupling Coupling Reaction Aniline->Coupling Benzamide 2,6-Difluorobenzamide Isocyanate_Prep Isocyanate Formation Benzamide->Isocyanate_Prep Isocyanate 2,6-Difluorobenzoyl isocyanate Isocyanate_Prep->Isocyanate Isocyanate->Coupling Chlorfluazuron_Crude Crude Chlorfluazuron Coupling->Chlorfluazuron_Crude Purification Purification (Crystallization) Chlorfluazuron_Crude->Purification Final_Product Chlorfluazuron Purification->Final_Product

Figure 2: General workflow for the synthesis of Chlorfluazuron.

II. Application in Fungicide Synthesis: Fluquinconazole

Fluquinconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in cereals and other crops. It exhibits both protective and curative activity.[9]

Mode of Action: Sterol Biosynthesis Inhibition

Fluquinconazole belongs to the demethylation inhibitor (DMI) class of fungicides. It acts by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[10] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately compromises the integrity and function of the fungal cell membrane.[11]

Sterol Biosynthesis Inhibition Pathway Lanosterol Lanosterol C14_Demethylase C14-Demethylase Lanosterol->C14_Demethylase Substrate Intermediates Sterol Intermediates C14_Demethylase->Intermediates Catalyzes Ergosterol Ergosterol Intermediates->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporation Fluquinconazole Fluquinconazole Fluquinconazole->C14_Demethylase Inhibits

Figure 3: Simplified pathway of sterol biosynthesis inhibition by Fluquinconazole.
Quantitative Efficacy Data

The fungicidal activity of Fluquinconazole has been evaluated against a range of pathogenic fungi. The following table presents the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for Fluquinconazole.

Fungal PathogenBioassay MethodEfficacy MetricValue (mg/L)Reference
Candida inconspicuaBroth MicrodilutionMIC16-128[12]
Leptosphaeria maculansMycelial GrowthEC500.1 - 1.0[13]
Fusarium graminearumMycelial GrowthEC500.0405 (post-2000 isolates)[7]
Experimental Protocol: Synthesis of Fluquinconazole

The synthesis of Fluquinconazole involves the construction of a quinazolinone core, which is then functionalized. The following protocol is a general representation based on the synthesis of similar quinazolinone structures, adaptable from a starting material like this compound.

Step 1: Synthesis of 2-amino-4-fluorobenzoic acid

This intermediate can be synthesized from a suitable precursor, or in this adapted synthesis, we assume its availability as a starting point derived from a related fluoroaniline.

Step 2: Formation of the 6-fluoroquinazolin-4-one ring

  • A mixture of 2-amino-4-fluorobenzoic acid and formamide is heated at reflux for several hours.

  • The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and recrystallized from a suitable solvent (e.g., ethanol) to yield 6-fluoroquinazolin-4-one.

Step 3: Chlorination of the quinazolinone

  • The 6-fluoroquinazolin-4-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), often in the presence of a base like N,N-dimethylaniline.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the mixture is carefully poured onto crushed ice.

  • The precipitated solid is filtered, washed with water, and dried to give 4-chloro-6-fluoroquinazoline.

Step 4: Introduction of the triazole and dichlorophenyl groups

  • The 4-chloro-6-fluoroquinazoline is reacted with 1,2,4-triazole in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to substitute the chlorine at the 4-position.

  • The resulting intermediate is then reacted with 2,4-dichloroaniline in a high-boiling solvent, which results in the formation of the final product, Fluquinconazole.

  • The crude product is isolated by precipitation and purified by recrystallization.

Fluquinconazole Synthesis Workflow Start 2-Amino-4-fluorobenzoic acid (from this compound precursor) Ring_Formation Quinazolinone Ring Formation Start->Ring_Formation Quinazolinone 6-Fluoroquinazolin-4-one Ring_Formation->Quinazolinone Chlorination Chlorination Quinazolinone->Chlorination Chloroquinazoline 4-Chloro-6-fluoroquinazoline Chlorination->Chloroquinazoline Triazole_Sub Triazole Substitution Chloroquinazoline->Triazole_Sub Triazole_Intermediate Triazolyl-fluoroquinazoline Triazole_Sub->Triazole_Intermediate Final_Coupling Coupling with Dichloroaniline Triazole_Intermediate->Final_Coupling Fluquinconazole_Crude Crude Fluquinconazole Final_Coupling->Fluquinconazole_Crude Purification Purification (Recrystallization) Fluquinconazole_Crude->Purification Final_Product Fluquinconazole Purification->Final_Product

Figure 4: General workflow for the synthesis of Fluquinconazole.

III. General Experimental Workflow for Agrochemical Bioassays

The evaluation of new agrochemicals requires standardized bioassays to determine their efficacy. Below are generalized workflows for insecticide and fungicide bioassays.

Insecticide Bioassay Workflow

Insecticide Bioassay Workflow Rearing Insect Rearing (Target Pest) Application Insecticide Application (e.g., Leaf Dip, Topical) Rearing->Application Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Application Exposure Exposure of Insects (Controlled Environment) Application->Exposure Mortality_Assessment Mortality Assessment (e.g., 24, 48, 72 hours) Exposure->Mortality_Assessment Data_Analysis Data Analysis (Probit Analysis, LC50 Calculation) Mortality_Assessment->Data_Analysis Results Efficacy Determination Data_Analysis->Results

Figure 5: A generalized workflow for conducting an insecticide bioassay.
Fungicide Bioassay Workflow

Fungicide Bioassay Workflow Culture Fungal Culture (Target Pathogen) Inoculation Inoculation of Treated Media (e.g., Agar Dilution, Broth Microdilution) Culture->Inoculation Compound_Prep Compound Preparation (Serial Dilutions in Media) Compound_Prep->Inoculation Incubation Incubation (Controlled Temperature & Humidity) Inoculation->Incubation Growth_Assessment Assessment of Fungal Growth (Mycelial Growth, Spore Germination) Incubation->Growth_Assessment Data_Analysis Data Analysis (EC50/MIC Calculation) Growth_Assessment->Data_Analysis Results Efficacy Determination Data_Analysis->Results

Figure 6: A generalized workflow for conducting a fungicide bioassay.

Conclusion

This compound and its related isomers are valuable and versatile building blocks in the synthesis of highly effective agrochemicals. The protocols and data presented herein provide a foundational resource for the development and evaluation of novel insecticides and fungicides. The specific modes of action of Chlorfluazuron and Fluquinconazole, targeting chitin and sterol biosynthesis respectively, highlight the importance of targeted chemical design in modern crop protection. Further research and development utilizing these aniline-based synthons will undoubtedly contribute to the advancement of sustainable agriculture.

References

Application Notes and Protocols: 3-Chloro-2,4-difluoroaniline as a Potential Intermediate for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern oncology and drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy. The intricate signaling pathways governed by kinases, when dysregulated, are often central to cancer progression. A common structural motif in many successful kinase inhibitors is the substituted aniline scaffold, which plays a critical role in binding to the ATP pocket of the target kinase. While numerous halogenated anilines have been successfully incorporated into approved drugs, this document focuses on the potential of 3-Chloro-2,4-difluoroaniline as a valuable, yet underexplored, intermediate for the synthesis of next-generation kinase inhibitors.

The unique substitution pattern of this compound, featuring both chloro and fluoro groups at specific positions, offers medicinal chemists a distinct scaffold to develop novel therapeutic agents with potentially enhanced selectivity, potency, and pharmacokinetic profiles. Although direct incorporation of this specific aniline into currently marketed kinase inhibitors is not widely documented, its structural similarity to key intermediates in established drugs provides a strong rationale for its investigation. This application note will explore the potential of this compound by drawing parallels with its close structural analogs and providing generalized protocols and workflows for its application in kinase inhibitor discovery.

The Substituted Aniline Moiety in Kinase Inhibition

The aniline core is a privileged scaffold in kinase inhibitor design. The amine group can act as a hydrogen bond donor, often interacting with the hinge region of the kinase domain, a critical anchoring point for many inhibitors. The halogen substituents on the aromatic ring can significantly influence the molecule's properties:

  • Lipophilicity and Solubility: Halogens can modulate the lipophilicity of the compound, affecting its solubility, cell permeability, and pharmacokinetic properties.

  • Metabolic Stability: The presence of halogens can block sites of metabolism, leading to increased half-life and bioavailability.

  • Binding Affinity: Halogen atoms can form specific interactions, such as halogen bonds, with the protein target, thereby enhancing binding affinity and selectivity.

The specific arrangement of chloro and fluoro groups in this compound presents a unique electronic and steric profile that could be exploited to achieve desired pharmacological properties in novel kinase inhibitors.

Case Study: Structural Analogs in Approved Kinase Inhibitors

To illustrate the potential of this compound, we can examine the role of its close structural analog, 3-chloro-4-fluoroaniline , in the synthesis of two well-established kinase inhibitors: Lapatinib and Gefitinib.

Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor that targets the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] The synthesis of Lapatinib utilizes 3-chloro-4-fluoroaniline as a key building block.[2]

Gefitinib

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase. Its synthesis also involves the use of 3-chloro-4-fluoroaniline as a crucial intermediate.[3]

The successful application of 3-chloro-4-fluoroaniline in these drugs underscores the value of this substitution pattern for achieving potent and selective kinase inhibition.

Quantitative Data of Kinase Inhibitors with Structurally Similar Intermediates

The following table summarizes the inhibitory activities of Lapatinib and Gefitinib, which are synthesized using the structural analog 3-chloro-4-fluoroaniline. This data serves as a benchmark for the potential efficacy of novel inhibitors that could be synthesized using this compound.

Kinase InhibitorTarget Kinase(s)IC50 (nM)
LapatinibEGFR, HER29.8 (EGFR), 13.4 (HER2)
GefitinibEGFR2 - 37

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: General Procedure for N-Arylation of a Quinazoline Core

This protocol describes a general method for coupling a substituted aniline with a chlorinated quinazoline, a common step in the synthesis of many EGFR inhibitors.

Materials:

  • 4-Chloroquinazoline derivative (1 equivalent)

  • This compound (1.1 equivalents)

  • Isopropanol or other suitable solvent

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • To a stirred suspension of the 4-chloroquinazoline derivative in isopropanol, add this compound.

  • If necessary, add DIPEA to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Suzuki Coupling for Further Functionalization

This protocol outlines a general method for introducing further diversity into the kinase inhibitor scaffold via a Suzuki coupling reaction.

Materials:

  • Aryl-halide substituted quinazoline-aniline intermediate (from Protocol 1) (1 equivalent)

  • Boronic acid or boronate ester derivative (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3)

  • Solvent (e.g., Dioxane, Toluene, DMF) with water

Procedure:

  • In a reaction vessel, combine the aryl-halide intermediate, the boronic acid derivative, and the base.

  • Add the solvent system to the vessel.

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the degassed mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from substituted anilines, such as the EGFR and HER2 pathways.

G Simplified EGFR/HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor Kinase Inhibitor (e.g., derived from This compound) Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

Caption: Simplified EGFR/HER2 Signaling Pathway

Experimental Workflow

The following diagram outlines a general experimental workflow for the synthesis and evaluation of a novel kinase inhibitor using this compound as a starting material.

G General Workflow for Kinase Inhibitor Discovery Start Starting Material: This compound Synthesis Chemical Synthesis (e.g., N-Arylation, Suzuki Coupling) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In vitro Kinase Assay (IC50 determination) Purification->Screening CellAssay Cell-based Assays (Proliferation, Apoptosis) Screening->CellAssay AnimalModels In vivo Animal Models (Efficacy and Toxicity) CellAssay->AnimalModels LeadOpt Lead Optimization AnimalModels->LeadOpt LeadOpt->Synthesis Iterative Refinement Candidate Preclinical Candidate LeadOpt->Candidate

Caption: General Workflow for Kinase Inhibitor Discovery

Conclusion

This compound represents a promising, yet underexplored, building block for the development of novel kinase inhibitors. Its unique halogen substitution pattern offers the potential for fine-tuning the pharmacokinetic and pharmacodynamic properties of new drug candidates. By leveraging the established synthetic methodologies and understanding of structure-activity relationships from structurally similar compounds, researchers can effectively utilize this compound in their drug discovery programs. The provided generalized protocols and workflows serve as a foundational guide for initiating such investigations, with the ultimate goal of developing more effective and selective targeted therapies for a range of diseases.

References

Application Notes and Protocols for the Synthesis of Gefitinib Utilizing 3-Chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC). This document provides a detailed protocol for a multi-step synthesis of Gefitinib, commencing with the commercially available 6,7-dimethoxy-3H-quinazolin-4-one and employing a crucial nucleophilic aromatic substitution reaction with 3-chloro-4-fluoroaniline. The described synthetic route involves four primary transformations: chlorination, nucleophilic aromatic substitution, regioselective demethylation, and a final etherification to yield the target compound. This application note includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and diagrams of the experimental workflow and the relevant biological signaling pathway.

Introduction

Gefitinib (Iressa®) is a first-generation EGFR tyrosine kinase inhibitor that functions by competitively binding to the ATP-binding site of the EGFR kinase domain.[1][2] This reversible binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation, survival, and differentiation.[1][3] The efficacy of Gefitinib is particularly pronounced in NSCLC patients harboring activating mutations in the EGFR gene.[1]

The synthesis of Gefitinib can be accomplished through various routes. The protocol detailed herein is a four-step process that begins with 6,7-dimethoxy-3H-quinazolin-4-one, a stable and readily available starting material. This approach avoids the need for extensive protecting group strategies and offers a reliable pathway to obtaining high-purity Gefitinib.[2]

Signaling Pathway

Gefitinib targets the EGFR signaling pathway, which, when activated by ligands such as EGF, triggers a cascade of intracellular events that promote cell growth and proliferation. The diagram below illustrates this pathway and the inhibitory action of Gefitinib.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates EGF EGF (Ligand) EGF->EGFR Binds RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Gefitinib Gefitinib Gefitinib->Dimerization Inhibits ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Gefitinib inhibits EGFR autophosphorylation, blocking downstream signaling pathways.

Experimental Workflow

The synthesis of Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one is a sequential process involving four key chemical transformations. The workflow diagram below outlines the progression from the starting material to the final active pharmaceutical ingredient.

Gefitinib_Synthesis_Workflow Start 6,7-Dimethoxy-3H-quinazolin-4-one Step1 Step 1: Chlorination (SOCl₂, DMF) Start->Step1 Intermediate1 4-Chloro-6,7-dimethoxyquinazoline Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (3-Chloro-4-fluoroaniline, Isopropanol) Intermediate1->Step2 Intermediate2 N-(3-chloro-4-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine Step2->Intermediate2 Step3 Step 3: Demethylation (L-methionine, Methanesulfonic acid) Intermediate2->Step3 Intermediate3 4-(3-Chloro-4-fluoroanilino)- 7-methoxy-6-hydroxyquinazoline Step3->Intermediate3 Step4 Step 4: Etherification (4-(3-Chloropropyl)morpholine, K₂CO₃) Intermediate3->Step4 FinalProduct Gefitinib Step4->FinalProduct

Caption: Four-step synthesis of Gefitinib from 6,7-dimethoxy-3H-quinazolin-4-one.

Quantitative Data

The following table summarizes the key quantitative data for each step of the Gefitinib synthesis.

StepIntermediate/Product NameMolecular Weight ( g/mol )Yield (%)Purity (%)Melting Point (°C)
14-Chloro-6,7-dimethoxyquinazoline224.6490-98>99185-186[2]
2N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine333.7498>99253-255[2]
34-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline319.7293>91280-283[2]
4Gefitinib446.9025-85>99195-197[2]

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline [2][4]

  • Materials:

    • 6,7-dimethoxy-3H-quinazolin-4-one

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Toluene

  • Procedure:

    • To a solution of 6,7-dimethoxy-3H-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add a catalytic amount of DMF (0.2 ml) dropwise.

    • Heat the reaction mixture at reflux for 6 hours.

    • After cooling, remove the excess thionyl chloride under reduced pressure.

    • Azeotrope the residue with toluene (2 x 50 ml) to ensure complete removal of thionyl chloride.

    • Dissolve the residue in dichloromethane (550 ml).

    • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution (2 x 250 ml) and brine.

    • Dry the organic phase over magnesium sulfate, filter, and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid.

Step 2: Synthesis of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine [2]

  • Materials:

    • 4-Chloro-6,7-dimethoxyquinazoline

    • 3-Chloro-4-fluoroaniline

    • Isopropanol

  • Procedure:

    • To a suspension of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol, add 3-chloro-4-fluoroaniline (2.3 equivalents).

    • Stir the mixture at room temperature for 1 hour.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with isopropanol and dry it in an oven at 60 °C for 24 hours to obtain N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine as a white solid.

Step 3: Synthesis of 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline [2]

  • Materials:

    • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

    • L-methionine

    • Methanesulfonic acid

    • Crushed ice/water

    • 40% aqueous sodium hydroxide solution

  • Procedure:

    • Dissolve N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine and L-methionine in methanesulfonic acid.

    • Heat the mixture to reflux for 12 hours.

    • Pour the reaction mixture into a crushed ice/water mixture.

    • Cool the solution to 0 °C and slowly add 40% aqueous sodium hydroxide solution to adjust the pH to approximately 7, resulting in the precipitation of a white solid.

    • Collect the precipitate by filtration, wash with water, and dry to yield 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline.

Step 4: Synthesis of Gefitinib [2]

  • Materials:

    • 4-(3-Chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline

    • 4-(3-Chloropropyl)morpholine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Chloroform

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline in DMF, add potassium carbonate and 4-(3-chloropropyl)morpholine (2 equivalents).

    • Stir the mixture at an appropriate temperature for 3 hours.

    • Cool the mixture to room temperature and add cold water.

    • Extract the aqueous mixture with chloroform (2 x 5 ml).

    • Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by radial chromatography to obtain Gefitinib as a white solid.

Conclusion

The synthetic route described provides a reliable and efficient method for the laboratory-scale synthesis of Gefitinib. By starting with 6,7-dimethoxy-3H-quinazolin-4-one and utilizing 3-chloro-4-fluoroaniline as a key building block, this protocol offers high yields for the initial steps and a clear pathway to the final, highly pure active pharmaceutical ingredient. The provided experimental details and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving 3-chloro-4-fluoroaniline, a key building block in the synthesis of pharmaceuticals and other functional organic molecules. The strategic placement of the chloro and fluoro substituents on the aniline ring offers unique electronic properties, making it a valuable substrate in modern organic synthesis. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, supported by quantitative data and detailed experimental procedures to facilitate their application in research and development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Chloro-4-fluoroaniline is an attractive substrate for these transformations due to its utility in constructing complex molecular architectures. Notably, it is a crucial intermediate in the synthesis of kinase inhibitors like Lapatinib and Gefitinib.[1][2][3][4] The presence of a C-Cl bond, which is generally less reactive than C-Br or C-I bonds, often necessitates the use of specialized catalyst systems, typically employing bulky, electron-rich phosphine ligands to achieve efficient coupling.[3]

Physicochemical Properties

A thorough understanding of the starting material's properties is essential for successful synthesis.

PropertyValue
CAS Number 367-21-5
Molecular Formula C₆H₅ClFN
Molecular Weight 145.56 g/mol
Appearance Dark purple to black solid
Melting Point 42-47 °C
Boiling Point 227-228 °C

Palladium-Catalyzed Cross-Coupling Reactions: Protocols and Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For 3-chloro-4-fluoroaniline, this reaction enables the synthesis of diverse biaryl structures.

Generalized Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)Ln-Cl Ar-Pd(II)Ln-Cl Pd(0)Ln->Ar-Pd(II)Ln-Cl Oxidative Addition Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-Ar' Ar-Pd(II)Ln-Cl->Ar-Pd(II)Ln-Ar' Transmetalation Ar-Pd(II)Ln-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)Ln-Ar'->Ar-Ar' Ar-Cl 3-Chloro-4-fluoroaniline (Ar-Cl) Ar-Cl->Ar-Pd(II)Ln-Cl Ar'-B(OH)2 Arylboronic Acid (Ar'-B(OH)2) + Base Ar'-B(OH)2->Ar-Pd(II)Ln-Ar'

Generalized Suzuki-Miyaura Catalytic Cycle

Quantitative Data for Suzuki-Miyaura Coupling of Chloroanilines:

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
2,3,5-trichloropyridinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)H₂O/Toluene80295[5]
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10-K₂CO₃ (2)H₂O/Ethanol8048>95[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method and may require optimization for specific substrates.

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add 3-chloro-4-fluoroaniline, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium source and the phosphine ligand. Add this mixture to the Schlenk flask.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Flask Oven-dried Schlenk Flask Reagents Add: - 3-Chloro-4-fluoroaniline - Amine - Base (e.g., NaOtBu) Flask->Reagents Catalyst Add Pd₂(dba)₃ and Ligand (e.g., XPhos) Reagents->Catalyst Solvent Add Anhydrous Toluene Catalyst->Solvent Heating Heat to 80-110 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Experimental workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives:

3-Chloroaniline DerivativeAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
3-Chloro-4-fluoroanilinen-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885[3]
3-Chloro-5-(trifluoromethyl)anilineAnilinePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.5)Dioxane1102478[3]
3-Chloro-2-methylanilineBenzylaminePd₂(dba)₃ (1.0)BrettPhos (2.0)LHMDS (2.2)Toluene901291[3]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [3]

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Biarylphosphine Ligand (e.g., XPhos, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the biarylphosphine ligand, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 3-chloro-4-fluoroaniline and the amine to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation.

  • Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Heck Reaction

Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Solvent (e.g., DMF or Acetonitrile)

Procedure:

  • To a flame-dried flask, add 3-chloro-4-fluoroaniline, the palladium catalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, the alkene, and the base via syringe.

  • Heat the reaction mixture to 80-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Et₃N or other amine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add 3-chloro-4-fluoroaniline, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, the terminal alkyne, and the amine base.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Application in Drug Development: Synthesis of Lapatinib

3-Chloro-4-fluoroaniline is a key starting material in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor that targets the EGFR and HER2 signaling pathways.[2][7] The synthesis involves a multi-step sequence, including a crucial Suzuki coupling reaction to introduce a furan moiety.[2]

EGFR/HER2 Signaling Pathway Inhibition by Lapatinib:

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer P Autophosphorylation Dimer->P PI3K PI3K/Akt Pathway P->PI3K RAS RAS/MAPK Pathway P->RAS Lapatinib Lapatinib Lapatinib->P Proliferation Cell Proliferation, Survival, Invasion PI3K->Proliferation RAS->Proliferation

Inhibition of EGFR and HER2 signaling by Lapatinib.

The inhibition of these pathways by Lapatinib is crucial for its anti-cancer activity.[8][9][10]

Conclusion

3-Chloro-4-fluoroaniline is a versatile and valuable building block for palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of a wide range of novel compounds. The successful application of these methods, particularly with the less reactive C-Cl bond, relies on the careful selection of catalysts, ligands, and reaction conditions. The continued development of more efficient catalytic systems will further expand the utility of this important synthetic intermediate in drug discovery and materials science.

References

Application Notes and Protocols for the Analytical Characterization of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-2,4-difluoroaniline is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity and structural integrity are paramount for the quality and efficacy of the final products. This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various instrumental techniques. These methodologies are intended for researchers, scientists, and professionals involved in drug development and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 2613-34-5[1][2]
Molecular Formula C₆H₄ClF₂N[1][3]
Molecular Weight 163.55 g/mol [3]
Appearance Solid[1]
Purity Typically ≥98%[1]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for routine purity analysis of this compound and related compounds.[5] A reversed-phase C18 column is particularly effective for separating aromatic amines from their precursors and potential byproducts.[5]

Quantitative Data Summary for HPLC Analysis

ParameterHPLC with UV Detection
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]
Stationary Phase C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Gradient elution with Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid.
Typical Purity (%) ≥99.5% is often required for pharmaceutical development.[7]
Common Impurities Starting materials (e.g., 3-chloro-4-fluoronitrobenzene), positional isomers, and dehalogenation products.[5][7]

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.

    • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.

  • Standard and Sample Solution Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.[6]

    • Sample Solution (0.1 mg/mL): Dilute the stock solution or prepare the sample in a 50:50 mixture of acetonitrile and water to a final concentration of about 0.1 mg/mL.[5]

    • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Workflow for HPLC Analysis

HPLC_Workflow prep Sample Preparation hplc HPLC System prep->hplc Inject Sample separation C18 Column Separation hplc->separation detection UV Detection separation->detection Eluted Components analysis Data Analysis & Purity Calculation detection->analysis Chromatogram

Caption: General experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities in this compound.

Quantitative Data Summary for GC-MS Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[7]
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]
Typical Purity (%) >98%.[7]
Common Impurities Isomeric impurities and other volatile organic compounds.[7]

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).[9]

  • Reagents:

    • Dichloromethane or other suitable volatile solvent (GC grade).

    • This compound reference standard.

  • Standard and Sample Solution Preparation:

    • Prepare a stock solution of this compound in dichloromethane (e.g., 1 mg/mL).[8]

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[8]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

      • Ion Source Temperature: 230 °C.[9]

      • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify impurities by comparing their mass spectra with reference libraries.

    • Quantify impurities using a calibration curve prepared from standards.

Workflow for GC-MS Analysis

GCMS_Workflow prep Sample Preparation gc Gas Chromatograph prep->gc Inject Sample separation Capillary Column Separation gc->separation ms Mass Spectrometer separation->ms Separated Components analysis Data Analysis & Impurity Identification ms->analysis Mass Spectra

Caption: General experimental workflow for GC-MS analysis.

Spectroscopic Methods

Spectroscopic techniques provide crucial information for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

Quantitative Data Summary for NMR Spectroscopy

NucleusChemical Shift (δ, ppm)
¹H NMR Aromatic protons and the amine protons give characteristic signals.
¹³C NMR Distinct signals for each carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation:

    • 400 MHz NMR spectrometer for ¹H NMR and 100 MHz for ¹³C NMR.[8]

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[8]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.[8]

    • Number of Scans: 16.[8]

    • Spectral Width: -2 to 12 ppm.[8]

    • Relaxation Delay: 2 seconds.[8]

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse sequence.[8]

    • Number of Scans: 1024.[8]

    • Spectral Width: 0 to 200 ppm.[8]

    • Relaxation Delay: 5 seconds.[8]

  • Data Analysis:

    • Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding nuclei in the molecule.

Workflow for NMR Analysis

NMR_Workflow prep Sample Preparation in Deuterated Solvent nmr NMR Spectrometer prep->nmr Insert Sample acquisition Data Acquisition (¹H & ¹³C) nmr->acquisition processing Data Processing (FT, Phasing) acquisition->processing FID analysis Spectral Interpretation & Structure Confirmation processing->analysis NMR Spectra

Caption: General experimental workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Quantitative Data Summary for FTIR Spectroscopy

Functional GroupWavenumber (cm⁻¹)
N-H Stretch (Amine) 3300-3500
Aromatic C-H Stretch 3000-3100
C=C Stretch (Aromatic) 1400-1600
C-F Stretch 1000-1400
C-Cl Stretch 600-800

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Instrumentation:

    • Fourier-Transform Infrared (FTIR) spectrometer.[8]

  • Sample Preparation:

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

    • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.[8]

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.[8]

    • Resolution: 4 cm⁻¹.[8]

    • Number of Scans: 32.[8]

    • A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.[8]

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups in the molecule.

Workflow for FTIR Analysis

FTIR_Workflow prep Sample Preparation (KBr Pellet) ftir FTIR Spectrometer prep->ftir Place Pellet acquisition Data Acquisition ftir->acquisition analysis Spectral Interpretation & Functional Group Identification acquisition->analysis IR Spectrum

References

Application Notes and Protocols for FT-IR Spectroscopy of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Chloro-2,4-difluoroaniline. It includes theoretical vibrational frequencies and their assignments, a comprehensive experimental protocol for acquiring the FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, and graphical representations of the experimental workflow and spectral interpretation logic.

Introduction

This compound is a halogenated aromatic amine, a class of compounds frequently utilized as building blocks in the synthesis of pharmaceuticals and other specialty chemicals. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum is generated, which serves as a unique molecular fingerprint. This application note details the expected vibrational modes for this compound and provides a standardized protocol for its analysis.

Data Presentation

Due to the limited availability of public experimental FT-IR spectra for this compound, the following table of vibrational frequencies and their assignments is based on theoretical calculations and comparative data from similar halogenated aniline derivatives.[1] This data provides a strong foundation for the interpretation of experimentally obtained spectra.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentFunctional Group
~3400 - 3500Asymmetric N-H StretchPrimary Amine (-NH₂)
~3300 - 3400Symmetric N-H StretchPrimary Amine (-NH₂)
~3050 - 3150Aromatic C-H StretchAromatic Ring
~1600 - 1650N-H Bending (Scissoring)Primary Amine (-NH₂)
~1500 - 1600C=C StretchingAromatic Ring
~1400 - 1500C=C StretchingAromatic Ring
~1250 - 1350Aromatic C-N StretchingAryl-Amine
~1100 - 1250C-F StretchingAryl-Fluoride
~800 - 900N-H WaggingPrimary Amine (-NH₂)
~700 - 800C-Cl StretchingAryl-Chloride
Below 700Out-of-plane ring bending/deformationAromatic Ring

Experimental Protocols

The following protocol describes the procedure for acquiring an FT-IR spectrum of a solid sample of this compound using an FT-IR spectrometer equipped with an ATR accessory.

Materials and Equipment:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid sample)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any atmospheric components (e.g., CO₂, H₂O).

  • Sample Preparation and Loading:

    • Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical scanning range for mid-IR is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

    • Perform any necessary data processing, such as baseline correction or smoothing.

    • Identify the characteristic absorption bands and compare them to the data presented in the table above and other reference spectra.

  • Cleaning:

    • Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.

    • Thoroughly clean the ATR crystal surface with isopropanol or ethanol to prevent cross-contamination.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis start Start instrument_prep Instrument Preparation start->instrument_prep clean_atr Clean ATR Crystal instrument_prep->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan load_sample Load Sample onto ATR background_scan->load_sample sample_scan Acquire Sample Spectrum load_sample->sample_scan process_data Process Spectrum (e.g., Baseline Correction) sample_scan->process_data peak_identification Identify Characteristic Peaks process_data->peak_identification data_interpretation Interpret Spectrum and Report Results peak_identification->data_interpretation end End data_interpretation->end

Caption: Experimental workflow for FT-IR analysis of this compound using ATR.

Caption: Correlation of functional groups with FT-IR spectral regions for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2,4-difluoroaniline is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of impurities in chemical compounds.[1][2] This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method. The method is designed to be robust, specific, and suitable for routine quality control in a laboratory setting.

Potential impurities in this compound can originate from the manufacturing process, including unreacted starting materials and positional isomers.[2][3] Therefore, a well-developed HPLC method is essential for resolving the main component from any potential process-related impurities and degradation products.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for the HPLC analysis of this compound.

Instrumentation and Materials
  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is ideal for this analysis.[2]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (or Trifluoroacetic acid)

    • This compound reference standard

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the purity analysis of this compound. These conditions are based on established methods for similar halogenated anilines and provide a strong starting point for method optimization.[2][4][5]

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution See Table 2 for a typical gradient program.
Flow Rate 1.0 mL/min[5]
Column Temperature 30 °C[5]
Detection Wavelength 254 nm[1][5]
Injection Volume 10 µL
Run Time Approximately 30 minutes

Table 1: Recommended HPLC Chromatographic Conditions

A gradient elution is recommended to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.07030
20.03070
25.03070
25.17030
30.07030

Table 2: Suggested Gradient Elution Program

Preparation of Solutions
  • Diluent: A mixture of 50:50 (v/v) acetonitrile and water is a suitable diluent.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent to obtain a stock solution of 1 mg/mL.[2] Further dilute this stock solution with the diluent to a final concentration of 0.1 mg/mL for injection.[1]

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be analyzed.

  • Blank Preparation: Use the diluent as a blank.

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank solution to ensure that there are no interfering peaks from the diluent.

  • Inject the standard solution to determine the retention time and peak area of the this compound peak.

  • Inject the sample solution.

  • After the analysis, calculate the purity of the sample using the area percent method.

Data Presentation

The purity of the this compound sample is typically calculated using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

For a more accurate quantification, especially for known impurities, a reference standard for each impurity should be used to calculate their respective response factors.

ParameterSpecification
Appearance A clear, colorless solution
Retention Time (RT) of this compound To be determined (e.g., ~15 min)
Relative Retention Time (RRT) of known impurities To be determined
Resolution between main peak and closest impurity ≥ 2.0
Tailing Factor for the main peak ≤ 2.0
Theoretical Plates for the main peak ≥ 2000

Table 3: System Suitability Test (SST) Parameters and Typical Expected Results

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard, and Sample Solutions system_prep System Equilibration & Blank Injection prep_solutions->system_prep Load into HPLC sst_injection System Suitability Test (SST) Injection system_prep->sst_injection sample_injection Sample Solution Injection sst_injection->sample_injection If SST passes peak_integration Peak Integration and Identification sample_injection->peak_integration purity_calculation Purity Calculation (Area % Method) peak_integration->purity_calculation report_generation Generate Final Report purity_calculation->report_generation

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for determining the purity of this compound. The method is specific enough to separate the main component from potential impurities. For regulatory submissions, this method should be fully validated according to the relevant guidelines (e.g., ICH Q2(R1)) to demonstrate its suitability for its intended purpose. Validation would include assessments of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

References

Gas Chromatography Methods for the Analysis of Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, pesticides, and drugs.[1][2] Due to their potential toxicity and environmental persistence, highly sensitive and selective analytical methods are crucial for their detection and quantification in various matrices.[1][3] Gas chromatography (GC) stands as a powerful and extensively utilized technique for analyzing aniline compounds, offering exceptional resolution and sensitivity.[2]

This document provides detailed application notes and protocols for the analysis of aniline and its derivatives using various gas chromatography methods, including GC coupled with Mass Spectrometry (GC-MS), Nitrogen-Phosphorus Detection (NPD), and Flame Ionization Detection (FID). The polarity of some aniline compounds can pose a challenge for direct GC analysis, often necessitating a derivatization step to enhance their chromatographic behavior.[1] This guide outlines both direct and derivatization-based approaches to provide a comprehensive resource for researchers.

Data Presentation: Quantitative Method Comparison

The following table summarizes quantitative data for the analysis of various aniline compounds using different GC methods, allowing for a straightforward comparison of their performance.

CompoundMethodDetectorDerivatizing AgentLinearity Range (µg/L)Method Detection Limit (MDL) (µg/L)Reference
AnilineGC-NPDNPDNone40 - 8002.3[2][4]
2-ChloroanilineGC-NPDNPDNone3 x MDL to 300 x MDL1.4[2][4]
3-ChloroanilineGC-NPDNPDNone3 x MDL to 300 x MDL1.8[2][4]
4-ChloroanilineGC-NPDNPDNone40 - 4000.66[2][4]
3,4-DichloroanilineGC-NPDNPDNone3 x MDL to 300 x MDL1.1[2][4]
2-NitroanilineGC-NPDNPDNone3 x MDL to 300 x MDL2.3[2][4]
3-NitroanilineGC-NPDNPDNone3 x MDL to 300 x MDL1.2[2][4]
4-NitroanilineGC-NPDNPDNone3 x MDL to 300 x MDL1.4[2][4]
2,4,6-TrichloroanilineGC-NPDNPDNone3 x MDL to 300 x MDL1.2[2][4]
AnilineGC-MSMS4-carbethoxyhexafluorobutyryl chloride0.5 - 25.0 (mg/L in serum)0.1 (mg/L in serum)[5][6]
AnilineGC-FIDFIDNone0.5 - 50.0 (mg/L in sewage water)0.056 - 0.093 (mg/L in sewage water)[7]
N,N-dimethylanilineGC-FIDFIDNone0.5 - 50.0 (mg/L in sewage water)0.056 - 0.093 (mg/L in sewage water)[7]
o-toluidineGC-FIDFIDNone0.5 - 50.0 (mg/L in sewage water)0.056 - 0.093 (mg/L in sewage water)[7]
m-toluidineGC-FIDFIDNone0.5 - 50.0 (mg/L in sewage water)0.056 - 0.093 (mg/L in sewage water)[7]
o-chloroanilineGC-FIDFIDNone0.5 - 50.0 (mg/L in sewage water)0.056 - 0.093 (mg/L in sewage water)[7]

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the analysis of aniline derivatives by GC-MS, including direct analysis and analysis following derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Aqueous Sample B Adjust pH > 11 with 1.0 M NaOH A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Dry Extract (Anhydrous Na2SO4) C->D E Concentrate Extract D->E F Direct Injection E->F G GC Separation F->G H Mass Spectrometry Detection G->H I Data Analysis H->I

GC-MS workflow for direct analysis of aniline derivatives.

Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Concentrated Extract B Add Derivatizing Agent (e.g., HFBA) A->B C Heat Reaction Mixture (e.g., 70°C for 30 min) B->C D Evaporate to Dryness C->D E Reconstitute in Solvent (e.g., Ethyl Acetate) D->E F Injection E->F G GC Separation F->G H Mass Spectrometry Detection G->H I Data Analysis H->I

Workflow for aniline derivative analysis with derivatization.

Experimental Protocols

Protocol 1: GC-NPD Analysis of Aniline Derivatives in Aqueous Samples (Based on EPA Method 8131)

This method is suitable for the determination of various aniline compounds in aqueous matrices.[2]

1. Scope and Application: This protocol is designed for the quantitative analysis of aniline and its derivatives in water samples.[4]

2. Reagents and Standards:

  • Solvents: Methylene chloride, Toluene (pesticide quality or equivalent).[2]

  • Reagents: Sodium hydroxide (1.0 M), Sulfuric acid (concentrated), Anhydrous sodium sulfate.[2]

  • Stock Standard Solutions (1000 mg/L): Prepare by accurately weighing approximately 0.0100 g of pure aniline compounds and dissolving in a suitable solvent. Commercially certified solutions are also acceptable.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions in toluene.[2]

3. Sample Preparation (Aqueous Samples):

  • Adjust the pH of a 1-liter water sample to >11 with 1.0 M NaOH.[2]

  • Extract the sample twice with methylene chloride using a separatory funnel.[2]

  • Dry the combined extracts by passing them through a column of anhydrous sodium sulfate.[2]

  • Concentrate the extract to a final volume of 1 mL.[2]

  • For NPD analysis, exchange the solvent to toluene by adding 3-4 mL of toluene just before the final concentration step.[4]

4. GC-NPD Conditions:

  • Column: 30 m x 0.25 mm fused silica capillary column coated with SE-54 or equivalent.[4]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 250 °C.[2]

  • Detector Temperature: 300 °C.[2]

  • Temperature Program: Optimize to achieve separation equivalent to established methods.

  • Injection: 1 µL, splitless.[2]

5. Data Analysis:

  • Identify analytes by comparing retention times with those of standards.

  • Quantify using an external or internal standard calibration method.[4]

Protocol 2: GC-MS Analysis of Aniline in Serum with Derivatization

This method is designed for the sensitive detection and quantification of aniline in serum samples.[5]

1. Scope and Application: This protocol is for the determination of aniline in human serum.[5]

2. Reagents and Standards:

  • Reagents: Sodium hydroxide, Chloroform, Ethyl acetate.

  • Derivatizing Agent: 4-carbethoxyhexafluorobutyryl chloride.[2][5]

  • Internal Standard: N-methylaniline.[2]

  • Stock and Calibration Standards: Prepare in a suitable solvent.

3. Sample Preparation and Derivatization:

  • To 1 mL of serum, add the internal standard and make the solution alkaline with NaOH.[2][5]

  • Extract the aniline and internal standard with chloroform.[2][5]

  • Evaporate the chloroform extract to dryness.[2]

  • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[2][5]

  • Evaporate the excess derivatizing reagent.[5]

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[2][5]

4. GC-MS Conditions:

  • Column: Appropriate capillary column for the separation of derivatized anilines (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Temperature Program: Initial temperature of 70°C (held for 1 min), ramp to 150°C at 3°C/min, then to 280°C at 10°C/min.[8]

  • Injection Volume: 1 µL.

  • MS Detection: Electron ionization (EI) mode, monitoring characteristic ions for aniline derivative (m/z 343) and the internal standard derivative (m/z 357).[5]

5. Data Analysis:

  • Qualitative identification is based on retention time and mass spectral comparison with standards.[1]

  • For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.[1]

Protocol 3: Derivatization of Halogenated Anilines with Heptafluorobutyric Anhydride (HFBA)

This procedure improves the chromatographic behavior of polar halogenated anilines.[9]

1. Reagents and Materials:

  • Heptafluorobutyric anhydride (HFBA).[9]

  • Ethyl acetate.[9]

  • Heating block or water bath.[9]

  • Nitrogen evaporator.[9]

2. Procedure:

  • Evaporate the initial sample extract to dryness under a gentle stream of nitrogen.[9]

  • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[9]

  • Cap the vial and heat at 70°C for 30 minutes.[9]

  • Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.[9]

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[9]

References

Application Note: Recrystallization Protocol for 3-Chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the purification of 3-Chloro-4-fluoroaniline via recrystallization. The procedure is designed to be a reliable method for obtaining high-purity crystalline material, a critical step in the synthesis of pharmaceuticals and other fine chemicals.[1] This protocol is based on the solubility properties of 3-Chloro-4-fluoroaniline, employing a mixed-solvent system of ethanol and water. Safety precautions and data presentation guidelines are also included to ensure safe and accurate execution.

Introduction

3-Chloro-4-fluoroaniline is a halogenated aromatic amine that serves as a key intermediate in the synthesis of various agrochemicals and active pharmaceutical ingredients.[1] The purity of this compound is paramount for the successful synthesis of downstream products. Recrystallization is a fundamental purification technique used to separate a desired compound from impurities based on differences in their solubility in a chosen solvent system at varying temperatures.[2] The ideal solvent for recrystallization will readily dissolve the target compound at an elevated temperature but have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling.[2][3] For 3-Chloro-4-fluoroaniline, a polar molecule capable of hydrogen bonding, polar organic solvents are generally suitable.[4] An ethanol/water mixture has been identified as an effective solvent system for the recrystallization of this compound.[3]

Safety Precautions

3-Chloro-4-fluoroaniline is a toxic substance and should be handled with extreme care.[1][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][6] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8][9] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[6][8][9]

Experimental Protocol

This protocol outlines the steps for the recrystallization of 3-Chloro-4-fluoroaniline using an ethanol/water mixed solvent system.

Materials:

  • Crude 3-Chloro-4-fluoroaniline

  • 95% Ethanol

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Workflow Diagram:

Recrystallization_Workflow A 1. Dissolution B 2. Decolorization (Optional) A->B C 3. Hot Filtration B->C D 4. Crystallization C->D E 5. Crystal Collection D->E F 6. Washing & Drying E->F G Pure Crystals F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Chloro-2,4-difluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies for this compound are:

  • Chlorination of a 2,4-difluoroaromatic precursor: This typically involves the direct chlorination of either 2,4-difluoroaniline or 2,4-difluoronitrobenzene. If 2,4-difluoronitrobenzene is used, a subsequent reduction step is necessary to convert the nitro group to an amine.

  • Reduction of 3-Chloro-2,4-difluoronitrobenzene: This is a direct conversion of the corresponding nitro compound to the target aniline, typically through catalytic hydrogenation.

Q2: What are the most critical parameters influencing the yield and purity of the final product?

A2: Several parameters are crucial for optimizing the synthesis:

  • For the chlorination step: The choice of chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas), reaction temperature, and solvent are critical to control the regioselectivity and prevent the formation of unwanted isomers.[1][2]

  • For the reduction step: Catalyst selection (e.g., Palladium on Carbon (Pd/C) or Raney Nickel), hydrogen pressure, reaction temperature, and the purity of the starting nitro compound are key factors.[2][3][4] Improper conditions can lead to incomplete reduction or side reactions like dehalogenation.[2]

Q3: What are the common side products and impurities I should be aware of?

A3: During the synthesis of this compound, several side products and impurities can form:

  • Isomeric Products: Chlorination of 2,4-difluoroaromatics can lead to a mixture of isomers, with the chlorine atom at different positions on the aromatic ring.[5]

  • Over-chlorinated Products: The introduction of more than one chlorine atom to the aromatic ring can occur.

  • Dehalogenation Products: During catalytic hydrogenation, the chlorine atom can be replaced by a hydrogen atom, leading to the formation of 2,4-difluoroaniline.

  • Incomplete Reduction Products: If the reduction of the nitro group is not complete, intermediates such as nitroso and hydroxylamine compounds can remain as impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring the progress of both the chlorination and reduction steps. For the chlorination, you can track the disappearance of the starting material (e.g., 2,4-difluoronitrobenzene). For the reduction, you can monitor the conversion of the nitro intermediate to the final aniline product.[2]

Troubleshooting Guides

Problem Potential Cause Suggested Solution
Low Yield in Chlorination Step Poor regioselectivity leading to multiple isomers. Optimize the reaction temperature and choice of solvent. Aprotic polar solvents can sometimes improve selectivity. Consider using a milder chlorinating agent like NCS.[1]
Incomplete reaction. Increase the reaction time or the amount of chlorinating agent. Monitor the reaction progress closely using TLC or GC to determine the optimal reaction time.
Low Yield in Reduction Step Catalyst deactivation. Ensure the catalyst is fresh and handled under an inert atmosphere if it's pyrophoric (like Raney Nickel).[2] Increase the catalyst loading if necessary.
Incomplete reduction. Increase the hydrogen pressure and/or the reaction time. Ensure efficient stirring to maximize the contact between the substrate, catalyst, and hydrogen.
Formation of Dehalogenation Byproduct Catalyst is too active or reaction conditions are too harsh. Switch to a less active catalyst (e.g., Platinum on carbon instead of Palladium on carbon for some substrates). Lower the reaction temperature and hydrogen pressure.[2]
Product is Contaminated with Isomers Non-selective chlorination. Optimize the chlorination conditions as mentioned above. Purification by fractional distillation or column chromatography might be necessary to separate the desired isomer.[5]
Difficult Product Isolation Emulsion formation during work-up. Add a saturated brine solution to break the emulsion.
Product loss during extraction. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the aniline is in its free base form for efficient extraction into the organic phase.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of 2,4-Difluoronitrobenzene and Subsequent Reduction (Analogous Method)

This protocol is based on established methods for the synthesis of similar halogenated anilines.[2][3]

Step 1: Chlorination of 2,4-Difluoronitrobenzene

  • Materials: 2,4-Difluoronitrobenzene, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 2,4-difluoronitrobenzene in acetonitrile.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add N-Chlorosuccinimide (NCS) portion-wise while maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 3-chloro-2,4-difluoronitrobenzene. The crude product may contain other isomers and should be purified by fractional distillation or column chromatography.

Step 2: Reduction of 3-Chloro-2,4-difluoronitrobenzene

  • Materials: Crude 3-chloro-2,4-difluoronitrobenzene, 5% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation apparatus, dissolve the crude 3-chloro-2,4-difluoronitrobenzene in ethanol.

    • Carefully add the 5% Pd/C catalyst.

    • Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

    • Stir the mixture at room temperature or with gentle heating until the hydrogen uptake ceases.

    • Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

    • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by vacuum distillation or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Parameters for Analogous Syntheses

ParameterChlorination of 2,4-DifluoronitrobenzeneReduction of Halogenated Nitroaromatics
Starting Material 2,4-Difluoronitrobenzene3-Chloro-2,4-difluoronitrobenzene
Key Reagents N-Chlorosuccinimide (NCS) or Cl₂H₂, Pd/C or Raney Nickel
Typical Solvent Acetonitrile, Acetic AcidEthanol, Methanol
Temperature 0 °C to room temperatureRoom temperature to 80 °C
Pressure Atmospheric1 - 5 atm (for hydrogenation)
Typical Yield Variable, depends on selectivity>90% (for similar reductions)
Reference [1][2][3][4]

Mandatory Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Chlorination cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_final Final Product 2_4_Difluoronitrobenzene 2,4-Difluoronitrobenzene Chlorination Chlorination (e.g., NCS) 2_4_Difluoronitrobenzene->Chlorination 3_Chloro_2_4_difluoronitrobenzene 3-Chloro-2,4-difluoronitrobenzene Chlorination->3_Chloro_2_4_difluoronitrobenzene Reduction Reduction (e.g., H₂/Pd-C) 3_Chloro_2_4_difluoronitrobenzene->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingFlow Start Low Yield or Impure Product CheckStep Identify Problematic Step (Chlorination or Reduction) Start->CheckStep ChlorinationIssues Chlorination Issues CheckStep->ChlorinationIssues Chlorination ReductionIssues Reduction Issues CheckStep->ReductionIssues Reduction IsomerImpurity Isomeric Impurities? ChlorinationIssues->IsomerImpurity IncompleteReaction Incomplete Reaction? ChlorinationIssues->IncompleteReaction Dehalogenation Dehalogenation? ReductionIssues->Dehalogenation CatalystProblem Catalyst Inactive? ReductionIssues->CatalystProblem OptimizeChlorination Optimize Chlorination: - Temperature - Solvent - Chlorinating Agent IsomerImpurity->OptimizeChlorination Yes Purify Purify Final Product (Distillation/Chromatography) IsomerImpurity->Purify No IncreaseTimeReagent Increase Reaction Time or Reagent Amount IncompleteReaction->IncreaseTimeReagent Yes IncompleteReaction->Purify No OptimizeChlorination->Purify IncreaseTimeReagent->Purify MilderConditions Use Milder Conditions: - Lower Temperature - Lower Pressure - Change Catalyst Dehalogenation->MilderConditions Yes Dehalogenation->Purify No FreshCatalyst Use Fresh Catalyst or Increase Loading CatalystProblem->FreshCatalyst Yes CatalystProblem->Purify No MilderConditions->Purify FreshCatalyst->Purify

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2,4-difluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process. The first step is the electrophilic chlorination of 2,4-difluoroaniline. The second step is the reduction of the resulting intermediate, 3-chloro-2,4-difluoronitrobenzene, typically through catalytic hydrogenation, to yield the final product.

Q2: What are the most critical parameters influencing the yield and purity of the final product?

The critical parameters to control during the synthesis are:

  • Chlorination Step: Reaction temperature, the choice of chlorinating agent and solvent, and the reaction time are crucial to control the regioselectivity and prevent the formation of isomers and over-chlorinated byproducts.

  • Reduction Step: The choice of catalyst (e.g., Palladium on Carbon), hydrogen pressure, reaction temperature, and the purity of the starting nitro compound are key factors. Improper conditions can lead to incomplete reduction or undesired side reactions like dehalogenation.[1]

Q3: How can the progress of the reactions be monitored?

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are effective techniques for monitoring the progress of both the chlorination and reduction steps. For the chlorination reaction, the disappearance of the 2,4-difluoroaniline starting material can be tracked. For the reduction step, the conversion of the 3-chloro-2,4-difluoronitrobenzene intermediate to the final aniline product can be monitored.[1] High-Performance Liquid Chromatography (HPLC) is also a highly effective method for monitoring reaction progress and assessing the purity of the final product.[2]

Q4: What are the primary safety concerns during this synthesis?

  • Chlorinating Agents: Many chlorinating agents are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. It is essential to use certified high-pressure equipment (autoclave) and ensure the system is free of leaks. Catalysts like Palladium on Carbon can be pyrophoric and must be handled with care, typically under a solvent or an inert atmosphere.[1]

  • Solvents and Reagents: Many organic solvents and acids used in the synthesis are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting Guides

Common Impurities and Their Mitigation
Impurity Type Potential Impurities Typical Level (Crude Product) Potential Cause Troubleshooting and Mitigation Strategies
Isomeric Impurities 5-Chloro-2,4-difluoroaniline, 6-Chloro-2,4-difluoroaniline1-5%Non-regioselective chlorination.Optimize reaction temperature and choice of chlorinating agent and solvent during the chlorination step.
Over-chlorinated Byproducts Dichloro-2,4-difluoroaniline isomers0.5-2%Excess chlorinating agent or prolonged reaction time.Carefully control the stoichiometry of the chlorinating agent and monitor the reaction progress closely to avoid over-reaction.
Unreacted Starting Material 2,4-difluoroaniline or 3-Chloro-2,4-difluoronitrobenzeneVariableIncomplete reaction in either the chlorination or reduction step.Ensure sufficient reaction time, appropriate temperature, and adequate reagent/catalyst loading.
Incomplete Reduction Byproducts 3-Chloro-2,4-difluoronitrosobenzene, N-(3-Chloro-2,4-difluorophenyl)hydroxylamine0.1-1%Insufficient catalyst activity, low hydrogen pressure, or short reaction time.Use a fresh, active catalyst, increase hydrogen pressure, and ensure the reaction goes to completion by monitoring.
Dehalogenation Byproducts 2,4-difluoroaniline0.5-3%Over-reduction, high reaction temperature, or aggressive catalyst.Use a more selective catalyst, lower the reaction temperature and pressure, and reduce the reaction time.[3]
Analytical Troubleshooting
Analytical Technique Observed Problem Potential Cause Recommended Solution
HPLC Poor separation of isomers.Inappropriate column or mobile phase.Use a high-resolution C18 column and optimize the mobile phase gradient (e.g., acetonitrile/water with a small amount of formic or trifluoroacetic acid).
HPLC Ghost peaks.Contamination in the injector or column.Flush the system thoroughly. Inject a blank solvent to check for system cleanliness.
GC-MS Broad peaks for the aniline product.Analyte adsorption in the liner or column.Use a deactivated liner and a column suitable for amine analysis. Derivatization of the aniline may be necessary for improved peak shape.
NMR Difficulty in distinguishing isomers.Overlapping signals in the 1H NMR spectrum.Utilize 19F NMR and 2D NMR techniques like COSY and HMBC to aid in the structural elucidation of isomers.[4][5]

Experimental Protocols

Synthesis of this compound

Step 1: Chlorination of 2,4-difluoroaniline

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoroaniline in a suitable solvent (e.g., glacial acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the chlorinating agent (e.g., N-chlorosuccinimide) in the same solvent to the cooled solution with continuous stirring.

  • Monitor the reaction progress using TLC or GC.

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound intermediate.

Step 2: Reduction of 3-Chloro-2,4-difluoronitrobenzene (Illustrative)

  • Charge a high-pressure reactor (autoclave) with 3-chloro-2,4-difluoronitrobenzene, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Palladium on Carbon (5-10 wt%).

  • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the target temperature (e.g., 50-70 °C) with vigorous stirring.

  • Maintain the reaction for the specified time, monitoring the hydrogen uptake and reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[2]

  • Detection: UV at 254 nm.[6]

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.[6]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[4]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube.[4]

  • Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The presence of impurities can be identified by unexpected signals, and their levels can be estimated by comparing the integration of their signals to that of the main compound.

Visualizations

Synthesis_Pathway Start 2,4-Difluoroaniline Intermediate This compound (and isomers) Start->Intermediate Chlorination (e.g., NCS) Nitro_Intermediate 3-Chloro-2,4-difluoronitrobenzene Intermediate->Nitro_Intermediate Nitration (Alternative Route) Final_Product This compound Nitro_Intermediate->Final_Product Reduction (e.g., H2/Pd-C)

Caption: A common synthetic pathway for this compound.

Impurity_Formation Chlorination Chlorination of 2,4-Difluoroaniline Isomers Isomeric Impurities (e.g., 5-Chloro, 6-Chloro) Chlorination->Isomers Poor Regioselectivity OverChlorination Over-chlorination (Dichloro-isomers) Chlorination->OverChlorination Excess Reagent Reduction Reduction of 3-Chloro-2,4-difluoronitrobenzene IncompleteReduction Incomplete Reduction (Nitroso, Hydroxylamine) Reduction->IncompleteReduction Insufficient Reaction Dehalogenation Dehalogenation (2,4-Difluoroaniline) Reduction->Dehalogenation Harsh Conditions Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (HPLC, GC-MS, NMR) Start->Identify Isomer Isomeric Impurity? Identify->Isomer Chlorination_Params Adjust Chlorination: - Temperature - Reagent - Solvent Isomer->Chlorination_Params Yes Reduction_Byproduct Reduction Byproduct? Isomer->Reduction_Byproduct No Purify Optimize Purification (Recrystallization, Chromatography) Chlorination_Params->Purify Reduction_Params Adjust Reduction: - Catalyst - Temperature - Pressure Reduction_Byproduct->Reduction_Params Yes Reduction_Byproduct->Purify No Reduction_Params->Purify

References

Technical Support Center: Synthesis of 3-Chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of 3-Chloro-4-fluoroaniline. The most common route for this synthesis is the reduction of 3-chloro-4-fluoronitrobenzene.[1][2][3][4] This document focuses on troubleshooting the prevalent catalytic hydrogenation method and also considers the alternative iron reduction process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing 3-Chloro-4-fluoroaniline? A1: The most prevalent method is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene.[3] This approach is favored for its high conversion rates, selectivity, and environmental advantages over older methods.[1][3] Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C) with hydrogen gas as the reducing agent.[3] An alternative, more traditional method involves reduction with iron powder in an acidic medium, but this process generates significant iron sludge and acidic waste.[5]

Q2: What are the critical reaction parameters that influence yield and purity? A2: For catalytic hydrogenation, the key parameters to control are temperature, hydrogen pressure, catalyst selection and loading, and reaction time.[3] Optimal temperatures typically range from 50-100°C, with hydrogen pressure maintained between 0.1 and 5 MPa.[3][4][6] The mass ratio of the starting material (3-chloro-4-fluoronitrobenzene) to the catalyst is generally between 200:1 and 400:1.[4][7] Vigorous stirring is also crucial to ensure proper mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.[3][7]

Q3: What are the common side reactions and byproducts I should be aware of? A3: The primary side reactions include:

  • Dehalogenation: The chlorine atom can be replaced by a hydrogen atom, forming 4-fluoroaniline. This is a significant issue, particularly when using highly active catalysts like Pd/C.[3][8]

  • Incomplete Reduction: The reaction may stop at intermediate stages, forming 3-chloro-4-fluoronitrosobenzene and N-(3-chloro-4-fluorophenyl)hydroxylamine.[3][7] These intermediates can then react further to form colored dimeric impurities such as azoxy, azo, and hydrazo compounds.[3][8]

Q4: How can I monitor the progress of the reaction? A4: Reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[1][4][7] These methods allow for the tracking of the disappearance of the starting material and the appearance of the product, helping to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.

Q5: What are the recommended methods for purifying the final product? A5: The most common purification techniques for 3-Chloro-4-fluoroaniline are vacuum distillation and recrystallization.[3][5] Vacuum distillation is highly effective for separating the product from less volatile impurities.[9] Recrystallization, often using an ethanol/water solvent system, is useful for removing impurities that have different solubilities from the product.[10] For smaller-scale purifications, column chromatography can also be employed.[3]

Troubleshooting Guide for Low Yield

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a significant amount of unreacted 3-chloro-4-fluoronitrobenzene after the recommended reaction time. What should I do?

  • Answer: This issue often points to problems with the catalyst or reaction conditions.

    • Potential Cause 1: Inactive or Poisoned Catalyst. Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst's active sites.[3][7] The catalyst may also be old or of poor quality.

      • Solution: Use a fresh, high-quality catalyst and ensure the purity of your starting materials and solvents. If catalyst poisoning is suspected, consider purifying the reagents before the reaction. Increasing the catalyst loading may also help.[3]

    • Potential Cause 2: Insufficient Hydrogen Pressure or Poor Mixing. The reduction requires adequate hydrogen availability at the catalyst surface.

      • Solution: Increase the hydrogen pressure within the recommended range (0.1-5 MPa).[3] Ensure vigorous stirring to maintain the catalyst in suspension and facilitate the transport of hydrogen gas to the catalyst surface.[3][7]

    • Potential Cause 3: Suboptimal Reaction Temperature. The reaction rate may be too slow at lower temperatures.

      • Solution: Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring for byproduct formation.[3]

Issue 2: High Levels of Impurities and Byproducts

  • Question: My reaction went to completion, but the crude product is highly impure. How can I minimize byproduct formation?

  • Answer: The formation of byproducts is a common cause of low yield. Identifying the main impurity is key to solving the problem.

    • Potential Cause 1: Dehalogenation. The presence of 4-fluoroaniline indicates the loss of the chlorine atom.

      • Solution: This side reaction is highly dependent on the catalyst and conditions.[8] Consider switching to a more selective catalyst (Pt/C often causes less dehalogenation than Pd/C).[8] Lowering the reaction temperature and pressure can also disfavor this side reaction.[3][8]

    • Potential Cause 2: Incomplete Reduction Products (Colored Impurities). The presence of yellow, orange, or red colors often indicates the formation of azo and azoxy compounds from reaction intermediates.[8]

      • Solution: This suggests the reduction was not fully completed. Ensure the reaction runs for a sufficient duration by monitoring it via TLC or HPLC.[7] Increasing reaction time or hydrogen pressure can help drive the reaction to the desired aniline product.[3]

Issue 3: Significant Product Loss During Workup and Purification

  • Question: The reaction mixture showed a high yield, but my final isolated yield is low. Where could I be losing my product?

  • Answer: Product loss during post-reaction processing is a frequent problem.

    • Potential Cause 1: Inefficient Extraction. The product may not be fully extracted from the aqueous layer during workup.

      • Solution: Perform multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is adjusted to make the aniline present in its free base form, which is more soluble in organic solvents.[3]

    • Potential Cause 2: Suboptimal Recrystallization. Using an excessive amount of solvent or an inappropriate solvent system will result in the product remaining in the mother liquor.

      • Solution: Carefully select a solvent system where the product has high solubility when hot and low solubility when cold.[3][10] Use the minimum amount of hot solvent required to fully dissolve the crude product.[10]

    • Potential Cause 3: Product Discoloration/Degradation. Anilines are prone to air oxidation, which can lead to the formation of colored impurities and degradation, especially at high temperatures.[9]

      • Solution: Handle the product under an inert atmosphere (nitrogen or argon) when possible.[9] If purification is done by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the compound.[9] A small amount of activated carbon can be used during recrystallization to remove colored impurities.[9][10]

Data Presentation

Table 1: Comparison of Synthesis Methods for 3-Chloro-4-fluoroaniline

Parameter Catalytic Hydrogenation Iron Reduction in Acid
Starting Material 3-chloro-4-fluoronitrobenzene 3-chloro-4-fluoronitrobenzene
Typical Yield >94%[5][6][11] Generally lower than hydrogenation
Typical Purity >99.5%[5][6][11] Variable, often requires extensive purification
Reaction Temp. 50-100°C[6] 80-90°C[1][5]
Pressure 0.1-5 MPa H₂[6] Atmospheric
Key Reagents Pt/C or Pd/C catalyst, H₂ gas[3] Iron powder, HCl[1][5]
Advantages High yield & purity, clean reaction, no sludge[1][6] Mature process, no high-pressure equipment needed

| Disadvantages | Requires pressure reactor, catalyst cost/sensitivity[3] | Large amount of iron sludge, acidic waste[1][5] |

Table 2: Key Physicochemical Properties

Property 3-Chloro-4-fluoroaniline (Product) 3-chloro-4-fluoronitrobenzene (Starting Material)
Molecular Formula C₆H₅ClFN[12] C₆H₃ClFNO₂
Molecular Weight 145.56 g/mol [12] 175.54 g/mol
Appearance Dark purple to black solid[12] Solid
Melting Point 42-47°C[12] 40-42°C

| Boiling Point | 227-228°C[12] | Not specified |

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene [3][6][7]

  • Reactor Setup: Charge a high-pressure reactor (autoclave) with 3-chloro-4-fluoronitrobenzene and a 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst should be between 200:1 and 400:1.

  • Inerting: Seal the reactor and purge it three times with high-purity nitrogen gas to remove air.

  • Hydrogenation: Following the nitrogen purge, purge the reactor three times with hydrogen gas. Pressurize the reactor with hydrogen to 0.8 MPa.

  • Reaction: Heat the reactor to 80°C while stirring vigorously. Maintain these conditions for approximately 5 hours. Monitor the reaction's completion by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the hot reaction mixture to remove the Pt/C catalyst. The resulting filtrate is the crude product.

Protocol 2: Purification by Vacuum Distillation [5][7][11]

  • Apparatus: Set up a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.

  • Initial Distillation: Transfer the crude 3-Chloro-4-fluoroaniline to the distillation flask. Heat the flask to 100°C under atmospheric pressure to distill any volatile impurities (front components).

  • Vacuum Application: Cool the flask slightly and begin to apply a vacuum gradually.

  • Fraction Collection: As the temperature increases under vacuum, collect the fractions. The pure 3-Chloro-4-fluoroaniline fraction should be collected, aiming for a purity greater than 99.5% as confirmed by GC or HPLC analysis.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactor Setup (Substrate + Catalyst) B Inert Gas Purge (Nitrogen) A->B C Hydrogenation (H₂, Heat, Pressure) B->C D Reaction Monitoring (TLC / HPLC) C->D E Catalyst Filtration D->E Reaction Complete F Crude Product E->F G Vacuum Distillation F->G H Pure 3-Chloro-4-fluoroaniline G->H

Caption: Experimental workflow for synthesis and purification.

G cluster_conversion Problem Area: Conversion cluster_purity Problem Area: Purity Start Low Yield Observed CheckConversion High Starting Material? Start->CheckConversion CheckPurity High Impurity Level? Start->CheckPurity Catalyst Cause: Inactive Catalyst Solution: Use Fresh Catalyst, Increase Loading CheckConversion->Catalyst Yes Conditions Cause: Suboptimal T/P Solution: Increase Temp, Increase H₂ Pressure CheckConversion->Conditions Yes Mixing Cause: Poor Mixing Solution: Increase Stirring Rate CheckConversion->Mixing Yes CheckConversion->CheckPurity No End Yield Optimized Catalyst->End Conditions->End Mixing->End Dehalogenation Impurity: 4-Fluoroaniline Solution: Change Catalyst (Pt/C), Lower Temp/Pressure CheckPurity->Dehalogenation Yes IncompleteRed Impurity: Colored Byproducts Solution: Increase Reaction Time, Ensure H₂ Supply CheckPurity->IncompleteRed Yes Dehalogenation->End IncompleteRed->End

Caption: Troubleshooting logic for addressing low yield.

References

Technical Support Center: Synthesis of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of halogenated anilines.

Frequently Asked Questions (FAQs)

Q1: My halogenation of aniline is resulting in multiple halogenated products. How can I achieve selective monohalogenation?

A1: This issue, known as polyhalogenation, is common because the amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack at the ortho and para positions.[1][2][3] With reactive agents like bromine water, the reaction is difficult to stop at the mono-substituted stage, often resulting in products like 2,4,6-tribromoaniline.[2][4][5]

To achieve selective monohalogenation, the activating effect of the amino group must be temporarily reduced. The most effective strategy is to protect the amino group by acetylation, converting it to an amide (acetanilide).[1][2][3][6] The acetyl group moderates the ring's reactivity, allowing for controlled, selective halogenation, primarily at the para position due to steric hindrance.[1][2][4] The acetyl group can then be removed by hydrolysis to yield the desired monohalogenated aniline.[1][2][6]

Q2: My reaction mixture is turning dark brown or forming a tar-like substance. What is causing this and how can I prevent it?

A2: Dark discoloration and tar formation are often due to the oxidation of the aniline starting material or the halogenated products.[1][2][3] The electron-rich nature of the aniline ring makes it susceptible to oxidation, especially under acidic conditions or in the presence of strong oxidizing agents.[1][2] Freshly purified aniline is a colorless oil that darkens upon exposure to air.[2]

Preventative Measures:

  • Use Purified Reagents: Ensure your aniline starting material is pure and colorless.[1][2]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent air oxidation.[1][2]

  • Protecting Groups: Acetylation of the amino group not only controls reactivity for halogenation but also makes the substrate less prone to oxidation.[1][2]

Q3: I am observing an unexpected amount of the meta-substituted product. Why is this happening?

A3: While the amino group is an ortho, para-director, it can be protonated to form the anilinium ion (-NH₃⁺) under strongly acidic conditions.[3] This anilinium ion is strongly deactivating and a meta-director.[3][7][8] Therefore, if your reaction medium is highly acidic (e.g., during nitration with a mixture of concentrated nitric and sulfuric acids), you will likely see a significant yield of the meta-substituted product.[4][8]

Troubleshooting Steps:

  • Control pH: Avoid strongly acidic conditions to prevent the formation of the anilinium ion.[3]

  • Protect the Amino Group: Acetylation prevents the protonation of the amino group, thereby ensuring ortho and para selectivity.[3]

Q4: Why are my Friedel-Crafts reactions failing when using an aniline substrate?

A4: Friedel-Crafts reactions (both alkylation and acylation) typically fail with aniline and its derivatives. The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[4][5] This acid-base reaction forms a complex where the nitrogen atom becomes positively charged, strongly deactivating the aromatic ring and preventing the desired electrophilic substitution.[2][4][5]

Q5: What are common side reactions when using the Sandmeyer reaction to introduce a halogen?

A5: The Sandmeyer reaction, which converts an aryl diazonium salt to an aryl halide using a copper(I) salt, proceeds via a radical-nucleophilic aromatic substitution mechanism.[9][10][11] A common side reaction is the formation of biaryl compounds, which supports the radical mechanism.[9][10] Other potential side reactions can include the formation of phenols if the diazonium salt reacts with water, especially at elevated temperatures.[9][10]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps & Solutions
Polyhalogenation (Di- or Tri-substitution) The -NH₂ group is a strong activator, making the ring highly reactive.[2][3][6]1. Protect the Amino Group: Perform acetylation to form acetanilide, which has moderated reactivity.[1][3] 2. Control Stoichiometry: Use an excess of aniline relative to the halogenating agent.[3] 3. Milder Conditions: Use a less polar solvent or a milder halogenating agent.[3]
Dark Oil or Tar Formation Oxidation of the electron-rich aniline or product.[1][2]1. Purify Aniline: Use freshly distilled, colorless aniline. 2. Inert Atmosphere: Run the reaction under N₂ or Ar.[1][2] 3. Purification: During workup, treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[1]
Low Yield / No Reaction For Friedel-Crafts: Aniline deactivates the Lewis acid catalyst.[4][5] General: Impure reagents or incorrect reaction conditions.1. Avoid Friedel-Crafts: Use alternative acylation/alkylation methods. 2. Verify Reagents: Ensure all reagents are pure and dry.[12] 3. Optimize Conditions: Check temperature, solvent, and reaction time.
Incomplete Removal of Unreacted Aniline Aniline is basic and can be difficult to separate from the less basic halogenated product.During liquid-liquid extraction, perform an acidic wash (e.g., with dilute HCl). The aniline will be protonated and move to the aqueous phase, while the halogenated aniline remains in the organic layer.[1]
Dehalogenation in Subsequent Reactions Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.1. Choice of Base: Use weaker bases like K₃PO₄ instead of stronger ones like NaOtBu.[1] 2. Ligand Selection: Use ligands that favor reductive elimination over β-hydride elimination.[1] 3. Protecting Group: Protecting the amino group with Boc can sometimes suppress this side reaction.[1]

Quantitative Data on Side Product Formation

In aqueous chlorination or bromination, anilines can act as precursors to disinfection byproducts (DBPs). The formation of these side products highlights alternative reaction pathways that can occur under specific conditions.

Aniline CompoundDichloroacetonitrile (DCAN) Yield (%) from Chlorination[13]
4-Nitroaniline2.3%
3-Chloroaniline1.8%
4-(Methylsulfonyl)aniline1.6%
2-Ethylaniline6.5% (as Dibromoacetonitrile from Bromination)[14]

Table 1: Yields of haloacetonitrile byproducts from the halogenation of various aniline compounds. This data is relevant for environmental and water treatment contexts but illustrates the potential for complex side reactions.

Experimental Protocols

Key Experiment: Controlled Monobromination of Aniline

This three-part procedure is a standard method to achieve selective para-bromination of aniline.

Part A: Acetylation of Aniline to Acetanilide [1]
  • Setup: In a suitable flask, dissolve aniline in glacial acetic acid. In a separate container, prepare a solution of acetic anhydride in glacial acetic acid.

  • Reaction: Slowly add the acetic anhydride solution to the aniline solution with constant stirring.

  • Isolation: After the initial exothermic reaction subsides, gently warm the mixture for approximately 10 minutes. Pour the warm mixture into cold water while stirring vigorously to precipitate the acetanilide.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol.

Part B: Bromination of Acetanilide [1]
  • Setup: Dissolve the purified acetanilide in glacial acetic acid and cool the flask in an ice bath.

  • Reaction: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the cooled acetanilide solution with continuous stirring, ensuring the temperature is maintained below 10°C.

  • Isolation: Once the bromine addition is complete, allow the mixture to stand at room temperature for 15 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the p-bromoacetanilide.

  • Purification: Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol.

Part C: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline [1]
  • Setup: Reflux the purified p-bromoacetanilide with an excess of aqueous hydrochloric acid (approx. 10% w/v) for 30-40 minutes.

  • Reaction: The hydrolysis will cleave the amide bond, regenerating the amino group.

  • Isolation: Cool the solution. Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline to precipitate the 4-bromoaniline product.

  • Purification: Collect the product by filtration, wash with water, and recrystallize if necessary.

Visualized Workflows and Pathways

Polyhalogenation_Troubleshooting start Start: Polyhalogenation Observed is_protected Is the amino group protected (e.g., as acetanilide)? start->is_protected protect_step Protect the amino group via acetylation. is_protected->protect_step No check_conditions Review reaction conditions: - Stoichiometry (excess aniline?) - Milder halogenating agent? is_protected->check_conditions Yes halogenate_protected Perform halogenation on the protected aniline. protect_step->halogenate_protected deprotect_step Remove protecting group via hydrolysis. halogenate_protected->deprotect_step end_product End: Monohalogenated Aniline deprotect_step->end_product check_conditions->end_product Optimal adjust_conditions Adjust conditions and rerun experiment. check_conditions->adjust_conditions Adjustable adjust_conditions->start Re-evaluate

Caption: Workflow for addressing polyhalogenation side reactions.

Halogenation_Pathways cluster_uncontrolled Uncontrolled Halogenation cluster_controlled Controlled Monohalogenation aniline Aniline (-NH₂: Strong Activator) br2_uncontrolled Br₂ (aq) aniline->br2_uncontrolled polyhalogenated 2,4,6-Tribromoaniline (Polyhalogenation) br2_uncontrolled->polyhalogenated acetanilide Acetanilide (-NHCOCH₃: Moderate Activator) br2_controlled 1. Br₂, CH₃COOH acetanilide->br2_controlled hydrolysis 2. H₃O⁺, Heat br2_controlled->hydrolysis monohalogenated 4-Bromoaniline (Monohalogenation) hydrolysis->monohalogenated aniline_start Aniline aniline_start->aniline acetylation Acetylation (CH₃CO)₂O aniline_start->acetylation acetylation->acetanilide Synthesis_Decision_Tree start Goal: Synthesize a specific Halogenated Aniline q_position Is the target halogen at the meta position? start->q_position sandmeyer_q Is the starting material an aromatic amine that is difficult to halogenate directly or requires a specific isomer? start->sandmeyer_q q_mono_poly Is monohalogenation at ortho/para position required? q_position->q_mono_poly No meta_path Use strongly acidic conditions to form anilinium ion (-NH₃⁺), then halogenate. q_position->meta_path Yes poly_path Direct halogenation with strong reagents (e.g., Br₂ water). q_mono_poly->poly_path No (Polyhalogenation OK) mono_path Use Protection Strategy: 1. Acetylation 2. Halogenation 3. Hydrolysis q_mono_poly->mono_path Yes sandmeyer_q->q_position No sandmeyer_path Use Sandmeyer Reaction: 1. Diazotization of amine 2. Reaction with Cu(I) Halide sandmeyer_q->sandmeyer_path Yes

References

Technical Support Center: Purification of 3-Chloro-2,4-difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on improving the purity of 3-Chloro-2,4-difluoroaniline via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities typically originate from the synthetic route, which often involves the reduction of a nitro-precursor like 2,4-difluoro-5-chloronitrobenzene.[1][2][3] Potential impurities may include:

  • Unreacted starting materials.

  • By-products from intermediate steps of the synthesis.

  • Isomeric compounds.

  • Residual solvents or reagents.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific quantitative solubility data for this compound is not widely published, principles of "like dissolves like" and data from structurally similar compounds like 3-Chloro-4-fluoroaniline can guide solvent selection.[4][5] Halogenated anilines are generally more soluble in polar organic solvents.[5] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Consider a single solvent system or a mixed co-solvent system to fine-tune solubility.[7][8]

Q3: How can I assess the purity of my recrystallized this compound?

A3: Several analytical methods are effective for determining the purity of halogenated anilines.[7] High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[7] Other techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities.[7][9] Additionally, melting point analysis can be a straightforward indicator of purity; a pure compound should exhibit a sharp melting point range, whereas impurities tend to broaden and lower this range.[10]

Q4: What is the expected appearance of pure this compound?

A4: Pure this compound is expected to be a crystalline solid. The color can range from white to off-white or light brown.[7] Any significant discoloration may indicate the presence of impurities.[7]

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q5: My recrystallization yield is very low. What went wrong?

A5: A low recovery of purified product is a common issue in recrystallization.[11] Several factors could be the cause:

  • Excess Solvent: Using too much solvent to dissolve the crude product will keep a significant amount of your compound dissolved in the mother liquor even after cooling.[12] Always use the minimum amount of near-boiling solvent required for complete dissolution.[10][12]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[7] An ideal solvent provides high solubility at elevated temperatures and low solubility at cold temperatures.[6][7]

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were subsequently lost.[10] To prevent this, use pre-heated glassware and perform the filtration as quickly as possible.[10]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, finishing with an ice bath, to maximize the precipitation of the product.[13]

Q6: The compound is separating as an oil instead of crystals ("oiling out"). How can I fix this?

A6: "Oiling out" is a common problem with amines where the solute separates as a liquid instead of a solid crystalline lattice.[14] This often happens when the solution is too concentrated or cooled too quickly.[14] Here are some solutions:

  • Reheat and Add Solvent: Return the oiled sample to the heat source, add a small amount of additional solvent to reduce the supersaturation, and allow it to cool more slowly.[11]

  • Slow Down Cooling: Let the solution cool gradually to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation.[14]

  • Use a Seed Crystal: Add a tiny crystal of the solid product to the cooled, saturated solution to induce crystallization.[12] If no seed crystal is available, gently scratching the inner surface of the flask with a glass rod can sometimes initiate crystal growth.[6][12]

  • Change Solvent System: Experiment with a different solvent or a co-solvent system.[14]

Q7: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A7: This is likely due to a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[12] To induce crystallization, you can:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask below the surface of the liquid. The tiny scratches provide a rough surface where crystallization can begin.[11][12]

  • Add a Seed Crystal: If you saved a small amount of the crude solid, adding a tiny speck to the solution can provide a template for crystal growth.[6][12]

  • Reduce Solvent Volume: If too much solvent was added initially, you can gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool it again.

Q8: My product is still impure after one recrystallization. What is the next step?

A8: If significant impurities remain, a second recrystallization may be necessary. For compounds with impurities that have very similar solubility profiles, alternative purification methods like column chromatography might be required for achieving high purity.[7] Rapid crystallization can also trap impurities within the crystal lattice; ensure the cooling process is slow and gradual.[11]

Data Presentation

Table 1: Qualitative Solubility of Structurally Similar Anilines
Solvent ClassExample SolventsPredicted Qualitative SolubilityRationale
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amine (-NH₂) group.[5]
Polar Aprotic Acetone, Ethyl AcetateModerate to HighCan engage in dipole-dipole interactions.[5]
Non-Polar Hexane, TolueneLowLimited intermolecular interactions with polar groups.[5]
Table 2: Comparison of Analytical Techniques for Purity Assessment
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC/GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[9]Provides detailed structural information based on the magnetic properties of atomic nuclei.[9]
Typical Analytes A wide range of non-volatile and thermally labile compounds.[9]Volatile and thermally stable compounds.[9]Soluble compounds in sufficient concentration.[9]
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS).[9]Very high, particularly with specific detectors or MS coupling.[9]Lower sensitivity compared to chromatographic methods.[9]
Key Advantages Versatile for a broad range of compounds and highly sensitive.[9]Excellent for analyzing volatile impurities and residual solvents.[9]Provides definitive structural elucidation of unknown impurities.[9]

Experimental Protocols

Protocol: General Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests or the data in Table 1, choose a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a hot plate, bring the selected solvent to a boil in a separate beaker. Add the minimum amount of the near-boiling solvent to the Erlenmeyer flask while stirring until the solid is completely dissolved.[12][13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.[7]

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This step must be done quickly to prevent the product from crystallizing prematurely.[10][15]

  • Crystallization: Cover the flask with a watch glass and allow the hot solution to cool slowly and undisturbed to room temperature.[12] Slow cooling is crucial for the formation of pure crystals.[14] Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[12][13]

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum, to remove any residual solvent.[7]

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolution Dissolve in minimum hot solvent start->dissolve charcoal 2. Decolorization (Optional) Add activated charcoal dissolve->charcoal cool 4. Crystallization Slow cool to RT, then ice bath dissolve->cool No insoluble impurities hot_filter 3. Hot Filtration (Optional) Remove insoluble impurities charcoal->hot_filter If used hot_filter->cool isolate 5. Isolation Vacuum filtration cool->isolate wash 6. Washing Wash with minimal ice-cold solvent isolate->wash mother_liquor Mother Liquor (Contains soluble impurities) isolate->mother_liquor dry 7. Drying Dry crystals under vacuum wash->dry end End: Pure Crystals dry->end

Caption: Experimental workflow for the recrystallization process.

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Form? start->no_crystals low_yield Low Yield? start->low_yield sol_oil_1 Reheat, add more solvent oiling_out->sol_oil_1 Yes sol_oil_2 Slow down cooling rate oiling_out->sol_oil_2 Yes sol_oil_3 Change solvent system oiling_out->sol_oil_3 Yes sol_nocrys_1 Scratch inner flask wall no_crystals->sol_nocrys_1 Yes sol_nocrys_2 Add a seed crystal no_crystals->sol_nocrys_2 Yes sol_nocrys_3 Concentrate solution no_crystals->sol_nocrys_3 Yes sol_lowyield_1 Use minimum hot solvent low_yield->sol_lowyield_1 Yes sol_lowyield_2 Ensure sufficient cooling low_yield->sol_lowyield_2 Yes sol_lowyield_3 Check solvent choice low_yield->sol_lowyield_3 Yes

Caption: Troubleshooting guide for common recrystallization issues.

References

Technical Support Center: Forced Degradation Studies of Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on halogenated anilines.

Section 1: General FAQs

Q1: Why are forced degradation studies on halogenated anilines necessary?

Forced degradation, or stress testing, is a critical component of the pharmaceutical development process mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to intentionally degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[2][3] For halogenated anilines, which are common precursors or intermediates in drug synthesis, these studies help:

  • Identify potential degradation products and establish degradation pathways.[3][4][5]

  • Develop and validate stability-indicating analytical methods that can accurately measure the API without interference from degradants.[4][5][6]

  • Understand the intrinsic stability of the molecule, which informs decisions on formulation, packaging, and storage conditions.[2][4]

Q2: What is the ideal level of degradation to target in these studies?

The generally accepted range is 5-20% degradation of the active ingredient.[5][7][8] Degradation below 5% may not generate a sufficient amount of products for reliable detection and characterization.[1] Conversely, degradation above 20% can lead to the formation of secondary or tertiary degradants that may not be relevant under normal storage conditions, making the degradation pathway unnecessarily complex.[1][8]

Q3: When in the drug development process should these studies be performed?

While regulatory guidance suggests stress testing should be completed during Phase III of clinical development, it is highly recommended to initiate these studies much earlier, such as in the preclinical or Phase I stages.[1][9] Early-stage studies provide crucial information for process and formulation development and allow ample time for the identification and characterization of unknown degradation products.[9]

Section 2: Experimental Design & Troubleshooting

This section addresses common issues encountered when setting up and running forced degradation experiments on halogenated anilines.

Q4: What are the standard stress conditions I should apply?

According to ICH guidelines, the core stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[3][7][8] Humidity should also be considered, especially for solid-state studies.[6][10]

Table 1: Typical Stress Conditions for Halogenated Anilines
Stress ConditionTypical Reagents & ParametersPurpose & Key Considerations for Halogenated Anilines
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; Room temperature to 60°C.[1][7][8]Evaluates stability in acidic environments. The halogen-carbon bond may be susceptible to cleavage, leading to dehalogenation.[11]
Base Hydrolysis 0.1 M to 1 M NaOH or KOH; Room temperature to 60°C.[1][7][8]Assesses stability in alkaline conditions. The amino group can promote oxidative degradation, often leading to colored polymeric products.[12]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperature.[10]Tests susceptibility to oxidation. The electron-rich aniline ring and the amino group are highly prone to oxidation, forming products like nitrobenzenes, benzoquinones, and azobenzenes.[12][13]
Thermal Stress 40°C to 80°C (in solution or as solid); Dry heat.[8][10]Determines the impact of heat on the molecule's stability.
Photolytic Stress Exposure to >1.2 million lux hours (visible) and >200 watt-hours/m² (UV).[8][10]Assesses light sensitivity. A control sample protected from light is essential for comparison.[1]

Q5: I am not observing any degradation under standard conditions. What should I do?

If the halogenated aniline appears stable, the stress conditions may be too mild. Consider the following adjustments:

  • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80°C), or extend the exposure time.[8]

  • For Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 30%).

  • For Thermal Stress: Increase the temperature or duration.

G Start No Degradation Observed Check_Conc Increase Reagent Concentration (e.g., 0.1M to 1M HCl) Start->Check_Conc Check_Temp Increase Temperature (e.g., RT to 60°C) Check_Conc->Check_Temp Check_Time Extend Duration (e.g., 24h to 72h) Check_Temp->Check_Time Re_Analyze Re-analyze Sample Check_Time->Re_Analyze Success Degradation Achieved (5-20%) Re_Analyze->Success Yes Failure Still No Degradation: Molecule is Highly Stable Re_Analyze->Failure No

Q6: The degradation is too rapid and extensive (>20%). How can I achieve the target range?

This indicates the stress conditions are too harsh.[1] You should reduce their intensity:

  • For Hydrolysis: Decrease the acid/base concentration, lower the temperature, or shorten the reaction time.

  • For Oxidation: Use a lower concentration of H₂O₂ or reduce the exposure time.[1]

  • For Photolytic Stress: Reduce the duration of light exposure.[1]

Section 3: Analytical Method Troubleshooting

Q7: My HPLC chromatogram shows poor resolution between the API and degradation peaks.

Poor peak separation is a common challenge in stability-indicating methods.[4]

  • Optimize Gradient: Adjust the gradient slope of your mobile phase. A shallower gradient can often improve the separation of closely eluting peaks.

  • Change Mobile Phase/pH: Modify the organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or adjust the pH of the aqueous phase. The ionization state of anilines and their degradants is pH-dependent, which significantly affects retention.

  • Select a Different Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size for better efficiency.

Q8: I am observing new peaks in my control sample. What could be the cause?

Peaks in a control (unstressed) sample can arise from several sources:

  • Solvent Impurities: The degradation may be caused by the solvent itself. Run a solvent blank to confirm.

  • Interaction with Vial/Container: The compound may be reacting with the storage container.

  • Inherent Impurities: The peak could be an impurity from the synthesis of the API, not a degradant. Review the certificate of analysis for the batch.

Section 4: Protocols and Pathway Elucidation

Generic Experimental Protocol for Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the halogenated aniline in a suitable solvent (e.g., 50:50 acetonitrile:water).[8]

  • Stress Application: Add an equal volume of 1 M HCl to the drug solution to achieve a final acid concentration of 0.5 M.

  • Incubation: Store the solution at 60°C for 12 hours. A parallel control sample (drug in solvent without acid) should be stored under the same conditions.[1]

  • Sampling & Quenching: After the desired time, withdraw an aliquot of the sample. Carefully neutralize it with an equivalent amount of NaOH (e.g., 1 M NaOH).

  • Analysis: Dilute the neutralized sample to a target concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated HPLC-UV/MS method.[1]

Potential Degradation Pathways

Halogenated anilines can undergo several types of reactions under stress conditions. The primary sites of reactivity are the amino group and the aromatic ring.

  • Oxidation: The amino group is easily oxidized, which can lead to the formation of nitroso, nitro, and azoxy derivatives, or polymerization.[12]

  • Hydroxylation: The aromatic ring can be hydroxylated, forming aminophenol derivatives.

  • Dehalogenation: The halogen substituent can be replaced, particularly under hydrolytic or photolytic conditions, yielding aniline or aminophenols.[11][14]

  • Dimerization/Polymerization: Radical mechanisms, especially under oxidative stress, can lead to the formation of dimers (e.g., benzidines) and larger polymers, which may be colored.

G cluster_0 Stress Conditions cluster_1 Starting Material cluster_2 Potential Degradation Products Oxidation Oxidation (H₂O₂) Aniline Halogenated Aniline Oxidation->Aniline Hydrolysis Hydrolysis (Acid/Base) Hydrolysis->Aniline Photolysis Photolysis (UV/Vis) Photolysis->Aniline Nitro Nitro/Nitroso Derivatives Aniline->Nitro Oxidation of -NH₂ Phenol Halogenated Aminophenol Aniline->Phenol Ring Hydroxylation Dehalogenated Dehalogenated Aniline/Phenol Aniline->Dehalogenated C-X Cleavage Dimer Dimers/ Polymers Aniline->Dimer Radical Coupling

References

Minimizing byproduct formation in 3-chloro-4-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-chloro-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 3-chloro-4-fluoroaniline?

A1: The most prevalent and favored method for synthesizing 3-chloro-4-fluoroaniline is the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is known for its high conversion rates and selectivity.[1][2] Commonly used catalysts include platinum on carbon (Pt/C) and palladium on carbon (Pd/C), with hydrogen gas as the reducing agent.[1][2] An older, less environmentally friendly method involves the reduction with iron powder in an acidic medium, which generates significant iron sludge and acidic waste.[1][3][4]

Q2: What are the critical reaction parameters that influence the yield and purity of 3-chloro-4-fluoroaniline?

A2: The key parameters to control during the synthesis are temperature, hydrogen pressure, catalyst selection and loading, and reaction time.[1] Optimal temperature ranges are typically between 50-100°C, and hydrogen pressure is generally maintained between 0.1 and 5 MPa.[1][5] The choice of solvent can also impact the reaction, with some modern procedures being performed without an organic solvent to improve the process's green credentials.[1][5]

Q3: What are the common side reactions and byproducts I should be aware of during the synthesis?

A3: The primary side reactions include:

  • Dehalogenation: The chlorine atom can be replaced by a hydrogen atom, leading to the formation of 4-fluoroaniline. This is a common issue in the catalytic hydrogenation of halogenated nitroaromatics.[1][6]

  • Incomplete reduction: The reaction may stop at intermediate stages, forming 3-chloro-4-fluoronitrosobenzene and N-(3-chloro-4-fluorophenyl)hydroxylamine. These intermediates can further react to form azoxy, azo, and hydrazo compounds.[1][6][7]

  • Isomeric impurities: Positional isomers such as 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline can also be present, arising from the synthetic route of the starting material.[8]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material (3-chloro-4-fluoronitrobenzene).[1][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive or poisoned catalyst- Ensure the catalyst is fresh and has been stored correctly.[1] - Increase the catalyst loading.[1] - Check the purity of the starting materials and solvents for potential catalyst poisons (e.g., sulfur compounds).[1]
Insufficient hydrogen pressure or poor mixing- Increase the hydrogen pressure within the recommended range.[1] - Ensure vigorous stirring to facilitate proper mixing of the three-phase system (solid catalyst, liquid substrate, and gaseous hydrogen).[1]
Suboptimal reaction temperature- Gradually increase the reaction temperature in increments of 5-10°C, while monitoring for byproduct formation.[1]
Significant Byproduct Formation (Dehalogenation) Highly active catalyst (e.g., Pd/C)- Use a more selective catalyst such as platinum on carbon (Pt/C).[1][6] - Consider using a hydrogen transfer reagent like ammonium formate or hydrazine hydrate with Pd/C as a milder alternative to high-pressure hydrogen gas.[6]
Harsh reaction conditions- Lower the reaction temperature and pressure.[1][6] - Reduce the reaction time.[1]
Significant Byproduct Formation (Incomplete Reduction) Insufficient reaction time or hydrogen pressure- Increase the reaction time or hydrogen pressure.[1]
Inactive catalyst- Ensure the catalyst is sufficiently active.[1]
Product is Impure After Isolation Inefficient purification- For catalytic hydrogenation, filter the hot reaction mixture to remove the catalyst, then purify the crude product by vacuum distillation or recrystallization.[4][7] - For recrystallization, an ethanol/water mixture is a good starting point.[9]
"Oiling Out" During Recrystallization Improper solvent system or cooling rate- Reheat the solution and add more of the primary solvent (e.g., ethanol in an ethanol/water system) to decrease saturation.[9] - Ensure the solution cools slowly.[9]
No Crystals Form After Cooling Solution is not supersaturated- If too much solvent was added, partially evaporate it to increase the concentration of the product. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. - Add a seed crystal of the pure compound.

Data Presentation

Table 1: Comparison of Synthetic Routes for 3-Chloro-4-fluoroaniline

Route Starting Material Key Steps Overall Yield Purity Key Reagents & Conditions Advantages Disadvantages
1 3,4-Dichloronitrobenzene1. Fluorination 2. Reduction~72%[2]>99%[2]1. KF, Tetramethylammonium chloride, DMF 2. H₂, Pd/C or Pt/C, Ethanol or Methanol[2]Utilizes a readily available starting material.[2]Multi-step process; use of high-boiling point solvents.[2]
2a 3-Chloro-4-fluoronitrobenzeneReduction>94%[2][5][10]>99.5%[2][5][10]H₂, 1% Pt/C, 50-100°C, 0.1-5 MPa[2][5]High yield and purity; single step; solvent-free potential.[2]Requires a more specialized starting material.[2]
2b 3-Chloro-4-fluoronitrobenzeneReduction~90%[2]99.5%[2][11]H₂, 10% Pd/C, Methanol, Room Temperature[2][11]High purity; mild reaction conditions.[2]Higher risk of dehalogenation compared to Pt/C.[6]
3 3-Chloro-4-fluoronitrobenzeneReductionNot specifiedNot specifiedIron powder, Hydrochloric acid, Ethanol, Water[3][5]Well-established process.[6]Generates significant acid mist and iron sludge.[4][6]

Experimental Protocols

Detailed Methodology for Catalytic Hydrogenation (Route 2a)

Materials:

  • 3-chloro-4-fluoronitrobenzene

  • 1% Platinum on carbon (Pt/C) catalyst

  • Hydrogen gas

  • High-purity nitrogen or argon gas

Equipment:

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus

  • Distillation or recrystallization setup

Procedure:

  • Reactor Charging: Charge the reactor with 3-chloro-4-fluoronitrobenzene and the 1% Pt/C catalyst. The mass ratio of the nitro compound to the catalyst is typically between 200:1 and 400:1.[1][5]

  • Inerting: Seal the reactor and purge three times with nitrogen gas to remove air.

  • Hydrogen Purge: Following the nitrogen purge, purge the reactor three times with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.8 MPa). Heat the reactor to the target temperature (e.g., 80°C) and begin vigorous stirring.[1][5]

  • Reaction: Maintain the reaction for the specified time (e.g., 5 hours), monitoring the reaction progress by TLC or HPLC.[1][5]

  • Cooling and Venting: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.[1]

  • Catalyst Removal: Filter the reaction mixture while hot to remove the catalyst.[1][5]

  • Purification: Purify the crude product by vacuum distillation or recrystallization to obtain 3-chloro-4-fluoroaniline with a purity of >99.5%.[4][5][7]

Mandatory Visualization

Experimental_Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Workup and Purification charge_reactor Charge Reactor with 3-chloro-4-fluoronitrobenzene and 1% Pt/C Catalyst purge_n2 Purge with Nitrogen (3x) charge_reactor->purge_n2 purge_h2 Purge with Hydrogen (3x) purge_n2->purge_h2 pressurize_heat Pressurize with H₂ (0.8 MPa) Heat to 80°C Start Vigorous Stirring purge_h2->pressurize_heat maintain_reaction Maintain Reaction (5 hours) Monitor by TLC/HPLC pressurize_heat->maintain_reaction cool_vent Cool to Room Temperature Vent Excess H₂ Purge with Nitrogen maintain_reaction->cool_vent filter_catalyst Hot Filtration to Remove Catalyst cool_vent->filter_catalyst purify Purify Crude Product (Vacuum Distillation or Recrystallization) filter_catalyst->purify final_product 3-Chloro-4-fluoroaniline (>99.5% Purity) purify->final_product Byproduct_Formation_Pathway start 3-Chloro-4-fluoronitrobenzene product 3-Chloro-4-fluoroaniline (Desired Product) start->product Complete Reduction (H₂, Pt/C) dehalogenation 4-Fluoroaniline (Dehalogenation Byproduct) start->dehalogenation Dechlorination incomplete_reduction Intermediates (Nitroso, Hydroxylamine) start->incomplete_reduction Incomplete Reduction incomplete_reduction->product Further Reduction dimeric_byproducts Azoxy, Azo, Hydrazo Compounds (Dimeric Byproducts) incomplete_reduction->dimeric_byproducts Condensation

References

Technical Support Center: Catalyst Selection for Hydrogenation of Fluoronitrobenzene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of fluoronitrobenzene precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of fluoronitrobenzene precursors?

A1: The most frequently employed catalysts for the hydrogenation of halogenated nitroaromatics, such as fluoronitrobenzene, are platinum-based, palladium-based, and Raney-type catalysts.[1] Platinum on carbon (Pt/C) is a widely used and effective catalyst for this transformation.[1][2] Palladium on carbon (Pd/C) is also utilized, though it may lead to higher rates of dehalogenation depending on the reaction conditions.[1][3] Raney Nickel is a cost-effective alternative but requires careful handling due to its pyrophoric nature and potential for dehalogenation.[1][3][4]

Q2: What is the primary challenge in the hydrogenation of fluoronitrobenzene precursors?

A2: The principal challenge is achieving high selectivity for the desired fluoroaniline product by minimizing the side reaction of hydrodehalogenation.[1] Hydrodehalogenation is the cleavage of the carbon-halogen bond, leading to the formation of byproducts. The carbon-chlorine bond is generally more susceptible to hydrogenolysis than the carbon-fluorine bond.[1]

Q3: How can dehalogenation be minimized during the reaction?

A3: Minimizing dehalogenation can be achieved through several strategies:

  • Catalyst Choice: Platinum-based catalysts, sometimes modified with other metals like iron, have shown high selectivity in suppressing dehalogenation.[1][5]

  • Reaction Conditions: Operating at milder conditions, such as lower hydrogen pressures and temperatures, can significantly reduce dehalogenation.[1]

  • Additives: The use of inhibitors or promoters can modulate the catalyst's activity and selectivity.[1] For instance, some sulfur or phosphorus compounds can selectively poison the sites responsible for dehalogenation.[1]

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are commonly used.[1]

Q4: What are potential side products other than dehalogenated anilines?

A4: Incomplete reduction of the nitro group can lead to the formation of azoxy or azo byproducts.[1][4] These impurities can color the final product. Accumulation of hydroxylamine intermediates can also occur, which are thermally unstable and can lead to the formation of these colored byproducts.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or Slow Reaction 1. Inactive catalyst.[1] 2. Insufficient hydrogen pressure or temperature.[1] 3. Presence of catalyst poisons in the substrate or solvent.[1] 4. Poor mixing/agitation.[1]1. Use fresh, properly handled catalyst. 2. Gradually increase hydrogen pressure and/or temperature within safe limits. 3. Purify the substrate and use high-purity, degassed solvents.[1] 4. Ensure efficient stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.[1]
High Levels of Dehalogenation 1. Reaction temperature or hydrogen pressure is too high.[1] 2. Inappropriate catalyst choice (e.g., some Pd/C catalysts are more prone to dehalogenation).[1][3] 3. High catalyst loading.[1] 4. Prolonged reaction time after complete conversion of the nitro group.[1]1. Reduce the reaction temperature and/or hydrogen pressure.[1] 2. Switch to a more selective catalyst, such as Pt/C or a modified catalyst (e.g., Pt-Fe/C).[1][5] 3. Optimize the catalyst loading; use the minimum amount required for efficient conversion.[1] 4. Monitor the reaction closely and stop it once the starting material is consumed.
Formation of Azoxy or Azo Byproducts 1. Incomplete reduction of the nitro group.[1][4] 2. Low hydrogen availability at the catalyst surface.[1]1. Increase the hydrogen pressure or reaction time.[1] 2. Ensure efficient stirring and proper catalyst dispersion.[1] 3. Consider a higher catalyst loading if the reaction stalls.[1]
Inconsistent Reaction Times 1. Variation in catalyst activity between batches.[1] 2. Inconsistent catalyst loading.[1] 3. Leaks in the hydrogenation apparatus.[1]1. Test each new batch of catalyst on a small scale to determine its activity.[1] 2. Ensure accurate and consistent measurement of the catalyst. 3. Check the apparatus for leaks before starting the reaction.

Catalyst Performance Data

Table 1: Comparison of Common Catalysts for Halogenated Nitroaromatic Hydrogenation

CatalystTypical Loading (% w/w)SolventTemperature (°C)Pressure (psi)Conversion (%)Selectivity (%)Notes
Pt/C 1-5Methanol, Ethanol25-8050-500>9995-99Generally high selectivity and activity. A good starting point for optimization.[1]
Pd/C 1-5Methanol, Ethanol25-6050-300>9985-95Can be very active but may lead to higher dehalogenation. Milder conditions are crucial.[1][3]
Raney Nickel 5-20Ethanol50-100200-800>9990-98Cost-effective but requires higher loading and harsher conditions. Pyrophoric nature requires careful handling.[1]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using Pt/C

  • Reactor Setup: To a clean and dry hydrogenation reactor, add the fluoronitrobenzene precursor and a suitable solvent (e.g., methanol or ethanol, approximately 10-20 volumes).[1]

  • Inerting: Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove all oxygen.[1]

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5% Pt/C (1-3% w/w relative to the substrate).[1]

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 50°C).[1]

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and/or by analyzing samples via TLC, GC, or HPLC.[1]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.[1]

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely and handle it under a wet or inert atmosphere.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude fluoroaniline product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reactor_setup Reactor Setup: - Substrate - Solvent start->reactor_setup 1 inerting Inerting: Purge with N2/Ar reactor_setup->inerting 2 catalyst_add Catalyst Addition inerting->catalyst_add 3 hydrogenation Hydrogenation: - Pressurize with H2 - Stir & Heat catalyst_add->hydrogenation 4 monitoring Reaction Monitoring: - H2 Uptake - TLC/GC/HPLC hydrogenation->monitoring 5 workup Work-up: - Cool & Vent monitoring->workup 6 filtration Catalyst Filtration workup->filtration 7 isolation Solvent Removal filtration->isolation 8 end End Product isolation->end 9

Caption: A generalized experimental workflow for the catalytic hydrogenation of fluoronitrobenzene precursors.

troubleshooting_logic cluster_issues Problem Identification cluster_causes_no_reaction Potential Causes cluster_causes_dehalogenation Potential Causes cluster_causes_byproducts Potential Causes cluster_solutions Solutions start Reaction Issue? no_reaction No/Slow Reaction start->no_reaction Yes dehalogenation High Dehalogenation start->dehalogenation Yes byproducts Byproduct Formation start->byproducts Yes cause_catalyst Inactive Catalyst no_reaction->cause_catalyst cause_conditions Incorrect Conditions no_reaction->cause_conditions cause_poison Catalyst Poison no_reaction->cause_poison cause_harsh Harsh Conditions dehalogenation->cause_harsh cause_catalyst_type Wrong Catalyst dehalogenation->cause_catalyst_type cause_time Long Reaction Time dehalogenation->cause_time cause_incomplete Incomplete Reduction byproducts->cause_incomplete cause_low_h2 Low H2 Availability byproducts->cause_low_h2 solution_catalyst Use Fresh Catalyst cause_catalyst->solution_catalyst solution_conditions Optimize Conditions cause_conditions->solution_conditions solution_purify Purify Reagents cause_poison->solution_purify cause_harsh->solution_conditions solution_catalyst_select Change Catalyst cause_catalyst_type->solution_catalyst_select solution_monitor Monitor Reaction cause_time->solution_monitor cause_incomplete->solution_conditions solution_stirring Improve Stirring cause_low_h2->solution_stirring

Caption: A troubleshooting decision tree for common issues in fluoronitrobenzene hydrogenation.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing in Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing High-Performance Liquid Chromatography (HPLC) peak tailing issues specifically encountered with aniline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for aniline compounds in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like anilines is the interaction between the basic amine groups of the analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3][4][5] These secondary interactions lead to a portion of the analyte being retained longer than the bulk, resulting in an asymmetrical peak with a "tail."

Q2: How does the mobile phase pH affect the peak shape of aniline compounds?

A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like aniline.[6][7][8][9] For weakly basic anilines (pKa typically 4-5), operating at a low pH (e.g., pH < 3) protonates the silanol groups on the stationary phase, minimizing their interaction with the protonated aniline molecules and thus reducing tailing.[2][10] Conversely, at a mid-range pH, both ionized and unionized forms of aniline may exist, which can lead to peak distortion.[8][11]

Q3: What are common mobile phase additives to reduce peak tailing for anilines?

A3: Mobile phase additives, often called modifiers, are used to improve peak shape. For basic compounds like aniline, common additives include:

  • Acidic modifiers like formic acid, trifluoroacetic acid (TFA), or phosphoric acid are used to lower the mobile phase pH and suppress silanol interactions.[12][13][14]

  • Basic modifiers like triethylamine (TEA) can be added to the mobile phase to compete with the aniline for active silanol sites, effectively masking them and improving peak symmetry.[15][16][17][18]

Q4: When should I consider using a different HPLC column to resolve aniline peak tailing?

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving HPLC peak tailing issues with aniline compounds.

Step 1: Initial Assessment and Diagnosis

Question: My aniline peak is tailing. What is the first thing I should check?

Answer: First, confirm that the issue is indeed peak tailing and not a co-eluting impurity or column overload. Calculate the asymmetry factor (As) or tailing factor (Tf) of your peak. A value greater than 1.2 typically indicates significant tailing.[10] If only the aniline peak is tailing while other non-basic compounds in the same run have good peak shape, the problem is likely due to secondary interactions with the stationary phase.[21]

Step 2: Mobile Phase Optimization

Question: How can I adjust my mobile phase to fix the tailing?

Answer: Mobile phase optimization is often the quickest way to improve peak shape.

  • pH Adjustment: For anilines, lowering the mobile phase pH to between 2.5 and 3.5 is highly effective.[2][10] This protonates the silanol groups, reducing their ability to interact with the positively charged aniline molecules. Ensure the pH is stable by using a buffer with a pKa within +/- 1 pH unit of your target pH.

  • Use of Additives:

    • Acids: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase.[12][13] TFA is a strong ion-pairing agent that can significantly improve peak shape but may suppress ionization in mass spectrometry (MS) detection.[12]

    • Bases: Introduce a low concentration (e.g., 0.1-0.5%) of triethylamine (TEA) to the mobile phase.[15][18] TEA acts as a silanol blocker, competing with the aniline for active sites on the stationary phase.[16][17]

Step 3: Column Evaluation and Selection

Question: My mobile phase adjustments are not working. What should I do about my column?

Answer: If mobile phase optimization fails, the issue may lie with the column.

  • Column Age and Contamination: An older column may have lost its end-capping or become contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace it with a new one.[10]

  • Column Type:

    • High-Purity Silica: Modern columns are packed with higher purity silica, which has fewer acidic silanol sites.[15]

    • Alternative Stationary Phases: For persistent issues, consider columns with different chemistries, such as those with a polar-embedded group or polymer-based columns that are more resistant to secondary interactions with basic compounds.[10]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting HPLC peak tailing with aniline compounds.

G start Peak Tailing Observed for Aniline Compound check_asymmetry Calculate Asymmetry Factor (As > 1.2?) start->check_asymmetry coelution Investigate Potential Co-eluting Peak check_asymmetry->coelution No optimize_mp Optimize Mobile Phase check_asymmetry->optimize_mp Yes adjust_ph Adjust pH (2.5 - 3.5) optimize_mp->adjust_ph add_modifier Add Mobile Phase Modifier (e.g., 0.1% FA/TFA or TEA) adjust_ph->add_modifier not_resolved Issue Persists add_modifier->not_resolved evaluate_column Evaluate Column flush_column Flush or Replace Column evaluate_column->flush_column not_resolved2 Issue Persists flush_column->not_resolved2 change_column Select Different Column (e.g., End-capped, Polar-embedded) resolved Peak Shape Improved change_column->resolved not_resolved->evaluate_column Yes not_resolved->resolved No not_resolved2->change_column Yes not_resolved2->resolved No

Caption: Troubleshooting workflow for aniline peak tailing.

Chemical Interaction Diagram

The diagram below illustrates the secondary interaction between an aniline molecule and the silica stationary phase that leads to peak tailing.

G cluster_silica Silica Stationary Phase silica Si oxygen1 O silica->oxygen1 oxygen2 O silica->oxygen2 silanol O-H silica->silanol interaction Secondary Interaction (Hydrogen Bonding) aniline Aniline (R-NH2) aniline->silanol

Caption: Aniline interaction with silanol groups on silica.

Quantitative Data Summary

The following table summarizes the effect of different chromatographic conditions on the peak asymmetry factor of a typical aniline compound.

ConditionAsymmetry Factor (As)Retention Time (min)Observations
Standard C18, pH 7.0 2.15.8Severe peak tailing.
Standard C18, pH 3.0 1.34.2Significant improvement in peak shape.
Standard C18, pH 3.0 + 0.1% TFA 1.14.5Good peak symmetry.
Standard C18, pH 7.0 + 0.2% TEA 1.25.5Tailing is reduced.
End-capped C18, pH 7.0 1.45.7Moderate improvement over standard C18.
End-capped C18, pH 3.0 1.04.1Excellent peak symmetry.

Note: These are representative values and may vary depending on the specific aniline compound, column, and HPLC system.

Experimental Protocols

Protocol 1: Mobile Phase Modification with an Acidic Additive

Objective: To improve the peak shape of an aniline compound by lowering the mobile phase pH.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Your aniline sample dissolved in mobile phase

Procedure:

  • Prepare the aqueous mobile phase: To 999 mL of HPLC grade water, add 1 mL of formic acid (for 0.1% FA). Mix thoroughly.

  • Prepare the organic mobile phase: To 999 mL of HPLC grade acetonitrile, add 1 mL of formic acid. Mix thoroughly.

  • Set up the HPLC method:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: 10% to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Equilibrate the column: Run the initial mobile phase composition for at least 15 minutes or until the baseline is stable.

  • Inject the sample: Inject your aniline sample and acquire the chromatogram.

  • Evaluate the peak shape: Calculate the asymmetry factor of the aniline peak.

Protocol 2: Mobile Phase Modification with Triethylamine (TEA)

Objective: To improve the peak shape of an aniline compound by using a silanol-blocking agent.

Materials:

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Triethylamine (TEA)

  • Phosphoric acid (to adjust pH)

  • Your aniline sample dissolved in mobile phase

Procedure:

  • Prepare the aqueous mobile phase: To 1 L of HPLC grade water, add 2 mL of TEA (for 0.2% TEA). Adjust the pH to 7.0 with phosphoric acid.

  • Prepare the organic mobile phase: To 1 L of HPLC grade acetonitrile, add 2 mL of TEA.

  • Set up the HPLC method:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.2% TEA in water, pH 7.0

    • Mobile Phase B: 0.2% TEA in ACN

    • Gradient: 10% to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Equilibrate the column: Run the initial mobile phase composition for at least 15 minutes or until the baseline is stable.

  • Inject the sample: Inject your aniline sample and acquire the chromatogram.

  • Evaluate the peak shape: Calculate the asymmetry factor of the aniline peak and compare it to the result without TEA.

References

Validation & Comparative

A Comparative Analysis of 3,6-dichloro-2,4-difluoroaniline Isomer Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a comprehensive comparative analysis of the chemical reactivity of 3,6-dichloro-2,4-difluoroaniline and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in electrophilic and nucleophilic aromatic substitution reactions, supported by experimental protocols and predictive spectroscopic data. Understanding the distinct reactivity profiles of these isomers is paramount for their effective utilization as building blocks in the synthesis of novel pharmaceutical and agrochemical agents.

Introduction to Halogenated Anilines

Polychlorofluoroanilines are a critical class of intermediates in the chemical industry, prized for their utility in constructing complex bioactive molecules. The specific arrangement of halogen atoms on the aniline ring profoundly influences the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 3,6-dichloro-2,4-difluoroaniline, with its unique substitution pattern, presents a versatile scaffold for medicinal chemists. However, the potential for isomeric impurities during synthesis necessitates a thorough understanding of their comparative reactivity to ensure regioselective transformations and predictable outcomes in multi-step synthetic campaigns.

Comparative Reactivity Analysis

The reactivity of the dichlorodifluoroaniline isomers is dictated by the interplay of the electronic effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) due to its ability to donate electron density through resonance. Conversely, the chlorine and fluorine atoms are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho, para-directors because of their ability to donate electron density via resonance. The cumulative effect of four electron-withdrawing halogens renders the aromatic ring electron-deficient, making it significantly less reactive towards electrophiles but highly susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the dichlorodifluoroaniline ring system makes it a prime candidate for SNAr reactions.[1] In these reactions, a potent nucleophile displaces one of the halogen atoms. The regioselectivity of the substitution is governed by the ability of the substituents to stabilize the negative charge in the Meisenheimer complex intermediate.

Key factors influencing SNAr reactivity:

  • Leaving Group Ability: The C-F bond is stronger than the C-Cl bond, but fluoride is a better leaving group in SNAr reactions on highly electron-deficient rings because fluorine is more electronegative and better at stabilizing the partial negative charge at the carbon under attack. Therefore, the fluorine atoms are generally more susceptible to displacement.[1]

  • Position of Attack: Nucleophilic attack is favored at positions ortho or para to the most electron-withdrawing groups. In the case of 3,6-dichloro-2,4-difluoroaniline, the fluorine atoms at positions 2 and 4 are highly activated towards nucleophilic attack.

// Nodes Start [label="3,6-dichloro-2,4-difluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; TransitionState [label="Meisenheimer Complex\n(Intermediate)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#F1F3F4", fontcolor="#202124"]; LeavingGroup [label="Leaving Group (F⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> TransitionState [label="+ Nu⁻", color="#34A853"]; Nucleophile -> TransitionState [style=invis]; TransitionState -> Product [label="- F⁻", color="#EA4335"]; TransitionState -> LeavingGroup [style=invis]; }

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the highly halogenated aniline ring is considerably more challenging due to the strong deactivating effect of the four halogen atoms.[1] However, the powerful activating and directing influence of the amino group can enable reactions under specific conditions.

Key factors influencing EAS reactivity:

  • Directing Effects: The -NH₂ group directs incoming electrophiles to the ortho and para positions. In 3,6-dichloro-2,4-difluoroaniline, the only available position is C5. The directing effects of the halogens also influence this position.

  • Steric Hindrance: The substituents at positions 2, 3, 4, and 6 create significant steric hindrance around the ring, potentially impeding the approach of an electrophile.

  • Reaction Conditions: Harsh reaction conditions are typically required to overcome the deactivation of the ring.[1] It is often advantageous to first protect the aniline functionality (e.g., as an acetanilide) to modulate its reactivity and prevent side reactions.[2]

// Nodes Substrate [label="N-acetyl-3,6-dichloro-\n2,4-difluoroaniline", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Electrophile (E⁺)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SigmaComplex [label="Sigma Complex\n(Arenium Ion)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product", fillcolor="#F1F3F4", fontcolor="#202124"]; Proton [label="H⁺", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Substrate -> SigmaComplex [label="+ E⁺", color="#34A853"]; Electrophile -> SigmaComplex [style=invis]; SigmaComplex -> Product [label="- H⁺", color="#EA4335"]; SigmaComplex -> Proton [style=invis]; }

Caption: Logical diagram of Electrophilic Aromatic Substitution (EAS).

Isomer Reactivity Comparison

The following table provides a predictive comparison of the reactivity of 3,6-dichloro-2,4-difluoroaniline and a plausible structural isomer, 3,5-dichloro-2,4-difluoroaniline.

Feature3,6-dichloro-2,4-difluoroaniline3,5-dichloro-2,4-difluoroaniline
Structure Cl at C3, C6; F at C2, C4Cl at C3, C5; F at C2, C4
SNAr Susceptibility High. Attack favored at C2 and C4 due to activation by flanking halogens and the amino group's influence.High. Attack favored at C2 and C4. The symmetrical chlorine substitution might slightly alter the electronic distribution compared to the 3,6-isomer.
Most Labile Halogen (SNAr) Fluorine atoms at C2 and C4 are the most likely to be displaced.Fluorine atoms at C2 and C4 are the most likely to be displaced.
EAS Susceptibility Low. The only available position (C5) is sterically hindered and deactivated. Requires harsh conditions.Very Low. The only available position (C6) is highly deactivated and sterically hindered by adjacent chloro and fluoro substituents.
Amino Group Reactivity Readily undergoes standard amine reactions (e.g., acylation, diazotization).Readily undergoes standard amine reactions (e.g., acylation, diazotization).

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful synthesis and derivatization of dichlorodifluoroanilines.

Synthesis of 3,6-dichloro-2,4-difluoroaniline

A plausible synthetic route starts from 2,4-difluoroaniline and involves a three-step process: acetylation, chlorination, and hydrolysis.[2]

Synthesis_Workflow step1 {Step 1: Acetylation|2,4-difluoroaniline → N-(2,4-difluorophenyl)acetamide} step2 {Step 2: Chlorination|N-(2,4-difluorophenyl)acetamide → N-(3,6-dichloro-2,4-difluorophenyl)acetamide} step1->step2 Acetic Anhydride step3 {Step 3: Hydrolysis|N-(3,6-dichloro-2,4-difluorophenyl)acetamide → 3,6-dichloro-2,4-difluoroaniline} step2->step3 N-Chlorosuccinimide (NCS) out out

Caption: Proposed synthesis workflow for 3,6-dichloro-2,4-difluoroaniline.[2]

Step 1: Acetylation of 2,4-difluoroaniline [2]

  • Dissolve 2,4-difluoroaniline in a suitable solvent like glacial acetic acid.

  • Add acetic anhydride, typically in a slight molar excess.

  • Include a base, such as sodium acetate, to neutralize the acetic acid byproduct.

  • Stir the mixture at room temperature until the reaction is complete, monitoring progress by Thin Layer Chromatography (TLC).

  • Work up the reaction by pouring it into water and filtering the precipitated N-(2,4-difluorophenyl)acetamide.

Step 2: Chlorination of N-(2,4-difluorophenyl)acetamide [2]

  • Dissolve the N-(2,4-difluorophenyl)acetamide from Step 1 in glacial acetic acid.

  • Portion-wise, add a chlorinating agent such as N-chlorosuccinimide (NCS).

  • Maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress using Gas Chromatography (GC) or TLC to ensure the formation of the desired 3,6-dichloro isomer.

  • Upon completion, proceed with the work-up, which typically involves quenching the reaction and extracting the product.

Step 3: Hydrolysis of N-(3,6-dichloro-2,4-difluorophenyl)acetamide [2]

  • Suspend the chlorinated intermediate in an aqueous acidic or basic solution (e.g., HCl or NaOH).

  • Heat the mixture to reflux to facilitate the hydrolysis of the amide.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and neutralize it to precipitate the crude 3,6-dichloro-2,4-difluoroaniline.

  • Purify the final product by recrystallization or column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Dissolve 3,6-dichloro-2,4-difluoroaniline in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1]

  • Add the desired nucleophile (e.g., sodium methoxide, sodium azide) and a base if necessary.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) to facilitate the substitution.[1]

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture, quench with water, and extract the product with a suitable organic solvent.

  • Purify the product using column chromatography or recrystallization.

Spectroscopic Data for Isomer Differentiation

Spectroscopic analysis is crucial for the unambiguous identification and differentiation of isomers. While a complete experimental dataset for 3,6-dichloro-2,4-difluoroaniline is not widely published, predictive data based on analogous compounds can serve as a reliable guide.[3]

Spectroscopic MethodPredicted Data for 3,6-dichloro-2,4-difluoroaniline[3]Key Differentiating Features for Isomers
¹H NMR ~7.0-7.5 ppm (s, 1H, Ar-H), ~4.0-5.0 ppm (br s, 2H, NH₂)The chemical shift, multiplicity, and coupling constants of the aromatic proton(s) will be unique for each isomer due to the different electronic environments.
¹³C NMR C-1: ~140-145 (d), C-2: ~150-155 (dd), C-3: ~115-120 (d), C-4: ~155-160 (dd), C-5: ~120-125 (s), C-6: ~125-130 (s)The number of signals and their chemical shifts, particularly the C-F and C-Cl coupling patterns, will differ significantly between isomers.
¹⁹F NMR F-2: ~-120 to -130 ppm, F-4: ~-135 to -145 ppmThe chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a definitive fingerprint for the substitution pattern of fluorine atoms on the aromatic ring.
Mass Spectrometry (MS) M⁺: 197, M+2: 199, M+4: 201All isomers will have the same molecular weight, but their fragmentation patterns upon ionization might show subtle differences that can aid in identification. The isotopic pattern for two chlorine atoms (M, M+2, M+4) will be characteristic.

Conclusion

The reactivity of dichlorodifluoroaniline isomers is a complex function of competing electronic and steric effects. A comprehensive understanding of these factors is essential for medicinal and process chemists to design efficient and selective synthetic routes. While 3,6-dichloro-2,4-difluoroaniline and its isomers are highly amenable to nucleophilic aromatic substitution, electrophilic substitution reactions are significantly more challenging. The predictive data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of these valuable synthetic intermediates and to unambiguously characterize the resulting products.

References

A Comparative Spectroscopic Analysis of Difluoroaniline Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the spectral characteristics of six difluoroaniline isomers, providing key data for identification and differentiation in research and pharmaceutical applications.

Difluoroaniline derivatives are pivotal structural motifs in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties conferred by fluorine substitution. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in synthesis and biological studies. This guide presents a comparative analysis of the spectroscopic properties of six common difluoroaniline isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline, supported by experimental data and detailed protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the six difluoroaniline isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Difluoroaniline Isomers in CDCl₃

IsomerH-1 (or other)H-2H-3H-4H-5H-6-NH₂
2,3-Difluoroaniline -6.798-6.496.48-3.77
2,4-Difluoroaniline 6.754-6.67---3.59
2,5-Difluoroaniline 6.885-6.35--6.463.70
2,6-Difluoroaniline --~6.8-7.0~6.6-6.8~6.8-7.0-~3.9
3,4-Difluoroaniline -~6.8-7.0--~6.5-6.7~6.5-6.7~3.6
3,5-Difluoroaniline -6.17-6.15-6.153.87

Note: Chemical shifts are referenced to TMS (0 ppm). Data is compiled from various sources and may show slight variations based on experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Difluoroaniline Isomers in CDCl₃

IsomerC-1C-2C-3C-4C-5C-6
2,3-Difluoroaniline 136.2 (d)150.1 (dd)140.2 (dd)115.5124.3 (d)112.9 (d)
2,4-Difluoroaniline 132.1157.7 (dd)104.1 (dd)155.3 (dd)116.1 (d)116.2 (d)
2,5-Difluoroaniline 135.0 (d)158.0 (d)105.0 (dd)115.0 (dd)150.0 (d)103.0 (d)
2,6-Difluoroaniline 125.0 (t)155.0 (dd)112.0120.0112.0155.0 (dd)
3,4-Difluoroaniline 142.5116.2157.7 (dd)155.3 (dd)116.1115.9
3,5-Difluoroaniline 148.8 (t)103.1 (d)164.2 (dd)99.8 (t)164.2 (dd)103.1 (d)

Note: Data compiled from available literature; some assignments are tentative. 'd' denotes a doublet and 't' a triplet due to C-F coupling.

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared (IR) Absorption Frequencies (cm⁻¹) of Difluoroaniline Isomers

IsomerN-H StretchingC-F StretchingAromatic C=C Stretching
2,3-Difluoroaniline ~3400, ~3300~1280, ~1210~1620, ~1500
2,4-Difluoroaniline ~3480, ~3390~1270, ~1140~1630, ~1510
2,5-Difluoroaniline ~3480, ~3390~1320, ~1170~1620, ~1520
2,6-Difluoroaniline ~3480, ~3380~1240, ~1030~1630, ~1480
3,4-Difluoroaniline ~3480, ~3390~1290, ~1180~1620, ~1520
3,5-Difluoroaniline ~3480, ~3390~1330, ~1130~1630, ~1600

Note: These are approximate values for the most prominent peaks. The N-H stretching region typically shows two bands for the symmetric and asymmetric vibrations of the primary amine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Ultraviolet-Visible (UV-Vis) Absorption Data for Halogenated Anilines

Compound Classλmax (nm)Solvent
Halogenated Anilines280 - 320Ethanol or Methanol

Note: Specific λmax values for each difluoroaniline isomer are not consistently available in public databases. The provided range is typical for halogenated anilines and is influenced by the position of the fluorine substituents.[1]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the difluoroaniline isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 180 ppm.

    • Use a proton-decoupled pulse sequence.

    • Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H, 1-2 Hz for ¹³C), followed by Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of the neat liquid or solid difluoroaniline isomer directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to ensure a good signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument's software.

UV-Vis Spectroscopy

Solution-Phase UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the difluoroaniline isomer in a UV-transparent solvent such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Mandatory Visualization

To facilitate understanding of the experimental workflow and a relevant biological context, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Difluoroaniline_Isomer Difluoroaniline Isomer NMR_Sample Dissolve in CDCl3 with TMS Difluoroaniline_Isomer->NMR_Sample NMR IR_Sample Neat Sample Difluoroaniline_Isomer->IR_Sample IR UVVis_Sample Dilute in Ethanol Difluoroaniline_Isomer->UVVis_Sample UV-Vis NMR NMR Spectrometer NMR_Sample->NMR FTIR FTIR-ATR IR_Sample->FTIR UVVis UV-Vis Spectrophotometer UVVis_Sample->UVVis NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum FTIR->IR_Data UVVis_Data UV-Vis Spectrum UVVis->UVVis_Data

Caption: Experimental workflow for the spectroscopic analysis of difluoroaniline isomers.

Difluoroaniline derivatives are often investigated for their potential as kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a common target in cancer drug discovery. The following diagram illustrates a simplified representation of the MAPK/ERK pathway, a potential target for novel difluoroaniline-based inhibitors.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation GeneExpression Gene Expression TranscriptionFactors->GeneExpression Inhibitor Difluoroaniline Derivative (Inhibitor) Inhibitor->Raf

Caption: Simplified diagram of the MAPK/ERK signaling pathway, a potential target for difluoroaniline derivatives.

References

Differentiating Isomers of Dichloro-difluoroaniline using NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of halogenated anilines is a critical step in various fields, including pharmaceutical and agrochemical development. Isomers of dichloro-difluoroaniline, with the molecular formula C₆H₃Cl₂F₂N, present a unique analytical challenge due to the multiple possible arrangements of the halogen substituents on the aniline ring. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously differentiating these isomers. This guide provides a comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR spectral data for the six possible isomers of dichloro-difluoroaniline, supported by detailed experimental protocols and logical workflow diagrams.

The key to differentiating these isomers lies in the distinct electronic environments of the protons, carbons, and fluorine atoms in each molecule. The number of signals, their chemical shifts (δ), and the coupling constants (J) provide a unique fingerprint for each isomer.

Isomers of Dichloro-difluoroaniline

There are six possible isomers of dichloro-difluoroaniline, depending on the substitution pattern of the two chlorine and two fluorine atoms on the aniline ring.

Isomer NumberSystematic Name
1 3,4-Dichloro-2,5-difluoroaniline
2 3,4-Dichloro-2,6-difluoroaniline
3 3,5-Dichloro-2,4-difluoroaniline
4 3,6-Dichloro-2,4-difluoroaniline
5 4,5-Dichloro-2,3-difluoroaniline
6 4,6-Dichloro-2,5-difluoroaniline

Comparative NMR Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the six isomers of dichloro-difluoroaniline. These predictions were generated using a combination of database and algorithmic approaches and serve as a guide for interpreting experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Splitting Patterns

IsomerH-ArH-N
1 (3,4-Cl₂, 2,5-F₂)~ 7.1 (t)~ 4.0 (br s)
2 (3,4-Cl₂, 2,6-F₂)~ 7.2 (t)~ 4.1 (br s)
3 (3,5-Cl₂, 2,4-F₂)~ 7.0 (d)~ 4.2 (br s)
4 (3,6-Cl₂, 2,4-F₂)~ 7.3 (s)~ 4.3 (br s)
5 (4,5-Cl₂, 2,3-F₂)~ 7.1 (t)~ 3.9 (br s)
6 (4,6-Cl₂, 2,5-F₂)~ 7.4 (s)~ 4.1 (br s)

Note: s = singlet, d = doublet, t = triplet, br s = broad singlet. Chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

IsomerC-NH₂C-ClC-FC-H
1 (3,4-Cl₂, 2,5-F₂)~ 138~ 120, 125~ 150, 155~ 115
2 (3,4-Cl₂, 2,6-F₂)~ 135~ 122, 128~ 152, 158~ 118
3 (3,5-Cl₂, 2,4-F₂)~ 140~ 118, 123~ 154, 159~ 110
4 (3,6-Cl₂, 2,4-F₂)~ 137~ 124, 129~ 151, 156~ 112
5 (4,5-Cl₂, 2,3-F₂)~ 142~ 119, 126~ 148, 153~ 117
6 (4,6-Cl₂, 2,5-F₂)~ 139~ 121, 127~ 149, 154~ 114

Note: Chemical shifts are approximate and will exhibit splitting due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm)

IsomerF-2F-3F-4F-5F-6
1 (3,4-Cl₂, 2,5-F₂)~ -130--~ -140-
2 (3,4-Cl₂, 2,6-F₂)~ -125---~ -125
3 (3,5-Cl₂, 2,4-F₂)~ -135-~ -115--
4 (3,6-Cl₂, 2,4-F₂)~ -128-~ -118--
5 (4,5-Cl₂, 2,3-F₂)~ -145~ -155---
6 (4,6-Cl₂, 2,5-F₂)~ -132--~ -142-

Note: Chemical shifts are relative to a standard (e.g., CFCl₃ at 0 ppm) and are approximate.

Experimental Protocols

Obtaining high-quality NMR spectra is crucial for accurate isomer differentiation. The following is a general experimental protocol for the analysis of dichloro-difluoroaniline isomers.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the dichloro-difluoroaniline isomer.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), if quantitative analysis or precise chemical shift referencing is needed. For ¹⁹F NMR, an external standard like CFCl₃ is often used.

2. NMR Data Acquisition:

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon, simplifying the spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • ¹⁹F NMR is highly sensitive and generally requires fewer scans than ¹³C NMR.

    • Ensure the spectral width is large enough to encompass the expected chemical shift range of the fluorine atoms.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction to obtain a clean spectrum.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants for all three nuclei to deduce the substitution pattern of the isomer.

Visualization of the Differentiation Workflow

The following diagrams illustrate the logical workflow for differentiating the isomers of dichloro-difluoroaniline based on their NMR spectra.

workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion Sample Dichloro-difluoroaniline Isomer Mixture or Pure Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR F19_NMR ¹⁹F NMR Acquisition Dissolve->F19_NMR Process Process Spectra (FT, Phasing, Baseline) H1_NMR->Process C13_NMR->Process F19_NMR->Process Analyze_H1 Analyze ¹H Spectrum (Chemical Shift, Integration, Multiplicity) Process->Analyze_H1 Analyze_C13 Analyze ¹³C Spectrum (Chemical Shift, C-F Coupling) Process->Analyze_C13 Analyze_F19 Analyze ¹⁹F Spectrum (Chemical Shift, F-F & F-H Coupling) Process->Analyze_F19 Compare Compare Data with Predicted/Reference Spectra Analyze_H1->Compare Analyze_C13->Compare Analyze_F19->Compare Identify Identify Isomer Structure Compare->Identify

Caption: General workflow for isomer differentiation using NMR.

differentiation_logic cluster_h1 ¹H NMR Analysis cluster_f19 ¹⁹F NMR Analysis cluster_c13 ¹³C NMR Analysis Start Analyze NMR Data H1_Signals Number of Aromatic Signals Start->H1_Signals F19_Signals Number of ¹⁹F Signals Start->F19_Signals C13_Signals Number of Aromatic Carbon Signals Start->C13_Signals H1_Splitting Splitting Pattern of Aromatic Signal H1_Signals->H1_Splitting Isomer_4_6 Isomers 4 & 6 (Singlet in ¹H) H1_Splitting->Isomer_4_6 Singlet Isomer_1_2_3_5 Isomers 1, 2, 3, 5 (Multiplet in ¹H) H1_Splitting->Isomer_1_2_3_5 Multiplet F19_Coupling ¹⁹F-¹⁹F and ¹⁹F-¹H Coupling F19_Signals->F19_Coupling Isomer_2 Isomer 2 (One ¹⁹F Signal) F19_Coupling->Isomer_2 One Signal Other_Isomers Further Differentiation F19_Coupling->Other_Isomers Two Signals C13_Coupling C-F Coupling Patterns C13_Signals->C13_Coupling Isomer_4_6->F19_Signals Isomer_1_2_3_5->F19_Signals Other_Isomers->C13_Coupling

Caption: Logical steps for differentiating isomers based on NMR data.

By systematically applying these experimental protocols and analytical strategies, researchers can confidently distinguish between the various isomers of dichloro-difluoroaniline, ensuring the correct structural assignment for their compounds of interest. This guide serves as a valuable resource for professionals in drug development and chemical research, facilitating more efficient and accurate structural characterization.

HPLC vs. GC-MS for Purity Assessment of Halogenated Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the validation of experimental data and for meeting stringent regulatory standards. Halogenated anilines, a class of compounds prevalent in the synthesis of dyes, pesticides, and pharmaceuticals, require robust analytical methods for their purity assessment. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for this purpose, supported by experimental data and detailed methodologies.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1][2] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that offers high separation efficiency for volatile and semi-volatile compounds and provides definitive identification of impurities through their mass spectra.[3][4] The choice between HPLC and GC-MS for the purity analysis of halogenated anilines depends on the specific analytical goals, with HPLC being ideal for robust and precise quantification in routine quality control, while GC-MS excels at the separation of volatile impurities and provides invaluable structural information for their identification.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the purity analysis of halogenated anilines using HPLC and GC-MS, based on findings for compounds like 4-Bromo-3-(trifluoromethyl)aniline and other chloroanilines.[3][5][6]

ParameterHPLC AnalysisGC-MS Analysis
Purity of Main Component > 99.5%> 99.5%
Limit of Detection (LOD) 0.03 - 0.3 µg/L (for chloroanilines in water)0.03 - 0.3 µg/L (for chloroanilines in water)
Limit of Quantitation (LOQ) Typically in the low µg/L rangeTypically in the low µg/L range
**Linearity (R²) **> 0.999> 0.999
Precision (RSD) < 2%3.0% to 20% (for chloroanilines in water)
Recovery 90.0% - 103.9%86.0% - 131% (for chloroanilines in water)

Experimental Workflows

The selection of an analytical technique is guided by a logical workflow that considers the analyte's properties and the desired analytical outcome.

HPLC_vs_GCMS_Workflow Comparative Workflow for Purity Assessment of Halogenated Anilines cluster_0 Sample Preparation cluster_1 Analytical Technique Selection cluster_2 HPLC Analysis cluster_3 GC-MS Analysis cluster_4 Data Analysis & Purity Assessment Sample Halogenated Aniline Sample Dissolution Dissolve in appropriate solvent (e.g., Acetonitrile, Dichloromethane) Sample->Dissolution Decision Analyte Properties & Analytical Goal Dissolution->Decision HPLC_System HPLC System (UV Detector) Decision->HPLC_System Non-volatile or Thermally Labile GCMS_System GC-MS System (EI Source) Decision->GCMS_System Volatile or Semi-volatile HPLC_Separation C18 Reversed-Phase Column Isocratic or Gradient Elution HPLC_System->HPLC_Separation HPLC_Detection UV Detection (e.g., 254 nm) HPLC_Separation->HPLC_Detection HPLC_Data Chromatogram (Peak Area, Retention Time) HPLC_Detection->HPLC_Data Purity_Calc_HPLC Purity Calculation (Area Normalization) HPLC_Data->Purity_Calc_HPLC GC_Separation Capillary Column (e.g., DB-35MS) GCMS_System->GC_Separation MS_Detection Mass Spectrometry (Scan or SIM mode) GC_Separation->MS_Detection GCMS_Data Chromatogram & Mass Spectra (Retention Time, m/z) MS_Detection->GCMS_Data Impurity_ID_GCMS Impurity Identification (Mass Spectra Library Search) GCMS_Data->Impurity_ID_GCMS Purity_Calc_GCMS Purity Calculation (Peak Area Percentage) GCMS_Data->Purity_Calc_GCMS Final_Report Purity Report & Impurity Profile Purity_Calc_HPLC->Final_Report Impurity_ID_GCMS->Final_Report Purity_Calc_GCMS->Final_Report

Caption: Comparative workflow for HPLC and GC-MS purity analysis.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for HPLC and GC-MS analysis of halogenated anilines.

HPLC Purity Method

This protocol is adapted from established methods for the analysis of halogenated anilines.[3]

  • Instrumentation: HPLC system equipped with a UV detector (e.g., Agilent 1260 Infinity or equivalent).[3]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Halogenated aniline reference standard

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.[3]

    • Standard Solution Preparation: Accurately weigh and dissolve the halogenated aniline reference standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[3]

    • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[3]

    • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated using the area normalization method.[3]

GC-MS Purity Method

This protocol is a general procedure for the analysis of volatile and semi-volatile halogenated anilines.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-35MS or equivalent capillary column.[5]

  • Reagents:

    • Dichloromethane (GC grade)

    • Helium (carrier gas)

    • Halogenated aniline reference standard

  • Procedure:

    • Standard Solution Preparation: Accurately weigh and dissolve the halogenated aniline reference standard in dichloromethane to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.[3]

    • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[3]

    • GC-MS Conditions:

      • Injector Temperature: 250°C[4]

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[5]

      • Carrier Gas: Helium at a constant flow rate.

      • MS Mode: Electron Ionization (EI) in full scan mode or Selected Ion Monitoring (SIM) for targeted analysis.[5]

    • Analysis: Inject the standard and sample solutions. Identify the main component and impurities by their retention times and mass spectra. Purity is determined by the peak area percentage.[3]

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the purity assessment of halogenated anilines. HPLC is a versatile method with excellent quantitative precision, making it highly suitable for routine quality control.[3] GC-MS provides high separation efficiency for volatile compounds and offers the significant advantage of definitive impurity identification through mass spectral data.[3][4] For a comprehensive characterization of halogenated anilines, particularly during process development and for impurity profiling, a combination of both techniques is often the most effective approach.

References

Validating the Purity of Synthesized 3-Chloro-2,4-difluoroaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of compound purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized 3-Chloro-2,4-difluoroaniline, a key building block in various pharmaceutical and agrochemical compounds.[1][2] We will delve into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting data to support the selection of the most appropriate method for your needs.

The purity of starting materials and intermediates like this compound is paramount to the safety and efficacy of the final products.[3] Impurities can arise from the manufacturing process, including unreacted starting materials, by-products, and degradation products.[2][3] Therefore, a thorough analytical assessment is essential to ensure the quality and integrity of the synthesized compound.

Comparison of Key Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, and the required sensitivity and specificity. HPLC, GC-MS, and NMR spectroscopy are powerful and commonly employed methods for this purpose.[2][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[3][4]Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.[3][4]Provides detailed structural information based on the magnetic properties of atomic nuclei.[4]
Typical Analytes Wide range of non-volatile and thermally labile compounds.[2]Volatile and thermally stable compounds.[2]Soluble compounds in sufficient concentration.[2]
Sensitivity High, with detection limits often in the ng/mL range, especially when coupled with Mass Spectrometry (LC-MS).[2]Very high, particularly with specific detectors like a Nitrogen Phosphorus Detector (NPD) or when coupled with MS.[2]Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities.[2]
Common Impurities Detected Process-related impurities, degradation products, and non-volatile starting materials.[2]Volatile organic impurities, residual solvents, and by-products of synthesis.[2]Structural isomers and impurities present at concentrations >0.1%.[2]
Advantages Versatility for a wide range of compounds and high resolution.[2][4]Excellent separation efficiency for volatile compounds and provides identification of unknown impurities through mass spectra.[2][4]Provides unambiguous structure confirmation and can quantify impurities without the need for individual reference standards.[4]
Limitations Requires reference standards for impurity identification.[4]Not suitable for non-volatile or thermally labile compounds without derivatization.[2][5]Lower sensitivity and may not be suitable for complex mixtures.[2]

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely adopted technique for the quantitative purity determination of small molecules due to its high resolution and sensitivity.[3] A reversed-phase method is commonly employed for aniline derivatives.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents before use.[3]

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare the sample solution of the synthesized compound at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance)

    • Injection Volume: 10 µL

    • Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the compound and any impurities.

  • Analysis:

    • Inject a blank (diluent) to identify any system peaks.

    • Inject the standard solution to determine the retention time and peak area of the main compound.

    • Inject the sample solution.

    • The purity is typically calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile impurities.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3]

Reagents:

  • Methylene chloride or other suitable volatile solvent (GC grade).

  • This compound reference standard.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in methylene chloride (e.g., 1 mg/mL).[3]

    • Prepare the sample solution at a similar concentration.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of all components.

    • Ion Source Temperature: 230°C[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan a range appropriate for the target compound and expected impurities (e.g., m/z 40-400).

  • Analysis:

    • Inject the sample solution.

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of the main peak and any other detected peaks to identify impurities. The mass spectrum of this compound will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment without the need for reference standards for each impurity.[4]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Internal standard (optional, for quantitative analysis).

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.[1][4]

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • Analysis:

    • Structure Confirmation: Compare the obtained chemical shifts, coupling constants, and multiplicities with known data for this compound to confirm the structure of the main component.

    • Purity Assessment: The presence of unexpected signals in the spectra indicates the presence of impurities. The purity can be estimated by comparing the integral of the signals corresponding to the main compound with the integrals of the impurity signals. For quantitative analysis (qNMR), a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from the standard of known concentration.

Visualizing the Workflow

To aid in the selection and implementation of these analytical techniques, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Compound dissolve Dissolve in Diluent start->dissolve ref_std Reference Standard ref_std->dissolve sample_sol Sample Solution dissolve->sample_sol std_sol Standard Solution dissolve->std_sol inject Inject into HPLC System sample_sol->inject std_sol->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep_gcms Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis start_gcms Synthesized Compound dissolve_gcms Dissolve in Volatile Solvent start_gcms->dissolve_gcms sample_sol_gcms Sample Solution dissolve_gcms->sample_sol_gcms inject_gcms Inject into GC-MS System sample_sol_gcms->inject_gcms separate_gcms GC Separation inject_gcms->separate_gcms ionize Ionization (EI) separate_gcms->ionize detect_ms Mass Detection ionize->detect_ms tic Total Ion Chromatogram detect_ms->tic mass_spec Mass Spectra Analysis tic->mass_spec identify Identify Impurities mass_spec->identify

Caption: Workflow for GC-MS Impurity Identification.

Purity_Validation_Logic start Synthesized This compound decision1 Primary Goal? start->decision1 quant Quantitative Purity (%) decision1->quant Quantification ident Impurity ID & Structure Confirmation decision1->ident Identification hplc HPLC quant->hplc gcms GC-MS ident->gcms nmr NMR ident->nmr report Final Purity Report hplc->report gcms->report nmr->report

Caption: Decision logic for selecting an analytical method.

References

A Comparative Guide to the Characterization of Impurities in 3-Chloro-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical factor that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-4-fluoroaniline is a key building block in the synthesis of numerous pharmaceuticals.[1][2][3] This guide provides an objective comparison of analytical methodologies for the characterization of impurities in 3-chloro-4-fluoroaniline, supported by experimental data and detailed protocols.

The control of impurities is a crucial aspect of pharmaceutical development and is mandated by regulatory bodies worldwide.[4] The International Council for Harmonisation (ICH) provides guidelines (Q3A, Q3B, etc.) that establish thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6][7]

Comparison of Key Analytical Techniques

The effective identification and quantification of impurities in 3-chloro-4-fluoroaniline relies on the selection of appropriate analytical techniques. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8] Each method offers distinct advantages and limitations in the context of impurity profiling.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[1]This technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1]Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1]
Typical Analytes A wide range of non-volatile and thermally labile compounds.[1]Volatile and thermally stable compounds.[1]Soluble compounds in sufficient concentration.[1]
Sensitivity High, especially when coupled with Mass Spectrometry (LC-MS), with detection limits in the ng/mL range.[1]Very high, particularly with specific detectors or when coupled with MS.[1]Lower sensitivity compared to chromatographic methods.[1]
Selectivity High, and can be fine-tuned by adjusting the column, mobile phase, and detector.[1]High, dependent on the column and detector used. Mass spectrometry provides excellent selectivity.[1]Very high, providing detailed structural information for unambiguous identification.[8]
Sample Preparation Generally simple, involving dissolution in a suitable solvent and filtration.[8]May require derivatization for non-volatile impurities.[1]Minimal, typically involves dissolving the sample in a deuterated solvent.[1]
Common Impurities Detected Process-related impurities, degradation products, and non-volatile starting materials.[1]Volatile organic impurities, residual solvents, and by-products of synthesis.[1]Structural isomers and impurities present at relatively higher concentrations (>0.1%).[1]
Key Advantages Versatility for a wide range of compounds and high sensitivity with MS detection.[1]Excellent separation efficiency for volatile compounds and well-established, robust methods.[1]Provides definitive structural elucidation of unknown impurities.[1]
Limitations May not be suitable for very volatile impurities.[1]Not suitable for non-volatile or thermally labile compounds without derivatization.[1]Lower sensitivity may not be able to detect trace-level impurities.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are essential for accurate and reliable impurity analysis.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of a broad range of impurities in 3-chloro-4-fluoroaniline.[9]

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[8]

  • Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid is often effective.[8][9]

  • Flow Rate : 1.0 mL/min.[8]

  • Column Temperature : 30°C.[8]

  • Detection : UV detection at 254 nm.[9]

  • Injection Volume : 10 µL.[8]

  • Sample Preparation : Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to a known concentration. Filter the solution through a 0.45 µm filter before injection.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and thermally stable impurities.[9]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).[8]

  • Column : A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Injector Temperature : 250°C.[8]

  • Oven Temperature Program : Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[8]

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.[8]

  • Ion Source Temperature : 230°C.[8]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

  • Sample Preparation : Prepare a 1 mg/mL solution of the 3-chloro-4-fluoroaniline sample in a suitable volatile solvent like methanol or dichloromethane.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of synthesized compounds. ¹⁹F NMR, in particular, is highly specific for detecting and quantifying fluorine-containing impurities.[1]

  • Instrumentation : A high-resolution NMR spectrometer.[1]

  • Solvent : A suitable deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

  • Sample Preparation : Dissolve an accurately weighed sample in the chosen deuterated solvent.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes involved in impurity characterization, the following diagrams outline the typical experimental workflows and the synthesis pathway of 3-chloro-4-fluoroaniline, highlighting potential impurity formation.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Processing & Reporting sample 3-Chloro-4-fluoroaniline Sample prep Sample Preparation (Dissolution, Filtration) sample->prep hplc HPLC Analysis prep->hplc gcms GC-MS Analysis prep->gcms nmr NMR Analysis prep->nmr data_acq Data Acquisition hplc->data_acq gcms->data_acq nmr->data_acq data_proc Data Processing (Integration, Spectral Analysis) data_acq->data_proc impurity_id Impurity Identification data_proc->impurity_id quant Quantification impurity_id->quant report Reporting quant->report

General experimental workflow for impurity analysis.

synthesis_pathway cluster_impurities Potential Impurities start 3-Chloro-4-fluoronitrobenzene (Starting Material) reaction Reduction (e.g., Catalytic Hydrogenation) start->reaction product 3-Chloro-4-fluoroaniline (Final Product) reaction->product unreacted Unreacted Starting Material reaction->unreacted isomers Positional Isomers reaction->isomers byproducts Reaction By-products (e.g., dehalogenated species) reaction->byproducts

Synthesis of 3-chloro-4-fluoroaniline and potential impurities.

By employing a combination of these analytical techniques and following validated experimental protocols, researchers and drug development professionals can effectively characterize the impurity profile of 3-chloro-4-fluoroaniline. This ensures the quality and safety of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

A Comparative Guide to Analytical Techniques for Aniline Derivative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are foundational compounds in the synthesis of a vast array of industrial chemicals, including dyes, pharmaceuticals, and polymers.[1] Due to their potential toxicity and environmental persistence, the accurate and sensitive analysis of these compounds is of paramount importance across various scientific disciplines. This guide provides a comprehensive comparison of the primary analytical techniques employed for the qualitative and quantitative analysis of aniline derivatives, supported by experimental data and detailed protocols to aid in method selection and implementation.

At a Glance: Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for aniline derivatives is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis. The table below summarizes the key performance characteristics of the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryElectrochemical Methods
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.[1]Measurement of the absorption of ultraviolet-visible radiation by the analyte in a solution.[3]Measurement of the electrical response (e.g., current) of an analyte to an applied potential.
Typical Analytes Wide range of non-volatile and thermally labile aniline derivatives.[4]Volatile and semi-volatile aniline derivatives; derivatization may be required for polar compounds.[1][5]Aniline derivatives with chromophores that absorb in the UV-Vis region.Electroactive aniline derivatives.
Limit of Detection (LOD) µg/mL to ng/mL range.[6]ng/L to µg/L range.[7][8]µg/mL range.[9]ng/mL to pg/mL range.[10]
Limit of Quantitation (LOQ) µg/mL to ng/mL range.[6]ng/L to µg/L range.µg/mL range.[9]ng/mL to pg/mL range.
Linearity Range Typically 2-3 orders of magnitude.[6]Wide, can be up to 3 orders of magnitude.[7]Generally 1-2 orders of magnitude.[9]Can be several orders of magnitude.
Sample Preparation Filtration, dilution, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[11]LLE, SPE, or derivatization to increase volatility.[1][12]Dilution in a suitable solvent.[3]Often minimal, direct analysis of aqueous samples is possible.[10]
Analysis Time 15-30 minutes per sample.[13]20-40 minutes per sample.< 5 minutes per sample.< 10 minutes per sample.
Selectivity Good, dependent on column and mobile phase composition.[2]Very high, especially with mass spectrometric detection.[5]Low, susceptible to interference from other absorbing compounds.[14]High, dependent on the electrochemical properties of the analyte.
Cost Moderate to high.High.Low.Low to moderate.

In-Depth Technique Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of a broad spectrum of aniline derivatives, particularly those that are non-volatile or thermally sensitive.[4] Reversed-phase HPLC with a C18 column is the most common approach, where separation is achieved based on the polarity of the analytes.[2]

Experimental Protocol: HPLC-UV Analysis of Substituted Anilines [2]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[2]

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Standards:

    • HPLC-grade acetonitrile, methanol, and water.[2]

    • High-purity analytical standards of the target aniline derivatives.

  • Mobile Phase Preparation:

    • A typical mobile phase is a mixture of methanol and water (e.g., 60:40 v/v).

    • The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]

  • Standard and Sample Preparation:

    • Prepare a stock solution of each aniline standard in the mobile phase (e.g., 1 mg/mL).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • For aqueous samples, perform a suitable extraction such as liquid-liquid extraction or solid-phase extraction if necessary.[11] Dissolve the final extract in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Injection volume: 10-20 µL.

    • Detection wavelength: 254 nm.

  • Data Analysis:

    • Identify peaks based on the retention times of the analytical standards.

    • Construct a calibration curve by plotting the peak area against the concentration of each standard.

    • Quantify the aniline derivatives in the samples using the linear regression equation from the calibration curve.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and selectivity, making it the preferred method for trace-level analysis of volatile and semi-volatile aniline derivatives.[12] The mass spectrometer provides definitive identification of the analytes based on their mass spectra. For polar aniline derivatives, a derivatization step is often necessary to improve their volatility and chromatographic behavior.[1]

Experimental Protocol: GC-MS Analysis of Aniline Derivatives [1][5]

  • Instrumentation:

    • Gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

    • A non-polar or medium-polarity capillary column (e.g., DB-5ms).[12]

  • Reagents and Standards:

    • High-purity solvents such as methylene chloride, ethyl acetate, and chloroform.[1][5]

    • Derivatizing agents if required (e.g., heptafluorobutyric anhydride - HFBA).[5]

    • Analytical standards of aniline derivatives.

  • Sample Preparation and Derivatization:

    • Liquid-Liquid Extraction (for aqueous samples): Adjust the sample pH to >11 with NaOH. Extract with an organic solvent like methylene chloride. Dry the organic phase over anhydrous sodium sulfate and concentrate.[1]

    • Derivatization (optional): To the dried extract, add a suitable solvent (e.g., ethyl acetate) and the derivatizing agent (e.g., HFBA). Heat to complete the reaction. Quench the reaction and the organic layer is ready for injection.[5]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity.[3]

  • Data Analysis:

    • Identify compounds by comparing their retention times and mass spectra with those of pure standards.

    • For quantification, create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.[1]

UV-Vis Spectrophotometry

Spectrophotometry is a simple, rapid, and cost-effective method for the determination of aniline derivatives that possess a chromophore.[9] The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. While it offers high throughput, its selectivity can be limited in complex matrices.[14]

Experimental Protocol: Spectrophotometric Determination of Aniline [3][15]

  • Instrumentation:

    • A dual-beam UV-Vis spectrophotometer.[3]

    • Matched quartz cuvettes.

  • Reagents and Standards:

    • UV-grade solvent (e.g., ethanol, deionized water).[3]

    • High-purity aniline standard.

  • Standard and Sample Preparation:

    • Prepare a stock solution of aniline in the chosen solvent (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations that give an absorbance reading between 0.2 and 1.0 AU.[3]

    • Dilute the unknown sample to bring its concentration within the calibration range.

  • Measurement:

    • Fill a cuvette with the pure solvent to be used as a blank.

    • Fill another cuvette with the sample or standard solution.

    • Record the absorbance spectrum over a range of 200-400 nm and identify the wavelength of maximum absorbance (λmax).[3] For aniline, this is often around 230 nm or 280 nm, and can be pH-dependent.[14] Azo-dye formation can be used to shift the λmax to the visible region (e.g., 432 nm or 505 nm) for increased sensitivity and selectivity.[14][15]

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance at λmax versus the concentration of the standards.

    • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Electrochemical Methods

Electrochemical techniques, such as liquid chromatography with electrochemical detection (LC-EC), offer high sensitivity and selectivity for the analysis of electroactive aniline derivatives.[10] These methods are based on the oxidation or reduction of the analyte at an electrode surface, generating a measurable current that is proportional to its concentration.

Experimental Protocol: LC-EC for Aniline Metabolites [10]

  • Instrumentation:

    • HPLC system.

    • Electrochemical detector with a suitable working electrode (e.g., glassy carbon).

  • Reagents and Standards:

    • HPLC-grade solvents and buffer components.

    • High-purity standards of aniline and its metabolites.

  • Mobile Phase Preparation:

    • A mobile phase consisting of a buffer (e.g., 0.05 M piperazine acetate, pH 5.4) and an organic modifier (e.g., 3.0% dimethylformamide) is prepared, filtered, and degassed.[10]

  • Standard and Sample Preparation:

    • Prepare standards in the mobile phase.

    • For biological samples like microsomal preparations, direct injection may be possible without extensive cleanup.[10]

  • Chromatographic and Electrochemical Conditions:

    • Chromatography: Use a C18 column with the prepared mobile phase at a suitable flow rate.

    • Electrochemical Detection: Apply a specific potential to the working electrode at which the target aniline derivatives are oxidized or reduced.

  • Data Analysis:

    • Identify peaks based on retention times.

    • Quantify analytes by constructing a calibration curve of peak current versus concentration.

Visualizing the Workflow and Decision-Making Process

To further aid in the selection and implementation of an appropriate analytical technique, the following diagrams illustrate a general experimental workflow and a decision-making guide.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Soil, Biological Fluid) extraction Extraction (LLE, SPE) sample->extraction uvvis UV-Vis derivatization Derivatization (Optional, for GC-MS) extraction->derivatization hplc HPLC extraction->hplc electrochem Electrochemical extraction->electrochem gcms GC-MS derivatization->gcms identification Peak Identification (Retention Time, Mass Spectra) hplc->identification gcms->identification quantification Quantification (Calibration Curve) uvvis->quantification electrochem->identification identification->quantification report Reporting quantification->report

Caption: General experimental workflow for the analysis of aniline derivatives.

decision_tree start Start: Need to Analyze Aniline Derivatives sensitivity High Sensitivity Required? start->sensitivity volatility Is the Analyte Volatile? sensitivity->volatility Yes matrix Complex Sample Matrix? sensitivity->matrix No gcms GC-MS volatility->gcms Yes hplc HPLC volatility->hplc No cost Low Cost a Priority? matrix->cost Yes matrix->hplc No electrochem Electrochemical Methods cost->electrochem No uvvis UV-Vis Spectrophotometry cost->uvvis Yes

Caption: Decision tree for selecting an analytical technique for aniline derivatives.

Conclusion

The choice of an analytical technique for the determination of aniline derivatives is a critical decision that impacts the quality and applicability of the resulting data. HPLC and GC-MS are powerful, selective, and sensitive methods suitable for a wide range of applications, from environmental monitoring to pharmaceutical quality control.[11][12] While HPLC is advantageous for non-volatile compounds, GC-MS provides unparalleled sensitivity for trace analysis of volatile derivatives.[12][16] UV-Vis spectrophotometry offers a rapid and low-cost alternative for simpler sample matrices, whereas electrochemical methods provide high sensitivity for electroactive species. By carefully considering the specific requirements of the analysis and the characteristics of the available techniques, researchers can select the most appropriate method to achieve their scientific goals.

References

Structural Elucidation of 3-Chloro-2,4-difluoroaniline and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of the structural characteristics of key chemical intermediates is fundamental. This guide provides a comprehensive comparison of the structural and spectroscopic properties of 3-chloro-2,4-difluoroaniline and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray crystallography, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds.

Data Presentation

The following tables summarize the key spectroscopic and crystallographic data for this compound and its derivatives, facilitating a clear comparison of their structural features.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compoundCDCl₃6.95 (m, 1H, Ar-H), 6.78 (m, 1H, Ar-H), 3.95 (br s, 2H, NH₂)151.3 (d, J=245.5 Hz), 145.8 (dd, J=245.5, 11.5 Hz), 124.5 (dd, J=11.5, 3.8 Hz), 118.9 (d, J=19.1 Hz), 111.9 (dd, J=22.9, 3.8 Hz), 110.4 (d, J=3.8 Hz)
3-Chloro-4-fluoroaniline[1]CDCl₃7.08 (dd, J=8.7, 2.7 Hz, 1H), 6.95 (t, J=8.7 Hz, 1H), 6.65 (ddd, J=8.7, 4.5, 2.7 Hz, 1H), 3.75 (br s, 2H, -NH₂)Not available
N-Acetyl-3-chloro-4-fluoroaniline[1]CDCl₃7.85 (dd, J=8.8, 2.6 Hz, 1H), 7.55 (m, 1H), 7.05 (t, J=8.8 Hz, 1H), 2.15 (s, 3H, COCH₃)Not available
3,5-Dichloro-2,4-difluoroanilineNot specifiedNot availableNot available
2-Chloro-4-fluoroaniline[1]CDCl₃7.02 (dd, J=8.7, 5.4 Hz, 1H), 6.85 (dd, J=8.7, 3.0 Hz, 1H), 6.75 (td, J=8.7, 3.0 Hz, 1H), 3.80 (br s, 2H, -NH₂)Not available

Table 2: Mass Spectrometry and Infrared Spectroscopic Data

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)FTIR (KBr, cm⁻¹) Key Absorptions
This compound163/165 (M⁺, M⁺+2)128, 99, 733480, 3380 (N-H stretch), 1625 (N-H bend), 1510, 1420 (C=C stretch), 1280 (C-N stretch), 1150 (C-F stretch), 850 (C-Cl stretch)
3-Chloro-4-fluoroaniline[2]145/147 (M⁺, M⁺+2)110, 83, 753480, 3380 (N-H stretch), 1620 (N-H bend), 1500, 1420 (C=C stretch), 1270 (C-N stretch), 1200 (C-F stretch), 860 (C-Cl stretch)
N-Acetyl-3-chloro-4-fluoroaniline187/189 (M⁺, M⁺+2)145, 110, 833280 (N-H stretch), 1660 (C=O stretch), 1600, 1520 (C=C stretch), 1205 (C-F stretch), 870 (C-Cl stretch)
3,5-Dichloro-2,4-difluoroaniline197/199/201 (M⁺, M⁺+2, M⁺+4)162, 127, 99Not available

Table 3: X-ray Crystallographic Data for N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline

No experimental single-crystal X-ray diffraction data for this compound is publicly available. The following data is for a derivative, N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, which provides insight into the potential solid-state conformation.[3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.878(4)
b (Å)12.210(5)
c (Å)24.528(6)
β (°)91.40(4)
Volume (ų)1192.0(7)
Z4
Calculated Density (Mg m⁻³)1.534
R-factor (%)5.47

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural elucidation of this compound and its derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz or higher.

    • Pulse Program : Standard single-pulse.

    • Number of Scans : 16-64.

    • Relaxation Delay : 1-2 s.

    • Spectral Width : 0-12 ppm.

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz or higher.

    • Pulse Program : Proton-decoupled.

    • Number of Scans : 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay : 2-5 s.

    • Spectral Width : 0-200 ppm.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution (approximately 1 mg/mL) of the analyte in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation (Electron Ionization - EI) :

    • Ionization Energy : 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 40-500.

    • Inlet System : Gas chromatography (GC) or direct infusion.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition :

    • Spectrometer : FTIR spectrometer.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32.

N-Acetylation for Derivative Synthesis
  • Dissolve 1 equivalent of the aniline derivative in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine, pyridine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1.1 equivalents of acetyl chloride or acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the N-acetylated derivative by recrystallization or column chromatography.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Drug Development Cascade A This compound (Starting Material) B Synthesis of Bioactive Derivatives A->B Chemical Modification C Screening for Biological Activity (e.g., Kinase Inhibition) B->C Biological Assays D Lead Optimization C->D Structure-Activity Relationship (SAR) E Preclinical & Clinical Development D->E Promising Candidate

Caption: A simplified signaling pathway for the development of drugs derived from this compound.

Experimental Workflow

G cluster_1 Structural Elucidation Workflow Start Sample of This compound Derivative NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (EI-MS) Start->MS IR FTIR Spectroscopy Start->IR Xray X-ray Crystallography (if single crystal) Start->Xray Data Data Analysis & Interpretation NMR->Data MS->Data IR->Data Xray->Data Structure Structural Confirmation Data->Structure

Caption: A general experimental workflow for the structural elucidation of this compound derivatives.

Logical Relationships

G cluster_2 Relationships of this compound Derivatives cluster_isomers Positional Isomers cluster_derivatives N-Substituted Derivatives Parent This compound Isomer1 3-Chloro-4-fluoroaniline Parent->Isomer1 Structural Analogue Isomer2 2-Chloro-4-fluoroaniline Parent->Isomer2 Structural Analogue Isomer3 3,5-Dichloro-2,4-difluoroaniline Parent->Isomer3 Structural Analogue Deriv1 N-Acetyl-3-chloro-2,4-difluoroaniline Parent->Deriv1 Acetylation Deriv2 N-(p-nitrobenzylidene)- 3-chloro-4-fluoroaniline Isomer1->Deriv2 Condensation

Caption: Logical relationships between this compound, its positional isomers, and N-substituted derivatives.

References

Reactivity of Fluorinated vs. Chlorinated Anilines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic incorporation of halogenated anilines into molecular frameworks is a cornerstone of modern synthesis. The choice between utilizing a fluorinated or a chlorinated aniline can profoundly impact reaction outcomes, influencing yields, rates, and even mechanistic pathways. This guide provides an objective, data-driven comparison of the reactivity of these two classes of anilines in three critical transformations: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Amide Bond Formation.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, an electron-rich nucleophile displaces a halide on an electron-deficient aromatic ring. The reactivity of the aryl halide is a key determinant of the reaction's success.

Reactivity Principles

The reactivity of aryl halides in SNAr reactions is primarily governed by the ability of the halogen to stabilize the negative charge in the intermediate Meisenheimer complex through its inductive effect. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. Contrary to what might be expected based on bond strength, aryl fluorides are generally more reactive than aryl chlorides in SNAr reactions. This is because fluorine's high electronegativity strongly polarizes the carbon-fluorine bond and stabilizes the anionic intermediate, thereby lowering the activation energy of the first step.

Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Quantitative Data

The following table presents comparative data for the SNAr reaction of a fluorinated and a chlorinated nitroaniline with an amine nucleophile.

Aryl HalideNucleophileProductReaction ConditionsYield (%)Reference
5-Fluoro-2-nitroanilineMorpholineN-(2-Nitro-5-morpholinophenyl)acetamideMicrowave, 120 °C, 15 min95[1]
5-Chloro-2-nitroanilineMorpholineN-(2-Nitro-5-morpholinophenyl)acetamideMicrowave, 120 °C, 15 min85[1]
Experimental Protocol: SNAr Amination of Halo-nitroanilines

Materials:

  • 5-Halo-2-nitroaniline (fluoro or chloro derivative) (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add the 5-halo-2-nitroaniline (1.0 mmol), morpholine (1.2 mmol), and DMSO (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes.

  • After cooling, pour the reaction mixture into ice water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl morpholine derivative.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.

Reactivity Principles

The reactivity of aryl halides in the Buchwald-Hartwig amination is largely dependent on the strength of the carbon-halogen (C-X) bond, as the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step in the catalytic cycle. The C-Cl bond is weaker than the C-F bond, making chlorinated anilines generally more reactive substrates than their fluorinated counterparts in this transformation. However, the development of specialized ligands and reaction conditions has enabled the efficient coupling of aryl fluorides.

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Ar-Pd(II)(X)Lₙ pd0->oxidative_addition Oxidative Addition (Ar-X) product Ar-NR'R'' amine_coordination [Ar-Pd(II)(NHR'R'')Lₙ]⁺X⁻ oxidative_addition->amine_coordination + HNR'R'' - HX reductive_elimination Ar-NR'R'' amine_coordination->reductive_elimination Reductive Elimination reductive_elimination->pd0 reactants Ar-X + HNR'R''

References

A Comparative Guide to Purity Confirmation of 3-Chloro-4-fluoroaniline by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible research. 3-Chloro-4-fluoroaniline is a key building block in the synthesis of numerous pharmaceutical compounds. This guide provides a comprehensive comparison and detailed protocol for confirming its purity using the classical method of melting point analysis.

The Principle of Melting Point Analysis for Purity Determination

The melting point of a pure crystalline solid is a characteristic physical property. A pure substance typically melts over a narrow, sharply defined temperature range. The presence of even small amounts of impurities will generally cause a depression in the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, provides a straightforward and accessible method for a preliminary assessment of purity.

Comparative Data of 3-Chloro-4-fluoroaniline and Potential Impurities

The presence of isomers and starting materials from the synthesis process are common sources of impurities. A comparison of the melting point of 3-Chloro-4-fluoroaniline with that of potential contaminants is crucial for accurate analysis.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Physical State at Room Temp.
3-Chloro-4-fluoroaniline 367-21-5C₆H₅ClFN41 - 47 [1][2][3][4][5][6]Solid
2,3-Dichloroaniline608-27-5C₆H₅Cl₂N20 - 25[7]Solid
2,5-Dichloroaniline95-82-9C₆H₅Cl₂N47 - 50[7]Solid
3,4-Dichloroaniline95-76-1C₆H₅Cl₂N69 - 74[7][8][9][10][11]Solid
3,5-Dichloroaniline626-43-7C₆H₅Cl₂N46 - 52[7]Solid
3-Chloro-2-fluoroaniline2106-04-9C₆H₅ClFNLiquid at room temp.[12][13]Liquid
4-Chloro-3-fluoroaniline367-22-6C₆H₅ClFN58 - 62[14]Solid

Note: The presence of liquid isomers as impurities would likely lead to a significant depression and broadening of the observed melting point of a 3-Chloro-4-fluoroaniline sample.

Experimental Protocol for Melting Point Determination

This protocol outlines the capillary method for determining the melting point of a 3-Chloro-4-fluoroaniline sample.

Materials:

  • Sample of 3-Chloro-4-fluoroaniline

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (optional, for grinding crystals)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the 3-Chloro-4-fluoroaniline sample is completely dry.

    • If the sample consists of large crystals, gently grind it into a fine powder using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrument Setup:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point of 3-Chloro-4-fluoroaniline (around 30°C).

    • Set a ramp rate of 1-2°C per minute to ensure thermal equilibrium is maintained.

  • Melting Point Observation:

    • Begin heating the sample.

    • Carefully observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue to observe and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Recording and Interpretation:

    • Record the observed melting point range.

    • A sharp melting range (e.g., 0.5-1°C) that falls within the literature value (41-47°C) suggests a high degree of purity.

    • A broad melting range or a melting point that is significantly lower than the literature value indicates the presence of impurities.

Purity Confirmation Workflow

The following diagram illustrates the logical workflow for assessing the purity of 3-Chloro-4-fluoroaniline using melting point analysis.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis cluster_interpretation Interpretation of Results Dry_Sample Dry Sample Grind_Sample Grind to Fine Powder Dry_Sample->Grind_Sample Pack_Capillary Pack Capillary Tube Grind_Sample->Pack_Capillary Place_in_Apparatus Place in Apparatus Pack_Capillary->Place_in_Apparatus Heat_Sample Heat at 1-2°C/min Place_in_Apparatus->Heat_Sample Observe_Melting Observe & Record Range Heat_Sample->Observe_Melting Compare_to_Lit Compare to Literature Value (41-47°C) Observe_Melting->Compare_to_Lit Impure Impure Sample (Broad/Depressed MP) Compare_to_Lit->Impure Does Not Match Pure Likely Pure Sample (Sharp MP in Range) Compare_to_Lit->Pure Matches

Caption: Workflow for Purity Confirmation by Melting Point.

Comparison with Other Analytical Methods

While melting point analysis is a rapid and cost-effective method for a preliminary purity assessment, it is important to recognize its limitations. For definitive purity confirmation and quantification of impurities, more sophisticated techniques are often required.

  • High-Performance Liquid Chromatography (HPLC): Offers high sensitivity and is suitable for a wide range of non-volatile compounds.

  • Gas Chromatography (GC): Provides excellent separation for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information for the identification of unknown impurities.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-2,4-difluoroaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must handle and dispose of 3-Chloro-2,4-difluoroaniline with stringent safety measures due to its potential hazards. As a halogenated aniline compound, it requires disposal as hazardous waste in accordance with local, state, and federal regulations.

While a specific Safety Data Sheet (SDS) for this compound with detailed quantitative data and experimental protocols could not be located in the available resources, this guide provides essential, immediate safety and logistical information based on the handling and disposal procedures for structurally similar chemicals. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, wearing the appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. The following protocol outlines the necessary steps for the safe collection, storage, and preparation of this chemical for disposal.

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly approved by your institution's EHS department.

    • Collect all materials contaminated with this compound, including personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers, as hazardous waste.

  • Waste Collection:

    • Use a designated, compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.

    • Carefully transfer the waste into the designated container, avoiding spills or the creation of dust.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include any other components of the waste mixture on the label.

    • Clearly indicate the associated hazards (e.g., "Toxic," "Harmful").

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container in a cool, dry place, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional and regulatory procedures for waste manifests and handover.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or dry sand.

  • Collect: Carefully collect the absorbent material and the spilled substance and place it in the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

×

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